(S)-Tetrahydrofuran-2-carboxylic acid
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-oxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLJRQIPMGXEZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236319 | |
| Record name | Tetrahydro-2-furoic acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-07-2 | |
| Record name | (2S)-Tetrahydro-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-furoic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-2-furoic acid, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furancarboxylic acid, tetrahydro-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-2-FUROIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2B46K2SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Tetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide
CAS Number: 87392-07-2
This technical guide provides an in-depth overview of (S)-Tetrahydrofuran-2-carboxylic acid, a significant chiral building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analysis.
Core Properties
This compound, also known as (S)-(-)-2-Tetrahydrofuroic acid, is a colorless to pale yellow liquid.[1] It is a chiral heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals.[2][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃ | [4][5] |
| Molecular Weight | 116.12 g/mol | [4][5] |
| CAS Number | 87392-07-2 | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |
| Density | 1.209 g/mL at 25°C | [6][7] |
| Melting Point | 21°C | [6][7] |
| Boiling Point | 128-129°C at 13 mmHg; 244-251°C at 760 mmHg | [6][7][8] |
| Flash Point | 139°C | [6][7] |
| Water Solubility | Soluble | [6][7] |
| Refractive Index (n20/D) | 1.459 - 1.46 | [6][8] |
| pKa | 3.60 ± 0.20 (Predicted) | [6][7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and quality control of this compound.
¹H NMR (Proton NMR) Data (Solvent: CDCl₃, Frequency: 400 MHz) [9]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.1 | s | 1H | -COOH |
| 4.53 | t | 1H | H-2 |
| 4.04 | m | 1H | H-5 (one of) |
| 3.95 | m | 1H | H-5 (one of) |
| 2.32 | m | 2H | H-3 |
| 1.97 | m | 2H | H-4 |
¹³C NMR data is also available for this compound. [9]
Safety and Handling
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][6] It may also be corrosive to metals.[6] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[4][10] Work should be conducted in a well-ventilated area.[10]
Hazard Statements:
Precautionary Statements:
-
P234: Keep only in original container.[6]
-
P260: Do not breathe dusts or mists.[10]
-
P280: Wear protective gloves/protective clothing/face protection.[10]
-
P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]
-
P303+P361+P353+P310+P363: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[10]
-
P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are outlined below.
Synthesis via Classical Resolution
A common method for obtaining the enantiomerically pure acid is through the classical resolution of the racemic mixture using a chiral resolving agent.
Protocol: [11]
-
Salt Formation: Dissolve (±)-tetrahydro-2-furoic acid in a suitable solvent such as tetrahydrofuran.
-
Add an optically active amine resolver, for example, (S)-(-)-1-phenylethylamine.
-
Heat the mixture to reflux to achieve complete dissolution.
-
Crystallization: Gradually cool the solution to room temperature to allow for the selective precipitation of the diastereomeric salt.
-
Collect the precipitated crystals by filtration.
-
Recrystallization: To enhance optical purity, recrystallize the diastereomeric salt from the same solvent.
-
Decomposition of the Salt: Decompose the purified salt by acidification (e.g., with HCl) to liberate the free this compound.
-
Extraction: Extract the product with an organic solvent.
-
Isolation: Concentrate the organic extracts under reduced pressure to yield the final product.
Caption: Workflow for the classical resolution of racemic tetrahydro-2-furoic acid.
Synthesis via Enzymatic Resolution
An alternative, chemoenzymatic approach involves the enantioselective hydrolysis of a racemic ester.
Protocol: [12]
-
Reaction Setup: Prepare a buffered solution (e.g., 1.5 M potassium phosphate buffer, pH 8).
-
Add the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.
-
Initiate the reaction by adding a suitable enzyme, such as an Aspergillus melleus protease.
-
Hydrolysis: Stir the mixture at a controlled temperature for a specified period (e.g., 20 hours) to achieve approximately 50% conversion. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.
-
Workup and Separation: Acidify the reaction mixture to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid remains in the aqueous phase.
-
To obtain the (S)-acid, the (S)-ester can be isolated from the organic phase and subsequently hydrolyzed.
Caption: Workflow for the enzymatic resolution of racemic ethyl tetrahydrofuran-2-carboxylate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for determining the purity and enantiomeric excess of this compound.
Method: [13]
-
Column: A reverse-phase column such as Newcrom R1 is suitable.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection is typically used.
This method is scalable and can be adapted for preparative separation to isolate impurities.[13]
References
- 1. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Tetrahydro-2-furoic acid, (-)- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Tetrahydrofuroic Acid
This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-2-Tetrahydrofuroic acid, a chiral carboxylic acid of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document collates quantitative data from various sources into a structured format, details relevant experimental protocols for property determination, and presents logical workflows through diagrammatic representations.
Core Physical Properties
(S)-(-)-2-Tetrahydrofuroic acid, with the CAS Number 87392-07-2, is a colorless to light yellow liquid at room temperature.[1] Its chemical structure consists of a saturated five-membered tetrahydrofuran ring with a carboxylic acid group at the second position, conferring its acidic nature and chirality.
Quantitative Data Summary
The following table summarizes the key physical properties of (S)-(-)-2-Tetrahydrofuroic acid:
| Physical Property | Value | Notes |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 244-251 °C | at standard atmospheric pressure[1][2] |
| 128-129 °C | at 13 mmHg[3][4][5] | |
| Melting Point | 21.0 °C | [6] |
| Density | 1.2 g/mL | at 25 °C[1][2] |
| 1.213 g/mL | ||
| Refractive Index (n20/D) | 1.459 | [1][2] |
| Optical Rotation [α] | -19 ± 2º (Neat, at 29.6 °C) | [1] |
| -3° (in methanol, at 20°C) | ||
| pKa | 3.60 ± 0.20 | Predicted value[2] |
| Solubility | Soluble in water, chloroform, and ethyl acetate.[7][8] Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[6] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of (S)-(-)-2-Tetrahydrofuroic acid are outlined below. These protocols are based on established laboratory techniques.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common method for determining the boiling point of a small liquid sample is the capillary method.[10][11][12]
Methodology:
-
A small amount of (S)-(-)-2-Tetrahydrofuroic acid is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus.[10][11]
-
The bath is heated slowly and evenly.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]
Determination of Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light.[13] This is measured using a polarimeter.[14]
Methodology:
-
A solution of (S)-(-)-2-Tetrahydrofuroic acid is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., methanol). For a neat sample, the liquid is used directly.[1]
-
The polarimeter tube is filled with the solution or the neat liquid, ensuring no air bubbles are present.
-
The tube is placed in the polarimeter.
-
A monochromatic light source (typically a sodium D-line) is passed through the sample.[13]
-
The analyzer is rotated until the light intensity is at a minimum, and the observed angle of rotation is recorded.[15]
-
The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.[14][15]
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity of a compound.[16] Potentiometric titration is a highly accurate method for its determination.[17]
Methodology:
-
A known concentration of (S)-(-)-2-Tetrahydrofuroic acid is dissolved in a suitable solvent, typically water or a mixed aqueous buffer.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standard solution of a strong base (e.g., NaOH) is added incrementally from a burette.[18]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[19][20]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[21] The shake-flask method is a common technique for determining equilibrium solubility.[22]
Methodology:
-
An excess amount of (S)-(-)-2-Tetrahydrofuroic acid is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method (e.g., HPLC, titration).
-
This concentration represents the solubility of the compound in that solvent at that temperature.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(-)-Tetrahydro-2-furoic acid | 87392-07-2 [chemicalbook.com]
- 3. haihangchem.com [haihangchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid [yunuochemical.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. 2-Tetrahydrofuroic acid | CAS#:16874-33-2 | Chemsrc [chemsrc.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. phillysim.org [phillysim.org]
- 12. scribd.com [scribd.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 22. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to (S)-Tetrahydrofuran-2-carboxylic Acid: Molecular Structure and Chirality
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Tetrahydrofuran-2-carboxylic acid is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). Its distinct molecular architecture, characterized by a stereogenic center at the C2 position of the tetrahydrofuran ring, imparts specific three-dimensional properties that are crucial for biological activity. This technical guide provides a comprehensive overview of the molecular structure, chirality, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via chiral resolution and methods for the determination of its enantiomeric purity are presented. Furthermore, its application in the synthesis of notable pharmaceuticals is highlighted through logical workflow diagrams.
Molecular Structure and Chirality
This compound, with the molecular formula C₅H₈O₃, is a derivative of the heterocyclic compound tetrahydrofuran.[1][2] The core of its structure is a five-membered saturated ring containing one oxygen atom. A carboxylic acid functional group is attached to the carbon atom adjacent to the ring oxygen (C2).
The key feature of this molecule is the chirality at the C2 position. The carbon atom at this position is bonded to four different groups: the ring oxygen, the C3 carbon of the ring, a hydrogen atom, and the carboxylic acid group. This asymmetry gives rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-Tetrahydrofuran-2-carboxylic acid.
The "(S)" designation in this compound refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific spatial arrangement is critical in asymmetric synthesis, where it serves as a valuable synthon for introducing chirality into larger, more complex molecules.[1] The levorotatory nature of this enantiomer, meaning it rotates plane-polarized light to the left (counter-clockwise), is indicated by the (-) sign in its name, (S)-(-)-Tetrahydro-2-furoic acid.[3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molar Mass | 116.12 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Density | 1.2 g/mL at 25 °C | [2] |
| Boiling Point | 244-251 °C (lit.) | [2] |
| Melting Point | 21 °C | [4] |
| Flash Point | 230 °F | [2] |
| Refractive Index (n20/D) | 1.459 (lit.) | [2] |
| Specific Optical Rotation ([α]20/D) | -3° in methanol | [2] |
| pKa | 3.60 ± 0.20 (Predicted) | [2] |
| Solubility | Soluble in water, chloroform, and ethyl acetate. | [4] |
| CAS Number | 87392-07-2 | [2] |
Spectroscopic data, such as ¹H NMR, is crucial for the structural confirmation of this compound. The proton NMR spectrum in CDCl₃ typically shows characteristic shifts for the protons on the tetrahydrofuran ring and the carboxylic acid proton.
Experimental Protocols
Chiral Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid using (+)-Ephedrine
This protocol describes the separation of the (S)-enantiomer from a racemic mixture of tetrahydrofuran-2-carboxylic acid through the formation of diastereomeric salts with a chiral resolving agent, (+)-ephedrine.
Materials:
-
(±)-Tetrahydrofuran-2-carboxylic acid
-
(+)-Ephedrine
-
Ethyl acetate
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Salt Formation: In a suitable reaction vessel, dissolve the racemic tetrahydrofuran-2-carboxylic acid (e.g., 20.2 g, 174 mmol) in hot ethyl acetate (150 mL).[5]
-
Slowly add a solution of (+)-ephedrine (28.7 g, 174 mmol) in ethyl acetate to the stirred solution of the acid.[5]
-
Allow the mixture to cool slightly and seed with a small crystal of the desired diastereomeric salt if available.
-
Continue cooling the mixture to room temperature to allow for the crystallization of the diastereomeric salt of (-)-tetrahydrofuran-2-carboxylic acid with (+)-ephedrine.
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate. The resulting solid should have a melting point of approximately 108-112°C.[5]
-
Liberation of the Free Acid: Suspend the collected diastereomeric salt in water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-(-)-Tetrahydrofuran-2-carboxylic acid.
-
Purification: The crude acid can be further purified by distillation under reduced pressure.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is a critical parameter and can be accurately determined using chiral HPLC. This often involves derivatization to an ester to improve chromatographic separation.
Materials:
-
This compound sample
-
Diazomethane solution (or other suitable esterifying agent)
-
Anhydrous magnesium sulfate
-
HPLC grade solvents (e.g., n-hexane, 2-propanol)
-
Chiral HPLC column (e.g., SUMIPAX OA 2000)[6]
Procedure:
-
Derivatization to Methyl Ester: To a solution of the this compound sample in a suitable solvent like ether, add an excess of a diazomethane solution while stirring.[6] Continue stirring for approximately 10 minutes.
-
Dry the resulting solution over anhydrous magnesium sulfate.[6]
-
Filter the solution to remove the drying agent.
-
HPLC Analysis:
-
Inject the filtered solution onto a chiral HPLC column.
-
Use a mobile phase appropriate for the chosen column, for example, a mixture of n-hexane and 2-propanol.[7] For acidic compounds, the addition of a small amount of trifluoroacetic acid (0.1% v/v) to the mobile phase can improve peak shape.[7]
-
Set the flow rate (e.g., 1 mL/min) and detector wavelength (UV detector) as per the column manufacturer's recommendation.[7]
-
The two enantiomers of the methyl tetrahydrofuran-2-carboxylate will have different retention times on the chiral stationary phase.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Applications in Drug Synthesis
This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs. Its defined stereochemistry is essential for the biological activity of the final product.
Synthesis of Alfuzosin
Alfuzosin, a drug used to treat benign prostatic hyperplasia, is synthesized using racemic tetrahydro-2-furoic acid.[2] The following diagram illustrates a general synthetic workflow.
Caption: A simplified workflow for the synthesis of Alfuzosin.
Role in Faropenem Synthesis
The (R)-enantiomer, (R)-Tetrahydrofuran-2-carboxylic acid, is a key chiral building block for the synthesis of Faropenem, a β-lactam antibiotic.[8][9] The synthesis involves the coupling of a derivative of (R)-tetrahydrofuran-2-carboxylic acid with the core β-lactam structure.
Logical Relationships in Chiral Resolution
The process of chiral resolution relies on the formation of diastereomers with distinct physical properties, allowing for their separation. The following diagram illustrates the logical steps involved in the resolution of racemic tetrahydrofuran-2-carboxylic acid.
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Conclusion
This compound is a molecule of significant interest to the scientific and pharmaceutical communities. Its well-defined chirality and versatile chemical functionality make it an indispensable tool in the asymmetric synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, properties, and the experimental methodologies for its preparation and analysis is crucial for its effective application in research and drug development. The information provided in this guide serves as a valuable resource for professionals working in these fields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of (S)-Tetrahydrofuran-2-carboxylic Acid: A Chiral Building Block in Modern Drug Discovery
For Immediate Release
(S)-Tetrahydrofuran-2-carboxylic acid, a versatile chiral building block, is of paramount importance in the pharmaceutical industry. Its unique stereochemistry and functionality make it a critical starting material for the synthesis of a variety of complex molecules, particularly in the development of antiviral and antibacterial therapeutics. This technical guide provides an in-depth analysis of its applications, supported by experimental data, detailed protocols, and visual representations of its role in key synthetic and biological pathways.
Core Applications in Drug Synthesis
This compound and its enantiomer are integral to the synthesis of several clinically significant drugs. The tetrahydrofuran motif is a common feature in many biologically active compounds, and the carboxylic acid handle allows for diverse chemical modifications.
Antiviral Agents: This chiral synthon is a key component in the synthesis of the anti-influenza drug Baloxavir Marboxil . The stereochemistry of the tetrahydrofuran ring is crucial for the drug's efficacy in inhibiting the cap-dependent endonuclease of the influenza virus. Furthermore, derivatives of this compound have been investigated as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication.
Antibacterial Agents: In the realm of antibacterial drugs, the related (R)-enantiomer is a fundamental building block for Faropenem , a broad-spectrum β-lactam antibiotic. The specific stereoconfiguration of the tetrahydrofuran moiety is essential for its potent antibacterial activity.
Neurological Drug Candidates: The structural similarity of this compound derivatives to γ-aminobutyric acid (GABA) has led to their exploration as potential modulators of GABAergic neurotransmission. These derivatives are being investigated for the treatment of various neurological disorders.
Quantitative Data on Synthesis and Purity
The efficient and stereoselective synthesis of this compound and its derivatives is critical for its use in pharmaceutical manufacturing. The following tables summarize key quantitative data from various synthetic methodologies.
| Parameter | Value | Reference |
| Chemical Purity | >99.0% | [1] |
| Optical Purity (e.e.) | 99.5% e.e. | [1] |
| Comprehensive Yield | 76.3% - 77.4% | [1] |
| Reaction Type | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Enantioselective Hydrolysis of Ethyl Ester | (R)-Tetrahydrofuran-2-carboxylic acid | 22% (overall) | >99% | [2] |
| Resolution with Brucine | (+)-Tetrahydrofuran-2-carboxylic acid brucine salt | 81% | - | [3] |
| Synthesis of (S)-SRI-62-834 Intermediate | Chiral 2,2-disubstituted tetrahydrofuran derivative | 36-54% (overall) | - | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are representative protocols for common transformations.
Synthesis of (S)-(-)-Tetrahydrofuran-2-carboxylic Acid Amide
This protocol outlines the formation of an amide from the carboxylic acid, a fundamental step in creating many bioactive molecules.
Procedure:
-
To a solution of (S)-(-)-Tetrahydrofuran-2-carboxylic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a base like N-methylmorpholine (NMM) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 5% NaHCO₃ solution, 2 N HCl, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the desired amide.[5]
Esterification using Diazomethane
This method provides a high-yield route to the corresponding methyl ester.
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Evaporate the solvent and excess diazomethane.
-
Purify the resulting methyl ester by distillation. A yield of 87.7% has been reported for the enantiomeric ester.[3]
One-Pot Amide Synthesis using Thionyl Chloride
This efficient one-pot procedure avoids the isolation of the intermediate acid chloride.
Procedure:
-
To a solution of the amine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add this compound (1 mmol).
-
Add thionyl chloride (1 mmol) at room temperature.
-
Stir the mixture for 5-20 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with 1N HCl followed by 1N NaOH.
-
Dry the organic phase over Na₂SO₄ and evaporate to dryness to yield the amide.[6]
Visualizing the Pathways
Graphical representations of synthetic and biological pathways offer a clear understanding of the role of this compound.
References
- 1. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pubs.rsc.org [pubs.rsc.org]
(S)-(-)-Tetrahydro-2-furoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of (S)-(-)-Tetrahydro-2-furoic acid, a chiral carboxylic acid of significant interest in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a specific inhibitor of proline dehydrogenase, offering valuable insights for its application in scientific research and development.
Chemical Synonyms and Identifiers
(S)-(-)-Tetrahydro-2-furoic acid is known by several alternative names and is classified under various chemical identifiers. A comprehensive list is provided in Table 1 for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | (2S)-Oxolane-2-carboxylic acid |
| CAS Registry Number | 87392-07-2[1][2] |
| PubChem CID | The PubChem entry (CID 86079) primarily refers to the racemic mixture, (+-)-Tetrahydro-2-furoic acid.[3][4] |
| EC Number | 433-770-5, 618-003-6[2] |
| UNII | 0I2B46K2SJ[2][5] |
| Synonyms | (S)-Tetrahydro-2-furancarboxylic acid, (S)-(-)-Tetrahydrofuran-2-carboxylic acid, (-)-Tetrahydro-2-furoic acid, (-)-Tetrahydrofuran-2-carboxylic acid, (2S)-Tetrahydro-2-furancarboxylic acid, (S)-Tetrahydrofuroic acid, S-THFC[2][5][6] |
Physicochemical Properties
The key physical and chemical properties of (S)-(-)-Tetrahydro-2-furoic acid are summarized in Table 2. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C5H8O3[2][7] |
| Molecular Weight | 116.12 g/mol [2][7] |
| Appearance | Colorless to light yellow liquid[4] |
| Melting Point | 21 °C (for the racemic mixture)[8] |
| Boiling Point | 244-251 °C (lit.)[6][7] |
| Density | 1.2 g/mL at 25 °C (lit.)[6][7] |
| Refractive Index | n20/D 1.459 (lit.)[6][7][9] |
| Optical Rotation | [α]20/D -3° in methanol[6][9] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2] |
| pKa | 3.60 ± 0.20 (Predicted)[6] |
Experimental Protocols for Synthesis
The enantiomerically pure (S)-(-)-Tetrahydro-2-furoic acid is most commonly prepared through the resolution of its racemic mixture. Two effective methods are classical chemical resolution and enzymatic resolution.
Classical Resolution of (±)-Tetrahydro-2-furoic acid
This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. A widely used resolving agent is (S)-(-)-1-phenylethylamine.
Methodology:
-
Salt Formation: Dissolve (±)-tetrahydro-2-furoic acid in a suitable solvent, such as a mixture of methylene chloride and ethyl acetate or monochlorobenzene.
-
Add an equimolar amount of (S)-(-)-1-phenylethylamine dropwise to the solution.
-
Heat the mixture to ensure complete dissolution of the components.
-
Crystallization: Gradually cool the solution to room temperature (e.g., over 2-6 hours) to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine. The desired (S)-(-)-tetrahydro-2-furoic acid remains in the mother liquor.
-
Isolation of (S)-enantiomer: The mother liquor is concentrated, and the (S)-(-)-tetrahydro-2-furoic acid is liberated from its salt by acidification with a strong mineral acid (e.g., HCl) to a pH of 1-2.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., methylene chloride).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the optically active (S)-(-)-tetrahydro-2-furoic acid. Recrystallization from an appropriate solvent can be performed to enhance optical purity.
Enzymatic Resolution
Enzymatic resolution offers a highly selective method for obtaining the (S)-enantiomer. This typically involves the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid using a lipase.
Methodology:
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8) is prepared.
-
The racemic ester substrate, such as (±)-methyl tetrahydrofuran-2-carboxylate, is added to the buffer.
-
The reaction is initiated by the addition of a suitable lipase, for instance, Candida antarctica lipase B (CALB).
-
Hydrolysis: The mixture is stirred at a controlled temperature. The lipase will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted.
-
Workup and Separation: After approximately 50% conversion, the reaction is stopped by acidification.
-
The mixture is extracted with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid will be in the aqueous phase.
-
Hydrolysis of (S)-ester: The separated (S)-ester is then hydrolyzed (e.g., using NaOH) to yield (S)-(-)-tetrahydro-2-furoic acid.
-
Purification: The resulting (S)-acid is purified by standard procedures such as extraction and solvent removal.
Caption: Classical resolution workflow for (S)-(-)-Tetrahydro-2-furoic acid.
Biological Activity and Signaling Pathway
(S)-(-)-Tetrahydro-2-furoic acid is a known specific inhibitor of proline dehydrogenase (PRODH), also referred to as proline oxidase (POX). This enzyme is a key player in proline catabolism, a metabolic pathway with significant implications in cellular bioenergetics, redox balance, and stress response.
The Role of Proline Dehydrogenase (PRODH)
PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-limiting step in the degradation of proline to Δ¹-pyrroline-5-carboxylate (P5C). This reaction is coupled to the mitochondrial electron transport chain, where electrons are transferred to ubiquinone, contributing to ATP production. The product, P5C, is further metabolized to glutamate, which can enter the tricarboxylic acid (TCA) cycle.
Inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic Acid
As a proline analog, (S)-(-)-Tetrahydro-2-furoic acid acts as a competitive inhibitor of PRODH. By binding to the active site of the enzyme, it blocks the oxidation of proline. This inhibition has several downstream consequences:
-
Disruption of Proline Catabolism: The degradation of proline is halted, preventing its conversion to glutamate and its subsequent entry into the TCA cycle.
-
Alteration of Cellular Energetics: By uncoupling proline oxidation from the electron transport chain, the inhibitor can affect mitochondrial ATP production, particularly under conditions where proline is a key energy source.
-
Modulation of Redox Homeostasis: The activity of PRODH is linked to the production of reactive oxygen species (ROS). Inhibition of PRODH can therefore alter the cellular redox state.
-
Induction of Apoptosis: In some cancer cells, the induction of PRODH is a pro-apoptotic signal. Inhibition of this enzyme can interfere with these cell death pathways.
The inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic acid makes it a valuable tool for studying the roles of proline metabolism in various physiological and pathological processes, including cancer, metabolic disorders, and neurological conditions.
Caption: Inhibition of the Proline Catabolism Pathway.
References
- 1. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 2. Reprogramming of mitochondrial proline metabolism promotes liver tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
- 5. Proline biosynthesis is a vent for TGFβ‐induced mitochondrial redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Proline dehydrogenase is a positive regulator of cell death in different kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline oxidase - Wikipedia [en.wikipedia.org]
Chiral Tetrahydrofurans: A Cornerstone in Modern Drug Discovery and Biological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral tetrahydrofuran motif, a five-membered heterocyclic ether with defined stereochemistry, stands as a privileged structural scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in specific hydrogen bonding and stereoselective interactions make it a critical component in the design of molecules with potent and selective biological activities. This technical guide provides a comprehensive overview of the biological significance and diverse applications of chiral tetrahydrofurans, with a focus on their role in drug development, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Biological Significance: Nature's Affinity for the Chiral Tetrahydrofuran Core
The prevalence of the chiral tetrahydrofuran ring in numerous natural products underscores its evolutionary selection as a key structural element for biological function. These compounds exhibit a broad spectrum of activities, ranging from potent cytotoxicity against cancer cells to antimicrobial and antiviral effects.
Annonaceous Acetogenins: Potent Inhibitors of Mitochondrial Complex I
Annonaceous acetogenins are a large family of polyketides isolated from plants of the Annonaceae family, renowned for their potent cytotoxic and antitumor activities.[1] A defining feature of many acetogenins is the presence of one or more chiral tetrahydrofuran rings along a long aliphatic chain. These THF rings, with their specific stereochemistry, are crucial for their biological activity, which primarily involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts ATP production, leading to apoptosis, particularly in cancer cells with high energy demands. The stereochemistry and position of the THF rings, along with the flanking hydroxyl groups, play a pivotal role in the binding affinity to Complex I and, consequently, the cytotoxic potency.[3]
Lignans: A Diverse Class of Bioactive Phytochemicals
Lignans are a diverse class of polyphenolic compounds found in plants, many of which feature chiral tetrahydrofuran cores. These compounds exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. For instance, certain tetrahydrofuran lignans have been shown to act as antagonists of platelet-activating factor (PAF), a potent mediator of inflammation.[4] The stereochemistry of the substituents on the tetrahydrofuran ring is a key determinant of their antagonistic potency.
Applications in Drug Development: Leveraging the Chiral Tetrahydrofuran Scaffold
The inherent biological relevance and favorable physicochemical properties of the chiral tetrahydrofuran moiety have made it an attractive building block in the design of novel therapeutics. Several FDA-approved drugs incorporate this chiral scaffold, highlighting its importance in modern medicinal chemistry.[5]
Antiviral Agents: Targeting HIV Protease
A prominent example of a chiral tetrahydrofuran-containing drug is Darunavir , a potent HIV-1 protease inhibitor.[4] The bis-tetrahydrofuran (bis-THF) ligand in Darunavir is a critical component that binds within the active site of the HIV protease enzyme, an essential enzyme for viral replication. The specific stereochemistry of the THF rings ensures optimal hydrophobic and hydrogen bonding interactions with the enzyme's amino acid residues, leading to potent inhibition. The replacement of the tetrahydrofuran oxygen with a methylene group results in a drastic loss of antiviral activity, underscoring the importance of this specific chiral element for its mechanism of action.[4]
Antidiabetic Agents: SGLT2 Inhibition
Empagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This drug features a C-glucoside structure with a chiral tetrahydrofuran ring. While not directly involved in binding to the SGLT2 transporter in the same way as the bis-THF in Darunavir binds to its target, the overall three-dimensional shape and stereochemistry of the molecule, including the chiral THF ring, are crucial for its selective and potent inhibition of SGLT2, leading to reduced renal glucose reabsorption.
Quantitative Biological Activity and Pharmacokinetic Data
The following tables summarize key quantitative data for representative chiral tetrahydrofuran-containing compounds, illustrating their potency and pharmacokinetic profiles.
Table 1: In Vitro Biological Activity of Chiral Tetrahydrofuran-Containing Compounds
| Compound Class | Compound | Target/Assay | Cell Line | IC50 | Reference(s) |
| Annonaceous Acetogenins | Bullatacin | Cytotoxicity | MCF-7 (Breast Cancer) | < 1 ng/mL | [3] |
| Annomuricin E | Cytotoxicity | HT-29 (Colon Cancer) | 1.62 µg/mL (48h) | ||
| Lignans | trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran | PAF Receptor Binding | Rabbit Platelets | 0.02 µM | [4] |
| Machilin-G | Antileishmanial Activity | Leishmania donovani | 18 µg/mL | [6] | |
| Veraguensin | Antileishmanial Activity | Leishmania donovani | 18 µg/mL | [6] | |
| Natural Products | (-)-Galiellalactone | STAT3 Signaling Inhibition | - | 250-500 nM | [7] |
| (-)-Galiellalactone | Cell Viability | DU145 (Prostate Cancer) | 3.02 µM (72h) | [7] | |
| (-)-Galiellalactone | Cell Viability | BT-549 (Breast Cancer) | 12.68 µM (24h) | [7] | |
| HIV Protease Inhibitors | Fused Cp-THF Inhibitor (Compound 10) | HIV-1 Protease Inhibition (Ki) | - | 0.14 nM | [4] |
| Fused Cp-THF Inhibitor (Compound 10) | Antiviral Activity (EC50) | - | 8 nM | [4] |
Table 2: Pharmacokinetic Parameters of Chiral Tetrahydrofuran-Containing Drugs
| Drug | Parameter | Value | Species | Administration | Reference(s) |
| Darunavir (boosted with Ritonavir) | Bioavailability | ~82% | Human | Oral | |
| Tmax | 2.5 - 4 hours | Human | Oral | ||
| Terminal Half-life (t1/2) | ~15 hours | Human | Oral | ||
| Protein Binding | ~95% | Human | - | ||
| Empagliflozin | Tmax | 1.33 - 3.0 hours | Human | Oral | [8] |
| Terminal Half-life (t1/2) | 10.3 - 18.8 hours (multiple doses) | Human | Oral | [8] | |
| Oral Clearance (CL/F) | 10.8 L/h | Human | Oral | ||
| Renal Clearance (CLR) | 32.1 - 51.3 mL/min | Human | Oral | [8] |
Mechanism of Action: A Case Study of (-)-Galiellalactone and the STAT3 Signaling Pathway
(-)-Galiellalactone, a natural product containing a chiral tetrahydrofuran lactone core, is a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis. (-)-Galiellalactone exerts its anticancer effects by directly targeting STAT3.[8]
The mechanism involves the covalent binding of (-)-galiellalactone to cysteine residues within the STAT3 protein.[10] This covalent modification prevents the binding of STAT3 dimers to their target DNA sequences in the nucleus, thereby inhibiting the transcription of downstream oncogenes.[10] Notably, (-)-galiellalactone does not inhibit the phosphorylation of STAT3, which is a key activation step, but rather interferes with its ability to function as a transcription factor.[10]
Figure 1: Mechanism of STAT3 signaling inhibition by (-)-galiellalactone.
Experimental Protocols: Synthesis of Chiral Tetrahydrofurans
The asymmetric synthesis of chiral tetrahydrofurans is a significant area of research in organic chemistry. Numerous methodologies have been developed, often employing chiral catalysts or starting from chiral pool materials. Below is a representative protocol for the synthesis of a key intermediate in the total synthesis of (-)-Galiellalactone, adapted from the literature.
Example Protocol: Asymmetric Synthesis of a Chiral Tetrahydrofuran Lactone Intermediate
Objective: To synthesize a chiral bicyclic lactone core, a key structural feature of (-)-galiellalactone, via an intramolecular Diels-Alder reaction.
Materials:
-
(S)-(-)-Glycidol
-
3-Butyn-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Benzyl bromide
-
n-Butyllithium (2.5 M in hexanes)
-
Methyl propiolate
-
Toluene
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Epoxide Ether:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of (S)-(-)-glycidol (1.0 eq) in anhydrous THF dropwise.
-
After stirring for 30 minutes at 0 °C, add a solution of 3-butyn-1-ol (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral epoxide ether.
-
-
Benzylation of the Hydroxyl Group:
-
To a stirred solution of the chiral epoxide ether (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.5 eq) portionwise.
-
After stirring for 30 minutes, add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction with water and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the benzylated ether.
-
-
Intramolecular Diels-Alder Reaction:
-
To a solution of the benzylated ether (1.0 eq) in anhydrous toluene at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
After stirring for 1 hour at -78 °C, add methyl propiolate (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and then heat at 110 °C for 24 hours in a sealed tube.
-
Cool the reaction mixture to room temperature and quench with glacial acetic acid.
-
Wash the mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the chiral tetrahydrofuran lactone intermediate.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Figure 2: General workflow for the synthesis of a chiral tetrahydrofuran lactone intermediate.
Conclusion
Chiral tetrahydrofurans represent a fundamentally important structural motif with profound biological significance. Their widespread occurrence in nature and successful incorporation into clinically approved drugs highlight their value in the field of medicinal chemistry and drug discovery. The ability to synthesize these complex chiral molecules with high stereocontrol opens up avenues for the development of novel therapeutic agents with enhanced potency and selectivity. A deep understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is essential for researchers and scientists aiming to harness the full potential of this versatile chemical scaffold in addressing a wide range of diseases. The continued exploration of novel synthetic methodologies and the biological evaluation of new chiral tetrahydrofuran-containing compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. kysu.edu [kysu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antileishmanial and antimalarial activities of tetrahydrofuran lignans isolated from Nectandra megapotamica (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel Galiellalactone Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galiellalactone is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Historical Synthesis of Tetrahydro-2-furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-2-furoic acid (THFA) is a chiral heterocyclic carboxylic acid that has emerged as a critical building block in the synthesis of a variety of pharmaceuticals. Its structural motif is incorporated into drugs for diverse therapeutic areas, including the treatment of benign prostatic hyperplasia, hypertension, and infectious diseases. This technical guide provides an in-depth exploration of the discovery and the historical evolution of the synthesis of tetrahydro-2-furoic acid, from its initial preparation to the sophisticated enantioselective methods developed to meet the demands of modern drug development. We will delve into the key synthetic milestones, present comparative quantitative data, and provide detailed experimental protocols for pivotal methodologies.
Physicochemical Properties of Tetrahydro-2-furoic Acid
A comprehensive understanding of the physical and chemical properties of tetrahydro-2-furoic acid is essential for its application in synthesis and drug development. The following table summarizes key quantitative data for the racemic and enantiomerically pure forms of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molar Mass | 116.116 g·mol⁻¹ | [1] |
| Appearance | Colorless oil or low melting solid | [1] |
| Density | 1.262 g/cm³ at 20 °C | [1] |
| Melting Point | 21 °C (70 °F; 294 K) | [1] |
| Boiling Point | 135 °C at 20 mmHg | [1] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [2] |
Historical Progression of Synthesis Methods
The synthesis of tetrahydro-2-furoic acid has evolved significantly since its first description. The journey began with a simple reduction of a readily available starting material and has progressed to highly selective methods that provide access to enantiomerically pure forms, which are often required for pharmaceutical applications.
The Dawn of a New Molecule: The Wienhaus Synthesis (1913)
The first synthesis of tetrahydro-2-furoic acid was reported by Heinrich Wienhaus and Hermann Sorge in 1913.[1] Their pioneering work involved the reduction of 2-furoic acid, also known as pyromucic acid, which was a readily available starting material. While the original publication's experimental details are not widely accessible, the method is understood to have been a landmark in the chemistry of furan derivatives, providing the first access to this saturated heterocyclic carboxylic acid.
Advancements in Catalysis: The Era of Catalytic Hydrogenation
Following its discovery, the most common method for preparing racemic (±)-tetrahydro-2-furoic acid became the catalytic hydrogenation of 2-furoic acid. This approach offered a more efficient and scalable route compared to earlier reduction methods. Various metal catalysts were employed for this transformation, with palladium-based catalysts being particularly effective.
A typical procedure involves the reaction of 2-furoic acid with hydrogen gas under pressure in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a bimetallic catalyst like palladium-nickel on alumina.[1] These methods provided good yields of the racemic product, which was sufficient for many early applications.
The Quest for Enantiopurity: Modern Synthetic Strategies
The increasing importance of stereochemistry in pharmacology drove the development of methods to obtain enantiomerically pure tetrahydro-2-furoic acid. The two enantiomers, (R)-(+)- and (S)-(-)-tetrahydro-2-furoic acid, can exhibit different biological activities, making their separation or stereoselective synthesis a critical endeavor.
Classical Resolution of Racemates
One of the earliest and most widely used methods for obtaining enantiomerically pure tetrahydro-2-furoic acid is classical resolution. This technique involves the reaction of the racemic acid with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Classical Resolution of (±)-Tetrahydro-2-furoic Acid with (S)-(-)-1-Phenylethylamine [3]
-
Salt Formation: In a reaction vessel, dissolve (±)-tetrahydro-2-furoic acid (1.0 equivalent) in a suitable solvent, such as a mixture of methylene chloride and ethyl acetate.
-
Add (S)-(-)-1-phenylethylamine (approximately 1.0 equivalent) dropwise to the solution.
-
Heat the mixture to reflux for a short period (e.g., 15 minutes) to ensure complete dissolution.
-
Crystallization: Gradually cool the reaction mixture to room temperature (e.g., over 2 hours). The diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine will preferentially crystallize.
-
Collect the precipitated crystals by filtration.
-
Recrystallization (Optional): To enhance the optical purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
-
Decomposition of the Salt: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., methylene chloride).
-
Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) to liberate the free (R)-(+)-tetrahydro-2-furoic acid.
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the optically active (R)-(+)-tetrahydro-2-furoic acid.
Enzymatic Resolution
The use of enzymes in organic synthesis offers a powerful and highly selective alternative to classical methods. Enzymatic resolution of tetrahydro-2-furoic acid typically involves the use of a lipase or protease to selectively hydrolyze an ester of the racemic acid. This kinetic resolution results in the separation of one enantiomer as the acid and the other as the unreacted ester.
Experimental Protocol: Enzymatic Resolution of (±)-Ethyl Tetrahydrofuran-2-carboxylate [4]
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., 1.5 M potassium phosphate buffer, pH 8).
-
Add the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.
-
Initiate the reaction by adding the enzyme, for example, a protease from Aspergillus melleus.
-
Hydrolysis: Stir the mixture at a controlled temperature for a specified period (e.g., 20 hours) to achieve approximately 50% conversion. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid.
-
Workup and Separation: Acidify the reaction mixture to protonate the newly formed carboxylic acid.
-
Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid will remain in the aqueous phase.
-
Separate the aqueous phase and perform further extractions with an organic solvent to isolate the (R)-(+)-tetrahydro-2-furoic acid.
Asymmetric Hydrogenation
A more direct and atom-economical approach to enantiopure tetrahydro-2-furoic acid is asymmetric hydrogenation. This method involves the hydrogenation of 2-furoic acid using a chiral catalyst system that directs the reaction to selectively produce one enantiomer.
Both heterogeneous and homogeneous chiral catalysts have been developed for this purpose. For instance, a cinchonidine-modified palladium on alumina catalyst has been used for the enantioselective heterogeneous hydrogenation of 2-furoic acid.[1] Homogeneous catalysts, such as those based on chiral ferrocene-phosphine ligands, have also been employed.[1] While these methods can provide direct access to the chiral product, achieving high enantiomeric excess can be challenging and often requires careful optimization of the catalyst and reaction conditions.
Comparative Data of Synthesis Methods
The choice of synthetic method often depends on factors such as desired optical purity, scalability, and cost. The following table provides a comparison of the quantitative data for different methods of synthesizing optically active tetrahydro-2-furoic acid.
| Method | Resolving Agent/Catalyst | Yield | Optical Purity (e.e.) | Reference(s) |
| Classical Resolution | (S)-(-)-1-Phenylethylamine | 32% (after recrystallization) | 99% | [3] |
| Enzymatic Resolution | Aspergillus melleus protease | - | 94.4% | [4] |
| Asymmetric Hydrogenation (Heterogeneous) | Cinchonidine-modified Pd/Alumina | 95% | 32% | [1] |
| Asymmetric Hydrogenation (Homogeneous) | Chiral Ferrocene-Phosphine | Quantitative | 24-27% | [1] |
Conclusion
The journey of tetrahydro-2-furoic acid from its initial discovery to its current status as a valuable chiral building block is a testament to the advancements in synthetic organic chemistry. The evolution from simple reductions to highly sophisticated enantioselective catalytic and biocatalytic methods has enabled the efficient production of this important pharmaceutical intermediate. For researchers and drug development professionals, a thorough understanding of these historical and modern synthetic routes is crucial for the design and development of new and improved pharmaceuticals. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and sustainable methods for the production of tetrahydro-2-furoic acid and other vital chiral molecules in the future.
References
Core Principles of Asymmetric Synthesis Utilizing Furan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle, represents a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties and inherent reactivity allow for a diverse range of chemical transformations. When combined with the principles of asymmetric synthesis, furan derivatives unlock pathways to a vast array of enantiomerically enriched molecules, many of which are key intermediates in the synthesis of natural products and pharmaceuticals.[1] This technical guide provides an in-depth overview of the fundamental strategies and core reactions employed in the asymmetric synthesis using furan derivatives, with a focus on data-driven insights and practical experimental methodologies.
Furan Derivatives as Chiral Building Blocks
One of the most straightforward approaches to asymmetric synthesis involves the use of chiral furan derivatives, where the stereocenter is pre-installed. These chiral building blocks can be derived from the chiral pool, such as carbohydrates, or prepared through chemoenzymatic resolutions.[1][2] A prominent example is chiral 1-(furan-2-yl)ethanol, which serves as a precursor for the synthesis of bioactive piperidine alkaloids and α,β-unsaturated δ-lactones.[3] The inherent chirality of these building blocks is strategically transferred throughout the synthetic sequence to control the stereochemistry of the final product.
Key Asymmetric Transformations of Furan Derivatives
The true power of furan in asymmetric synthesis is realized through the development of catalytic enantioselective reactions that create new stereocenters with high fidelity. Several key transformations have emerged as robust and reliable methods for this purpose.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. Furan can act as the diene component in these reactions, although its aromatic character can lead to challenges with reactivity and reversibility.[4][5] Asymmetric variants of the furan Diels-Alder reaction are typically achieved through the use of chiral catalysts or chiral auxiliaries attached to the dienophile.[6][7]
Chiral Lewis acids, often based on copper or other transition metals, can coordinate to the dienophile, creating a chiral environment that directs the approach of the furan diene, leading to high enantioselectivity.[8] Organocatalysis has also emerged as a powerful strategy for asymmetric Diels-Alder reactions involving furans.[3]
Table 1: Asymmetric Diels-Alder Reactions of Furan Derivatives
| Catalyst/Auxiliary | Dienophile | Product | Yield (%) | ee (%) / dr | Reference |
| TiCl₄/Silica Gel | (1R,2S,5R)-8-phenylmenthyl acrylate | Endo cycloadduct | - | 68% de | [6] |
| ZnCl₂/Silica Gel | (1R,2S,5R)-8-phenylmenthyl acrylate | Exo cycloadduct | - | 70% de | [6] |
| Quinine-derived organocatalyst | 2-(1-alkynyl)-2-alkene-1-one | Annulated furan | up to 95 | >20:1 dr | [9] |
Asymmetric Piancatelli Rearrangement
The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-substituted cyclopentenones.[10] The development of catalytic asymmetric versions of this reaction, particularly the aza-Piancatelli rearrangement (using amines as nucleophiles), has provided a valuable route to chiral aminocyclopentenones, which are important structural motifs in many bioactive molecules.[11] Chiral Brønsted acids are highly effective catalysts for this transformation, controlling the enantioselectivity of the 4π-electrocyclization step.[12]
Table 2: Asymmetric aza-Piancatelli Rearrangement
| Catalyst | 2-Furylcarbinol Substrate | Amine Nucleophile | Product | Yield (%) | ee (%) / dr | Reference |
| Chiral Brønsted Acid | Various | Aniline derivatives | 4-Aminocyclopentenones | up to 95 | up to 96% ee, >20:1 dr | [13] |
| Chiral Brønsted Acid/Pd | Alkynyl-functionalized tertiary furylcarbinols | Anilines | Cyclopenta[b]pyrrolines | High | Excellent | [12] |
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to aromatic rings. In the context of furan chemistry, the asymmetric Friedel-Crafts alkylation allows for the introduction of a chiral side chain at the 2-position of the furan ring.[8][14] This reaction is often catalyzed by chiral Lewis acids or organocatalysts, which activate the electrophile and control the facial selectivity of the nucleophilic attack by the furan.[15][16]
Table 3: Asymmetric Friedel-Crafts Alkylation of Furans
| Catalyst | Electrophile | Furan Derivative | Product | Yield (%) | ee (%) | Reference |
| Chiral Bis(phosphoric acid) | α-Ketimino esters | Furan | 2-Substituted furan | up to 99 | up to 99 | [15] |
| Primary amine-thiourea | Vinylidene cyanide derivatives | Furylacetones | 2-Substituted furan | Good to excellent | Good to excellent | [14] |
Organocatalytic Asymmetric Annulations
Organocatalysis has revolutionized asymmetric synthesis, and its application to furan chemistry has led to the development of novel annulation strategies for the construction of complex chiral fused-ring systems.[9][17] These reactions often proceed through a cascade mechanism, where a single catalyst orchestrates multiple bond-forming events with high stereocontrol.[17] For example, the reaction of ene-yne-ketones with sodium sulfinates, catalyzed by a chiral organocatalyst, leads to sulfonyl-substituted furans via a cascade 1,6-addition/cyclization/enantioselective protonation pathway.[17]
Table 4: Organocatalytic Asymmetric Annulations of Furans
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |
| Cinchona alkaloid derivative | Ene-yne-ketone | Sodium sulfinate | Sulfonyl-substituted furan | Good | High | [17] |
| Quinine/Quidinine | β-ketoester | 2-(1-alkynyl)-2-alkene-1-one | Annulated furan | up to 95 | >20:1 dr | [9] |
Experimental Protocols
General Procedure for Asymmetric Diels-Alder Reaction of Furan (Lewis Acid Catalyzed)
This protocol is a general representation based on the principles described in the literature.[5]
-
Preparation: A solution of the dienophile (e.g., a chiral acrylate, 1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to the specified reaction temperature (e.g., -78 °C) using a suitable cooling bath.
-
Addition of Lewis Acid: A solution of the Lewis acid catalyst (e.g., a chiral copper-Box complex, 10 mol%) in the same solvent is added dropwise to the cooled solution.
-
Addition of Furan: Furan (2.0-5.0 equiv) is then added to the reaction mixture.
-
Reaction: The reaction mixture is stirred at the specified temperature for the required time (typically several hours to days), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.
General Procedure for Asymmetric aza-Piancatelli Rearrangement (Brønsted Acid Catalyzed)
This protocol is a general representation based on the principles described in the literature.[11]
-
Preparation: To a solution of the 2-furylcarbinol (1.0 equiv) and the amine nucleophile (1.2 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added the chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid, 5-10 mol%) at the specified reaction temperature.
-
Reaction: The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the desired 4-aminocyclopentenone product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the asymmetric synthesis using furan derivatives.
Caption: Asymmetric Diels-Alder reaction of furan.
Caption: Mechanism of the asymmetric aza-Piancatelli rearrangement.
Caption: General experimental workflow for asymmetric synthesis.
Conclusion
The asymmetric synthesis of and with furan derivatives constitutes a rich and dynamic field of research with profound implications for the synthesis of complex molecules. The strategies outlined in this guide, from the use of chiral building blocks to the application of sophisticated catalytic systems in key reactions like the Diels-Alder, Piancatelli, and Friedel-Crafts reactions, provide a powerful toolkit for the modern synthetic chemist. The continued development of novel catalytic methods and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective syntheses of valuable chiral compounds derived from the versatile furan scaffold.
References
- 1. Chemoenzymic Synthesis of Chiral Furan Derivatives Useful Building Blocks for Optically Active Structures | Genomics Research Center Academia Sinica [genomics.sinica.edu.tw]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Catalytic Asymmetric Piancatelli Rearrangement: Brønsted Acid Catalyzed 4π Electrocyclization for the Synthesis of Multisubstituted Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Intricate World of Substituted Tetrahydrofurans: A Technical Guide to Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules. Its prevalence underscores the critical importance of controlling the three-dimensional arrangement of its substituents. This technical guide provides an in-depth exploration of the stereochemistry of substituted tetrahydrofurans, offering a valuable resource for professionals engaged in chemical research and drug development. We will delve into stereoselective synthetic methodologies, conformational analysis, and the analytical techniques pivotal for elucidating the stereochemical intricacies of this important class of heterocyclic compounds.
I. Stereoselective Synthesis of Substituted Tetrahydrofurans
The precise control of stereochemistry during the synthesis of substituted tetrahydrofurans is paramount for accessing target molecules with desired biological activities. A multitude of stereoselective strategies have been developed, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.
Nucleophilic Substitution Reactions
Intramolecular SN2 reactions are a classical and effective method for the stereocontrolled synthesis of tetrahydrofurans. This approach typically involves the cyclization of a precursor containing a hydroxyl group and a suitable leaving group. The stereochemistry of the resulting tetrahydrofuran is directly dictated by the stereocenters present in the acyclic precursor.
A notable example is the tandem dihydroxylation-SN2 cyclization sequence. The dihydroxylation of δ- and ε-mesyloxy α,β-unsaturated esters leads to an in situ cyclization, affording 2,5-disubstituted and 2,3,5-trisubstituted tetrahydrofurans with defined stereochemistry[1].
Palladium-Catalyzed Cyclizations
Palladium-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of tetrahydrofurans. One prominent method involves the reaction of γ-hydroxy alkenes with aryl or vinyl bromides. This transformation constructs both a C-C and a C-O bond in a single step, with the potential to create up to two new stereocenters with high diastereoselectivity. For instance, the synthesis of trans-2,5- and trans-2,3-disubstituted tetrahydrofurans can be achieved with diastereomeric ratios (dr) of up to >20:1[2][3][4]. The reaction is believed to proceed through an unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate[2].
The diastereoselectivity of these reactions can be influenced by the substitution pattern of the γ-hydroxy alkene. While reactions involving terminal alkenes often exhibit excellent stereocontrol, those with internal acyclic alkenes may show lower diastereoselectivities (e.g., 3-5:1 dr) due to processes like β-hydride elimination and re-insertion that can lead to stereochemical scrambling[5]. In contrast, reactions with internal cyclic alkenes can still afford products with high diastereoselectivity (>20:1)[5].
Asymmetric Synthesis Strategies
Enantioselective synthesis provides access to specific enantiomers of chiral tetrahydrofurans, which is crucial for pharmaceutical applications. A variety of asymmetric methods have been developed, often employing chiral catalysts or auxiliaries.
One such strategy is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. This method provides access to 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities, reaching up to 97% enantiomeric excess (ee)[6].
Another approach involves the diastereoselective reduction of γ-lactols. For example, the treatment of acetylated γ-lactols derived from (S)-glutamic acid with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones can produce trans-2,5-disubstituted tetrahydrofurans with trans/cis ratios ranging from 90:10 to 100:0[7]. The diastereomeric ratio can be influenced by the nature of the enolate, with bulkier groups generally leading to higher trans selectivity[8].
II. Quantitative Data on Stereoselective Syntheses
The following tables summarize the quantitative data on the stereoselectivity of various methods for the synthesis of substituted tetrahydrofurans, providing a comparative overview for researchers.
Table 1: Diastereoselectivity in the Synthesis of Substituted Tetrahydrofurans
| Reaction Type | Substituent Pattern | Diastereomeric Ratio (dr) or trans/cis Ratio | Reference(s) |
| Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes | trans-2,5-Disubstituted | Up to >20:1 | [2][3][4] |
| Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes | trans-2,3-Disubstituted | Up to >20:1 | [3] |
| Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes | 2,1'-Disubstituted (acyclic) | 3:1 to 5:1 | [5] |
| Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes | Fused Bicyclic/Spirocyclic | >20:1 | [5] |
| Reduction of γ-Lactols with Titanium Enolates | trans-2,5-Disubstituted | 90:10 to 100:0 | [7] |
| Addition of Titanium Enolates to γ-Lactols | trans/cis-2,5-Disubstituted | 2:1 to 10:1 | [8] |
| Organocatalytic Double Michael Addition | 2,3,4-Trisubstituted | 1:0.55:0.35 to 1:0.63:0.40 (major diastereomer) | [9] |
Table 2: Enantioselectivity in the Asymmetric Synthesis of Substituted Tetrahydrofurans
| Reaction Type | Substituent Pattern | Enantiomeric Excess (ee) | Reference(s) |
| Cu-Catalyzed Asymmetric Henry Reaction and Iodocyclization | 2,5-Polysubstituted | Up to 97% | [6] |
| Organocatalytic Double Michael Addition | 2,3,4-Trisubstituted | Up to 98% (major diastereomer) | [9] |
| Asymmetric Dihydroxylation of Dienes | Polysubstituted | Up to 85% | [10] |
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies. Below are representative procedures for key stereoselective transformations.
General Procedure for Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes
-
Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), DPE-Phos (2 mol%), and NaOtBu (2.0 equiv) under an inert atmosphere.
-
Reagent Addition: The aryl bromide (2.0 equiv) and the γ-hydroxy alkene (1.0 equiv) are dissolved in THF (to achieve a concentration of 0.13–0.25 M) and added to the Schlenk tube.
-
Reaction Conditions: The reaction mixture is stirred at 65 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.[3]
Procedure for Diastereoselective Reduction of a γ-Lactol
-
Enolate Formation: To a solution of the N-acetyloxazolidinone in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄) followed by a tertiary amine base (e.g., triethylamine). The mixture is stirred to form the titanium enolate.
-
Addition to Lactol: A solution of the acetylated γ-lactol in the same solvent is then added dropwise to the enolate solution at -78 °C.
-
Reaction Progression: The reaction is stirred at low temperature for several hours until completion, as monitored by TLC.
-
Quenching and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The resulting diastereomeric mixture can be separated by column chromatography to yield the pure trans and cis isomers.[7]
IV. Conformational Analysis and Stereochemical Assignment
The stereochemistry of substituted tetrahydrofurans is intimately linked to their conformational preferences. Understanding these conformations is crucial for predicting reactivity and interpreting spectroscopic data.
Conformational Preferences and the Anomeric Effect
The tetrahydrofuran ring is not planar and adopts puckered conformations, typically described as envelope (Cs) or twist (C₂) forms, to relieve torsional strain. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions.
A key stereoelectronic factor influencing the conformation of substituted tetrahydrofurans is the anomeric effect . This effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to favor an axial orientation, despite the potential for increased steric hindrance. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond[11][12]. The gauche arrangement of polar bonds can also be more stable than the anti arrangement due to the gauche effect [12].
Elucidation of Stereochemistry using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative and absolute stereochemistry of substituted tetrahydrofurans. Proton-proton (¹H-¹H) coupling constants (J-values) are particularly informative.
The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus relationship. This allows for the differentiation of cis and trans isomers. In general, for 2,5-disubstituted tetrahydrofurans:
-
Trans isomers often exhibit a larger coupling constant between the protons at C2 and C5 (³JH2-H5 typically in the range of 6-12 Hz) due to a pseudo-diaxial or pseudo-diequatorial relationship.
-
Cis isomers tend to show a smaller coupling constant (³JH2-H5 typically in the range of 0-5 Hz) due to a pseudo-axial-equatorial relationship[13][14].
These are general trends, and the exact values can vary depending on the specific substitution pattern and the conformational equilibrium of the ring.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including the relative and absolute stereochemistry of all chiral centers. The resulting crystal structure offers precise information on bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state[15][16]. This information is invaluable for confirming stereochemical assignments made by other methods and for understanding intermolecular interactions in the crystalline lattice.
V. Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts discussed in this guide.
VI. Conclusion
The stereocontrolled synthesis and analysis of substituted tetrahydrofurans represent a vibrant and challenging area of modern organic chemistry. The diverse array of synthetic methodologies, coupled with powerful analytical techniques, provides researchers with the tools necessary to access a wide range of stereochemically defined tetrahydrofuran derivatives. A thorough understanding of the principles of stereoselectivity, conformational analysis, and spectroscopic interpretation is indispensable for the successful design and execution of synthetic routes toward complex natural products and novel therapeutic agents. This guide serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the core knowledge required to navigate the fascinating stereochemical landscape of substituted tetrahydrofurans.
References
- 1. Synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans by a tandem dihydroxylation-SN2 cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes:â Scope, Limitations, and Stereoselectivity - American Chemical Society - Figshare [acs.figshare.com]
- 5. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 7. Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gauche effect - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-Tetrahydrofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-Tetrahydrofuran-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereoselective preparation is crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredients. These application notes provide detailed protocols for two robust methods for the enantioselective synthesis of this compound: Classical Resolution via Diastereomeric Salt Formation and Chemoenzymatic Resolution.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method relies on the separation of enantiomers by converting the racemic carboxylic acid into a pair of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.
Workflow
Caption: Workflow for Classical Resolution.
Experimental Protocol
This protocol is adapted from established patent literature for the resolution of (±)-tetrahydro-2-furoic acid using (S)-(-)-1-phenylethylamine as the resolving agent. To obtain the (S)-acid, the enantiomeric (R)-(+)-1-phenylethylamine should be used.
Materials:
-
(±)-Tetrahydrofuran-2-carboxylic acid
-
(R)-(+)-1-phenylethylamine
-
Monochlorobenzene
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, filtration apparatus, and rotary evaporator.
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve (±)-tetrahydrofuran-2-carboxylic acid (1.0 eq) in monochlorobenzene.
-
Add (R)-(+)-1-phenylethylamine (1.0 eq) dropwise to the solution.
-
Heat the mixture to approximately 65°C with stirring until all solids dissolve.
-
-
Fractional Crystallization:
-
Gradually cool the solution to room temperature over a period of 6 hours to facilitate the selective precipitation of the diastereomeric salt of this compound with (R)-1-phenylethylamine.
-
Collect the precipitated crystals by filtration.
-
Optional: Recrystallize the collected salt from the same solvent to improve diastereomeric purity.
-
-
Decomposition of the Salt and Isolation of (S)-Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the mixture to a pH of 1-2 by the dropwise addition of concentrated HCl with stirring.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
-
-
Recovery of Chiral Amine:
-
The aqueous layer from the acidification step can be basified with NaOH to a pH of 11-14.
-
The liberated (R)-1-phenylethylamine can then be extracted with an organic solvent, dried, and distilled for reuse.
-
Quantitative Data
| Step | Product | Yield | Optical Purity (e.e.) |
| Primary Crystallization | Diastereomeric Salt | 41% | 74% |
| Recrystallization | Diastereomeric Salt | 33% | 92% |
| Final Product | This compound | High | >99% (after optimization) |
Data adapted from a representative resolution process. Yields are based on the initial amount of the racemic acid.[1]
Method 2: Chemoenzymatic Resolution of (±)-ethyl tetrahydrofuran-2-carboxylate
This approach utilizes the high selectivity of enzymes to catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This method is often performed under mild conditions and can lead to high enantiomeric purity.
Workflow
Caption: Workflow for Chemoenzymatic Resolution.
Experimental Protocol
This protocol is based on the enantioselective hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate to yield the (R)-acid.[2][3] To obtain the (S)-acid, one would typically need to either select an enzyme that preferentially hydrolyzes the (S)-ester or hydrolyze the remaining (R)-ester from this procedure. The protocol is presented as described in the literature for the synthesis of the (R)-enantiomer, which also yields the unreacted (S)-ester that can be subsequently hydrolyzed. For the direct production of (S)-acid, an enzyme with the opposite enantiopreference would be required.
Materials:
-
(±)-ethyl tetrahydrofuran-2-carboxylate
-
Aspergillus melleus protease
-
Potassium phosphate buffer (1.5 M, pH 8)
-
Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, pH meter, stirrer, and rotary evaporator.
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a 1.5 M potassium phosphate buffer and adjust the pH to 8.0.
-
Suspend (±)-ethyl tetrahydrofuran-2-carboxylate in the buffer solution.
-
Add the Aspergillus melleus protease to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature) for approximately 20 hours, or until about 50% conversion is achieved (monitored by TLC or HPLC). The enzyme will selectively hydrolyze the (R)-ester to (R)-tetrahydrofuran-2-carboxylic acid.
-
-
Workup and Separation:
-
Upon reaching the desired conversion, acidify the reaction mixture to a pH of 1-2 with HCl to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent like ethyl acetate. The unreacted (S)-ester will preferentially move into the organic phase, while the protonated (R)-acid will remain in the aqueous phase.
-
Separate the layers. The organic layer contains the (S)-ester. The aqueous layer contains the (R)-acid.
-
-
Isolation of this compound:
-
Take the organic layer containing the (S)-ester and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified (S)-ethyl tetrahydrofuran-2-carboxylate.
-
Perform a standard ester hydrolysis on the recovered (S)-ester (e.g., using NaOH followed by acidification with HCl) to obtain the final this compound.
-
Quantitative Data
| Substrate | Enzyme | Product (from hydrolysis) | Enantiomeric Excess (e.e.) | Overall Yield (of R-acid) |
| (±)-ethyl tetrahydrofuran-2-carboxylate | Aspergillus melleus protease | (R)-Tetrahydrofuran-2-carboxylic acid | 94.4% | 22% (after purification as DCHA salt) |
Data from a chemoenzymatic preparation of the (R)-enantiomer.[2] The (S)-ester can be recovered and hydrolyzed to the corresponding (S)-acid.
Summary
Both classical and chemoenzymatic resolution are effective methods for obtaining enantiomerically enriched this compound. The choice of method may depend on factors such as scale, cost and availability of the chiral resolving agent or enzyme, and desired optical purity. Classical resolution is a well-established technique that can be scaled up, while enzymatic resolution offers the advantages of mild reaction conditions and high enantioselectivity.
References
Application Notes and Protocols: (S)-Tetrahydrofuran-2-carboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Tetrahydrofuran-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceuticals. Its stereochemistry and functionality make it a crucial intermediate for creating complex molecular architectures with high enantiomeric purity, which is often essential for drug efficacy and safety. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several key pharmaceutical agents.
Synthesis of Alfuzosin
Alfuzosin is an α1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH). The synthesis of Alfuzosin can be achieved by coupling a protected diamine intermediate with an activated form of tetrahydro-2-furoic acid.
Experimental Protocol: Synthesis of Alfuzosin
This protocol outlines a common method for the synthesis of Alfuzosin starting from tetrahydro-2-furoic acid.
Step 1: Activation of Tetrahydro-2-furoic Acid
-
In a reaction vessel, a mixture of tetrahydro-2-furoic acid (23.90 g, 0.206 mol) and triethylamine (20.80 g, 0.206 mol) is prepared in methylene dichloride (300 ml) and cooled to 0-5°C.[1]
-
Ethyl chloroformate (22.35 g, 0.206 mol) is added to the mixture, and stirring is continued for 30 minutes at 0-5°C to form the mixed anhydride.[1]
Step 2: Coupling Reaction
-
To the solution of the mixed anhydride, a mixture of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (50 g, 0.172 mol) in methylene dichloride (200 ml) is added at 0-5°C.[1]
-
The reaction is stirred for an additional hour at 0-5°C to complete the coupling.[1]
Step 3: Work-up and Isolation
-
Water is added to the reaction mass, and the pH is adjusted to 4.0-4.5.[1]
-
The organic layer is separated, and the aqueous layer's pH is adjusted to 10.0-10.5 with an inorganic base (e.g., aqueous sodium hydroxide).[2]
-
Alfuzosin is extracted into a water-immiscible organic solvent.[2]
-
The product is isolated from a suitable solvent like acetone, yielding Alfuzosin.[1]
Quantitative Data for Alfuzosin Synthesis
| Parameter | Value | Reference |
| Yield | 75% | [1] |
| HPLC Purity | 99.97% | [1] |
Logical Workflow for Alfuzosin Synthesis
Caption: General workflow for the synthesis of Alfuzosin.
Role in the Synthesis of Faropenem
Faropenem is a broad-spectrum β-lactam antibiotic. (R)-Tetrahydrofuran-2-carboxylic acid (the enantiomer of the topic compound) is a key chiral starting material for a side chain of Faropenem. The synthesis typically begins with a different chiral building block, (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA), which is then condensed with a derivative of (R)-tetrahydrofuran-2-carboxylic acid.
Experimental Protocol: Intermediate Synthesis for Faropenem
This protocol describes the condensation of 4-AA with a salt of R-(+)-thio-tetrahydrofuran-2-carboxylic acid.
-
(3R, 4R)-3-[(R)-1-tert-butyl dimethyl silyl ethyl]-4-[(R)-acetoxy] azetidin-2-one (287g, 1mol) is dissolved in 500mL of methylene dichloride.[3]
-
Zinc chloride (142g, 1.045mol) is added at room temperature, and the mixture is stirred for 15 minutes.[3]
-
The triethylamine salt of R-(+)-thio-tetrahydrofuran-2-carboxylic acid is added, maintaining the temperature below 30°C.[3]
-
The reaction proceeds for 8 hours at room temperature to yield the thioester adduct intermediate.[3]
Quantitative Data for Faropenem Intermediate Synthesis
| Starting Material | Reagents | Product | Yield | Reference |
| 4-AA | R-(+)-thio-tetrahydrofuran-2-carboxylic acid salt, Zinc Chloride, Triethylamine | Thioester Adduct Intermediate | Not specified | [3] |
Experimental Workflow for Faropenem Synthesis
Caption: Core synthetic pathway of Faropenem Sodium.[4]
Application in the Synthesis of Baloxavir Marboxil
Baloxavir marboxil is an antiviral medication for treating influenza. In the synthesis of this drug, (R)-Tetrahydrofuran-2-carboxylic acid is utilized as a chiral resolving agent to separate the desired enantiomer of a key intermediate.[5]
Role in Chiral Resolution
The synthesis of Baloxavir marboxil involves a racemic intermediate. To obtain the enantiomerically pure active pharmaceutical ingredient, a diastereomeric salt resolution is performed. The racemic intermediate is treated with (R)-tetrahydrofuran-2-carboxylic acid, leading to the formation of two diastereomeric salts that can be separated by crystallization. The desired diastereomer is then isolated, and the chiral auxiliary ((R)-tetrahydrofuran-2-carboxylic acid) is removed to yield the enantiomerically pure intermediate, which is carried forward to the final product. A 90% yield for the desired enantiomer after removal of the tetrahydrofuroyl group has been reported.[5]
Logical Diagram of Chiral Resolution
Caption: Chiral resolution using (R)-Tetrahydrofuran-2-carboxylic acid.
Relevance to Cathepsin K Inhibitors
Signaling Pathway of Cathepsin K in Bone Resorption
Cathepsin K is highly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[6] Its activity is regulated by the RANKL-RANK signaling pathway, which is central to osteoclast differentiation and activation.
Caption: RANKL-RANK signaling and Cathepsin K inhibition.
Signaling Pathways of Synthesized Drugs
Alfuzosin: α1-Adrenergic Receptor Antagonism
Alfuzosin selectively blocks α1-adrenergic receptors in the prostate, bladder neck, and urethra. This leads to relaxation of the smooth muscle in these tissues, reducing the obstruction of urine flow associated with BPH.
Caption: Mechanism of action of Alfuzosin.
Faropenem: Inhibition of Bacterial Cell Wall Synthesis
Faropenem, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycan, leading to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of Faropenem.
Baloxavir Marboxil: Inhibition of Influenza Virus Replication
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid. Baloxavir acid inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is essential for viral mRNA synthesis. This "cap-snatching" inhibition prevents the virus from replicating.[5]
Caption: Mechanism of action of Baloxavir Marboxil.
References
- 1. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 2. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 3. CN103059046A - Preparation method of faropenem - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-Tetrahydrofuran-2-carboxylic Acid as a Key Intermediate in Faropenem Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Faropenem, a potent oral β-lactam antibiotic, utilizing (S)-Tetrahydrofuran-2-carboxylic acid as a crucial chiral building block. The synthesis involves a multi-step pathway, commencing with the condensation of a derivative of this compound with a β-lactam core, followed by acylation, intramolecular cyclization, and deprotection steps to yield the final active pharmaceutical ingredient.
Overview of the Synthetic Pathway
The synthesis of Faropenem sodium from this compound initiates with the coupling of a protected form of the acid with (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (commonly known as 4-AA). The resulting thioester adduct undergoes acylation, followed by an intramolecular Wittig cyclization to construct the characteristic penem ring system. The final stages of the synthesis involve the removal of protecting groups to afford Faropenem.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Faropenem sodium. Yields and specific quantities of reagents may vary based on the specific process modifications and scale of the reaction.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1. Condensation | (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) | R-(+)-thio-tetrahydrofuran-2-carboxylic acid salt / triphenylmethyl ester, Lewis acid (e.g., AlCl₃/BF₃·OEt₂) or Zinc Halide | Intermediate I (Thioester Adduct) | Not explicitly stated in all sources, but a crucial step for the overall yield. |
| 2. Acylation | Intermediate I (Thioester Adduct) | Allyl oxalyl chloride, Triethylamine | Intermediate II (Acylated Thioester) | Not explicitly stated in all sources. |
| 3. Intramolecular Wittig Cyclization | Intermediate II (Acylated Thioester) | Triethyl phosphite | Intermediate IV (Protected Faropenem Allyl Ester) | Not explicitly stated in all sources. |
| 4. Deprotection & Crystallization | Faropenem allyl ester | Tetrakis(triphenylphosphine)palladium(0), Triphenylphosphine, Sodium 2-ethylhexanoate | Faropenem Sodium | ~96%[1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of Faropenem.
Protocol 1: Synthesis of Intermediate I (Thioester Adduct)
This protocol describes the condensation of 4-AA with a protected form of this compound.
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (e.g., 28.7 g, 0.1 mol) in anhydrous tetrahydrofuran (100 ml).[2]
-
Addition of Reagents: To the solution, add sodium sulfite (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol).[2]
-
Catalyst Addition: Add a composite Lewis acid catalyst of anhydrous aluminum trichloride (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml).[2]
-
Reaction Conditions: Stir the mixture at 40°C for 24 hours.[2]
-
Work-up: Upon completion, cool the reaction to 0°C and quench by the slow addition of 100 ml of saturated sodium bicarbonate solution. The temperature should be maintained below 10°C during the addition.[]
-
Extraction and Isolation: Remove the tetrahydrofuran under reduced pressure. Add ethyl acetate (200 ml) to the residue and filter to remove solids. Separate the organic phase and extract the aqueous phase again with ethyl acetate. Combine the organic phases, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the oily Intermediate I.[]
Protocol 2: Synthesis of Intermediate II (Acylated Thioester)
This protocol details the acylation of the thioester adduct.
-
Reaction Setup: Dissolve the crude Intermediate I in toluene (1000 mL) and cool the solution to -10 to -5 °C under a nitrogen atmosphere.[1]
-
Base and Reagent Addition: Add triethylamine (124 mL) followed by the dropwise addition of allyl oxalyl chloride (82 g) over 2 hours, maintaining the temperature at -10 to -5 °C.[1]
-
Reaction Monitoring and Work-up: Monitor the reaction for completion. After the reaction is complete, add cold water to the mixture and wash sequentially with dilute hydrochloric acid and sodium bicarbonate solution.[1]
-
Isolation: Separate the toluene layer, wash with purified water, and concentrate under vacuum at 50 to 60 °C to obtain Intermediate II, which can be used in the next step without further purification.[1]
Protocol 3: Intramolecular Wittig Cyclization to form Protected Faropenem Allyl Ester (Intermediate IV)
This protocol describes the formation of the penem ring system.
-
Reaction Setup: Dissolve Intermediate II in triethyl phosphite.[2]
-
Reaction Conditions: Heat the solution to induce the intramolecular Wittig reaction. This reaction proceeds through a phosphorane intermediate (Intermediate III) which cyclizes to form the protected Faropenem allyl ester (Intermediate IV).[2]
Protocol 4: Deprotection and Isolation of Faropenem Sodium
This protocol outlines the final steps to obtain Faropenem sodium.
-
Deprotection of the Hydroxyl Group: The silyl protecting group on the hydroxyethyl side chain is removed. For example, Intermediate III (7.5g) can be dissolved in DMF (20ml), and methanesulfonic acid (0.5ml) and water (0.5ml) are added at 0°C. The reaction is stirred for 2 hours.[]
-
Work-up: After the reaction, ethyl acetate (100ml) and water (50ml) are added. The layers are separated, and the organic layer is washed with saturated sodium bicarbonate solution, water, and saturated brine, then dried over anhydrous magnesium sulfate and evaporated to give the deprotected intermediate.[]
-
Deallylation and Salt Formation: Dissolve the deprotected Faropenem allyl ester (e.g., 73 g, 0.224 mol) in dichloromethane (438 ml).[2]
-
Catalyst Addition: Add triphenylphosphine (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g) successively.[1][2]
-
Salt Formation: Add a 0.5M solution of sodium 2-ethylhexanoate in ethyl acetate (438 ml) and stir the mixture at room temperature for 1 hour.[1][2]
-
Crystallization and Isolation: After the reaction is complete, add water (15 ml) and stir for 30 minutes. Collect the resulting solid by suction filtration.[1][2]
-
Purification: Redissolve the solid in water (100 ml), treat with activated carbon (5 g) for 30 minutes, and filter. Add the filtrate to acetone (500 ml) and allow it to crystallize to afford Faropenem sodium.[1][2] A yield of 66g (96%) has been reported for this step.[1]
Visualizations
Faropenem Synthesis Pathway
The following diagram illustrates the core synthetic pathway for Faropenem Sodium, starting from the key intermediate 4-AA and involving the incorporation of the this compound side chain.
Caption: Core synthetic pathway of Faropenem Sodium.
Experimental Workflow for Faropenem Synthesis
This diagram outlines the general experimental workflow from starting materials to the final purified product.
Caption: General experimental workflow for Faropenem synthesis.
References
Synthesis of Baloxavir Marboxil: Application Notes and Protocols
To our valued researchers, scientists, and drug development professionals,
This document provides detailed application notes and protocols for the synthesis of Baloxavir Marboxil, a first-in-class inhibitor of the cap-dependent endonuclease, an essential enzyme for influenza virus replication.
Note on the Requested Synthesis Using (S)-tetrahydrofuroic Acid:
Following a comprehensive review of current scientific literature and patent databases, a synthetic route for Baloxavir Marboxil utilizing (S)-tetrahydrofuroic acid as a starting material or key intermediate could not be identified in the public domain.
Therefore, this document details a well-documented and innovative stereoselective synthesis of Baloxavir Marboxil. This approach offers significant advantages over earlier methods, including improved efficiency and atom economy, by avoiding a classical optical resolution step that results in the loss of nearly half of the material.[1][2][3] This stereoselective route employs readily available L-serine as a chiral starting material.[1][2][3]
Stereoselective Synthesis of Baloxavir Marboxil from L-Serine
This synthetic strategy focuses on the construction of the chiral tricyclic triazinanone core of Baloxavir Marboxil through a diastereoselective cyclization, followed by a key photoredox decarboxylation step to remove the carboxyl group derived from L-serine.[1][2]
Overall Synthetic Strategy
The synthesis can be broadly divided into two main stages:
-
Synthesis of the Tricyclic Triazinanone Core: This involves the diastereoselective construction of the core structure incorporating the desired stereochemistry from L-serine.
-
Coupling and Final Elaboration: The synthesized core is then coupled with the dibenzothiepin moiety, followed by final modifications to yield Baloxavir Marboxil.
A simplified workflow for the synthesis of the key tricyclic triazinanone intermediate is presented below.
References
Application Notes and Protocols for Amidation of (S)-Tetrahydrofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of (S)-Tetrahydrofuran-2-carboxylic acid, a valuable chiral building block in medicinal chemistry. The following methods describe common and effective coupling strategies to form amide bonds, a crucial linkage in many pharmaceutical compounds.
Introduction
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. This compound is a key starting material in the synthesis of various biologically active molecules. The reliable and efficient coupling of this chiral acid with a diverse range of amines is therefore of significant importance. This document outlines three robust protocols for the amidation of this compound, employing widely used coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), and the mixed anhydride method using isobutyl chloroformate.
Data Presentation: Comparison of Amidation Protocols
The following table summarizes the key quantitative parameters for the three detailed amidation protocols. This allows for a direct comparison of reagent stoichiometry, reaction conditions, and typical yields.
| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: HATU Coupling | Protocol 3: Mixed Anhydride |
| Coupling Reagent | EDC hydrochloride | HATU | Isobutyl chloroformate |
| Additive | HOBt | None (HOAt is inherent) | None |
| Base | N/A (or catalytic DMAP) | DIPEA or Triethylamine | Triethylamine |
| Solvent | DMF or DCM | DMF or Acetonitrile | Chloroform or THF |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| This compound (equiv) | 1.0 | 1.0 | 1.0 |
| Amine (equiv) | 1.05 | 1.1 | 1.0 |
| Coupling Reagent (equiv) | 1.1 | 1.1 | 1.1 |
| Additive (equiv) | 1.05 | N/A | N/A |
| Base (equiv) | N/A (or 0.1) | 2.0 | 1.0 |
| Typical Reaction Time | 1-4 hours | 1-3 hours | 1-12 hours |
| Work-up | Aqueous wash, extraction | Aqueous wash, extraction | Aqueous wash, extraction |
| Purification | Column chromatography | Column chromatography | Column chromatography |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol utilizes the widely adopted carbodiimide coupling agent EDC in conjunction with the additive HOBt to suppress racemization and improve efficiency.[1][2][3][4]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
(Optional) 4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in DMF (0.5 M), add HOBt (1.05 equiv) and the desired amine (1.05 equiv).
-
Add EDC hydrochloride (1.1 equiv) to the mixture. If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (1.0 equiv) should be added. A catalytic amount of DMAP (0.1 equiv) can be included to accelerate the reaction, particularly with less reactive amines.[2]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, pour the reaction mixture into chilled water (approximately 10 volumes of the DMF volume).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic extracts and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
References
- 1. (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Optical Resolution of Racemic Tetrahydro-2-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optical resolution of racemic tetrahydro-2-furoic acid, a critical chiral intermediate in the synthesis of several pharmaceuticals.[1][2] The protocols are based on established methods of classical chemical resolution via diastereomeric salt formation and enzymatic resolution.
Introduction
Optically pure enantiomers of tetrahydro-2-furoic acid are valuable building blocks in the pharmaceutical industry. The resolution of the racemic mixture into its constituent (R)-(+) and (S)-(-) enantiomers is a crucial step to ensure the stereospecificity and efficacy of the final active pharmaceutical ingredient. This note details two primary strategies for achieving high enantiomeric purity: classical resolution using a chiral resolving agent and enzymatic kinetic resolution.
Methods of Optical Resolution
There are three main strategies for obtaining optically active tetrahydro-2-furoic acid:
-
Classical Racemic Resolution: This involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3][4]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, typically the hydrolysis of a racemic ester.[1] This allows for the separation of the unreacted ester from the hydrolyzed acid.
-
Asymmetric Hydrogenation: This approach involves the direct synthesis of an enantiomerically enriched product from an achiral starting material, such as 2-furoic acid, using a chiral catalyst.[1][2]
This document will focus on providing detailed protocols for the first two methods, which are commonly employed for the resolution of pre-existing racemic tetrahydro-2-furoic acid.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization to separate the salts and subsequent liberation of the desired enantiomer. (S)-(-)-1-phenylethylamine is a commonly used resolving agent for this purpose.[1][5][6]
Experimental Protocol
1. Formation of Diastereomeric Salts:
-
In a suitable reaction vessel, dissolve (±)-tetrahydro-2-furoic acid (1.0 equivalent) in a solvent such as monochlorobenzene or a mixture of methylene chloride and ethyl acetate.[1][5][6]
-
Add (S)-(-)-1-phenylethylamine (1.0 equivalent) dropwise to the solution. The ratio of racemic acid to resolving agent can range from 2:1 to 1:1.5.[5][6]
-
Heat the mixture, for instance to 65°C, until all solids are completely dissolved.[1][5][6]
2. Fractional Crystallization:
-
Gradually cool the solution to room temperature (e.g., over 6 hours) to facilitate the selective precipitation of one diastereomeric salt.[1][5][6] In the case of using (S)-(-)-1-phenylethylamine, the salt of (R)-(+)-tetrahydro-2-furoic acid tends to precipitate.[1]
-
Collect the precipitated crystals by filtration.
3. Recrystallization (Optional but Recommended):
-
To enhance the optical purity, the collected crystals can be recrystallized from the same or a different suitable solvent system.[1] This step can be repeated until the desired enantiomeric excess (e.g., >98%) is achieved.[1][5][6]
4. Decomposition of the Diastereomeric Salt:
-
Suspend the purified diastereomeric salt crystals in a biphasic system of water and an organic solvent (e.g., methylene chloride).[1]
-
Acidify the aqueous layer to a pH of 1-2 with a strong mineral acid like hydrochloric acid (HCl) to liberate the free optically active tetrahydro-2-furoic acid.[1]
-
Separate the organic layer containing the resolved acid.
5. Isolation of the Optically Active Acid:
-
Wash the organic layer with water and then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to yield the optically pure tetrahydro-2-furoic acid.
Quantitative Data for Classical Resolution
| Resolving Agent | Solvent System | Initial Yield (%) | Initial Optical Purity (e.e., %) | Yield after Recrystallization (%) | Final Optical Purity (e.e., %) | Reference |
| (S)-(-)-1-phenylethylamine | Monochlorobenzene | 41 | 74 | 29 | 98 | [5][6] |
| (S)-(-)-1-phenylethylamine | Methylene chloride / Ethyl acetate | 47 | 59 | - | - | [5][6] |
| (S)-(-)-1-phenylethylamine | Tetrahydrofuran | - | - | - | 98.0 | [6] |
| L-Phenylalaninol | Acetone / Ethyl acetate | - | - | 32 | 99.71 (for S-enantiomer) | [7] |
Note: The yield after recrystallization is for the final, optically pure acid.
Workflow for Classical Resolution
Caption: Workflow for the classical resolution of racemic tetrahydro-2-furoic acid.
Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative to classical methods. Lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester of tetrahydro-2-furoic acid.[1]
Experimental Protocol
1. Substrate Preparation:
-
Prepare the racemic ester of tetrahydro-2-furoic acid, for example, (±)-ethyl tetrahydrofuran-2-carboxylate.
2. Enzymatic Hydrolysis:
-
Prepare a buffered solution (e.g., 1.5 M potassium phosphate buffer, pH 8).[1]
-
Disperse the racemic ester substrate in the buffer.
-
Add the selected enzyme, such as a lipase from Candida antarctica (e.g., CALB) or a protease from Aspergillus melleus.[8]
-
Stir the mixture at a controlled temperature for a specific duration (e.g., 20 hours) until approximately 50% conversion is achieved.[1] The enzyme will selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid.
3. Work-up and Separation:
-
Acidify the reaction mixture to protonate the newly formed carboxylic acid.
-
Extract the mixture with an organic solvent. The unreacted ester will preferentially partition into the organic phase, while the carboxylic acid salt remains in the aqueous phase.
-
Separate the aqueous and organic layers.
-
Further acidify the aqueous layer and extract with an organic solvent to isolate the optically active tetrahydro-2-furoic acid.
4. Isolation of the Products:
-
The organic extracts containing the unreacted ester and the resolved acid can be dried and concentrated to yield the two separated enantiomeric forms (one as the ester and one as the acid).
Quantitative Data for Enzymatic Resolution
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Yield (%) | Reference |
| Aspergillus melleus protease | (±)-ethyl tetrahydrofuran-2-carboxylate | (R)-tetrahydrofuran-2-carboxylic acid | ~50 | 93.9 | 35 | [8] |
| Candida antarctica lipase B (CALB) | Racemic tetrahydro-2-furoic acid ester | (S)-tetrahydro-2-furoic acid | ~48 | ≥ 98 | - |
Logical Relationship in Enzymatic Resolution
Caption: Logical flow of enzymatic kinetic resolution.
Conclusion
Both classical and enzymatic resolution methods provide effective pathways to obtain enantiomerically pure tetrahydro-2-furoic acid. The choice of method may depend on factors such as the availability and cost of the resolving agent or enzyme, desired enantiomer, and scalability of the process. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the development of stereochemically pure pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 6. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Manufacturing of Optically Active Tetrahydrofuran-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active tetrahydrofuran-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably in the production of β-lactam antibiotics like Faropenem and antiviral medications such as Baloxavir Marboxil.[1] The stereochemistry at the C2 position is critical for the biological activity and efficacy of these drugs, making the scalable and efficient production of enantiomerically pure tetrahydrofuran-2-carboxylic acid a topic of significant interest in the pharmaceutical industry.
This document provides detailed application notes and protocols for two of the most industrially viable methods for the scalable manufacturing of optically active tetrahydrofuran-2-carboxylic acid: Classical Resolution via Diastereomeric Salt Formation and Chemoenzymatic Kinetic Resolution . These methods offer robust and reproducible pathways to obtain the desired enantiomer in high purity and yield.
Key Manufacturing Strategies
The enantioselective synthesis of tetrahydrofuran-2-carboxylic acid on a large scale predominantly relies on two strategies:
-
Classical Resolution: This technique involves the separation of a racemic mixture of tetrahydrofuran-2-carboxylic acid by reacting it with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then treated with an acid or base to liberate the enantiomerically pure carboxylic acid.[2]
-
Chemoenzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes, such as lipases or proteases, to catalyze the transformation of one enantiomer of a racemic starting material, typically an ester of tetrahydrofuran-2-carboxylic acid.[3] This leaves the unreacted enantiomer of the ester and the hydrolyzed enantiomer of the acid, which can then be separated. This approach is often favored for its high selectivity under mild reaction conditions.
The following sections provide detailed experimental protocols for each of these methods, along with quantitative data to facilitate comparison and process optimization.
Experimental Protocols
Protocol 1: Classical Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid using (S)-(-)-1-Phenylethylamine
This protocol details the resolution of racemic tetrahydrofuran-2-carboxylic acid through the formation of diastereomeric salts with (S)-(-)-1-phenylethylamine, a widely used and effective resolving agent.[4][5]
1. Diastereomeric Salt Formation:
-
In a suitable reactor, dissolve (±)-tetrahydrofuran-2-carboxylic acid (1.0 eq, e.g., 116.1 kg) in monochlorobenzene (e.g., 1200 L).[4]
-
Add (S)-(-)-1-phenylethylamine (1.0 - 1.05 eq, e.g., 121.2 kg) dropwise to the solution over a period of 2 hours at ambient temperature.[4]
-
Heat the resulting mixture to 65°C and stir for 30 minutes to ensure complete dissolution of all solids.[4]
2. Fractional Crystallization:
-
Gradually cool the solution to 20°C over a period of 6 hours to induce the selective crystallization of the (R)-(+)-tetrahydrofuran-2-carboxylic acid • (S)-(-)-1-phenylethylamine salt.[4]
-
The precipitated crystals are collected by filtration or centrifugation.
-
The wet crystals can be subjected to one or more recrystallization steps from a suitable solvent (e.g., tetrahydrofuran) to enhance the diastereomeric and, consequently, the enantiomeric excess to >98% e.e.[5]
3. Decomposition of the Diastereomeric Salt:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., methylene chloride).
-
Adjust the pH of the aqueous layer to 1-2 by the addition of a mineral acid, such as dilute hydrochloric acid or sulfuric acid.[5]
-
Separate the organic layer. The aqueous layer, now containing the optically active acid, is extracted multiple times with the organic solvent.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the optically active tetrahydrofuran-2-carboxylic acid.
4. Recovery of the Resolving Agent:
-
The mother liquor from the crystallization and the aqueous layer from the salt decomposition, which contain the (S)-(-)-1-phenylethylamine, can be basified to a pH of 11-14 with an alkaline solution (e.g., sodium hydroxide).[5]
-
The liberated free amine is then extracted with an organic solvent, dried, and purified by distillation for reuse, ensuring a cost-effective and sustainable process.[4]
Protocol 2: Chemoenzymatic Kinetic Resolution of (±)-Ethyl Tetrahydrofuran-2-carboxylate
This protocol employs an Aspergillus melleus protease for the enantioselective hydrolysis of the (R)-enantiomer of ethyl tetrahydrofuran-2-carboxylate.[3]
1. Enzymatic Hydrolysis:
-
Prepare a 1.5 M potassium phosphate buffer and adjust the pH to 8.0.
-
Disperse (±)-ethyl tetrahydrofuran-2-carboxylate in the buffer to a concentration of 2 M (288 g/L).
-
Add the Aspergillus melleus protease to the mixture (0.2% w/v).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 20 hours. The progress of the reaction can be monitored by techniques such as HPLC to achieve approximately 50% conversion.
2. Separation of the Acid and Unreacted Ester:
-
Upon completion, acidify the reaction mixture to a pH of 2-3 using a suitable acid (e.g., 2N HCl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (S)-ethyl tetrahydrofuran-2-carboxylate will be extracted into the organic phase, while the (R)-tetrahydrofuran-2-carboxylic acid remains in the aqueous phase.
-
Separate the two phases. The organic phase can be washed, dried, and concentrated to recover the (S)-ester. The (R)-acid in the aqueous phase is then extracted with a suitable organic solvent.
3. Purification and Optical Enrichment:
-
The extracted (R)-tetrahydrofuran-2-carboxylic acid, which has an enantiomeric excess of approximately 94.4% e.e., can be further purified.[3]
-
Dissolve the crude (R)-acid in a solvent mixture of methyl ethyl ketone and methanol (5:1 v/v).
-
Add N,N-dicyclohexylamine (DCHA) to precipitate the crystalline salt of (R)-tetrahydrofuran-2-carboxylic acid.
-
Collect the salt by filtration. This step significantly enhances the optical purity to >99% e.e.[3]
-
The purified salt is then decomposed using the procedure described in Protocol 1 (Step 3) to yield the final high-purity (R)-tetrahydrofuran-2-carboxylic acid.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for the two scalable manufacturing methods described.
Table 1: Classical Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid
| Parameter | Value | Reference |
| Starting Material | (±)-Tetrahydrofuran-2-carboxylic acid | [4] |
| Resolving Agent | (S)-(-)-1-phenylethylamine | [4] |
| Solvent | Monochlorobenzene | [4] |
| Initial Optical Purity | Racemic | [4] |
| Optical Purity of Primary Crystals | 74% e.e. | [4] |
| Yield of Primary Crystals | 41% | [4] |
| Optical Purity after Recrystallization | >98% e.e. | [5] |
| Recovery Rate of Resolving Agent | 96% | [4] |
Table 2: Chemoenzymatic Resolution of (±)-Ethyl Tetrahydrofuran-2-carboxylate
| Parameter | Value | Reference |
| Starting Material | (±)-Ethyl tetrahydrofuran-2-carboxylate | [3] |
| Enzyme | Aspergillus melleus protease | [3] |
| Reaction Time | 20 hours | [3] |
| Conversion | ~50% | [3] |
| Initial Optical Purity of (R)-Acid | 94.4% e.e. | [3] |
| Purification Agent | N,N-dicyclohexylamine (DCHA) | [3] |
| Final Optical Purity of (R)-Acid | >99% e.e. | [3] |
| Overall Yield of (R)-Acid Salt | 22% | [3] |
Visualizations
The following diagrams illustrate the workflows for the described manufacturing processes.
Caption: Workflow for Classical Resolution.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 5. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
Applications of (S)-Tetrahydrofurancarboxylic Acid and its Enantiomer in the Synthesis of Novel Antibiotics and Antivirals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of chiral tetrahydrofurancarboxylic acid derivatives in the synthesis of clinically significant antibacterial and antiviral agents. The unique stereochemistry and structural features of these building blocks are pivotal in achieving high potency and specificity in the resulting drug molecules.
Application Note 1: Synthesis of the Antibiotic Faropenem
(R)-Tetrahydrofuran-2-carboxylic acid serves as a crucial chiral building block in the synthesis of Faropenem , a broad-spectrum β-lactam antibiotic. The introduction of the (R)-tetrahydrofuranyl group at the C-2 position of the penem core is critical for its antibacterial activity and stability against β-lactamases.
Synthetic Strategy Overview
The synthesis of Faropenem involves the coupling of a pre-formed β-lactam ring intermediate, (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (often referred to as 4-AA), with a sulfur-containing side chain derived from (R)-tetrahydrofuran-2-carboxylic acid. This is followed by a series of reactions including acylation, intramolecular Wittig cyclization to form the penem ring, and finally, deprotection to yield the active pharmaceutical ingredient.
Diagram of the Faropenem Synthesis Workflow
Caption: Synthetic workflow for Faropenem.
Experimental Protocols
Protocol 1: Preparation of (R)-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester
This protocol outlines the conversion of (R)-tetrahydrofuran-2-carboxylic acid to its activated thioester form, a key step for its subsequent condensation with the β-lactam core.
-
Activation of (R)-THFC: To a solution of (R)-tetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Formation of Thioester: In a separate flask, dissolve triphenylmethanethiol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane. Cool this solution to 0 °C and slowly add the previously prepared acid chloride solution.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the triphenylmethyl thioester.
Protocol 2: Synthesis of Faropenem Sodium from 4-AA
This protocol details the main synthetic sequence to obtain Faropenem sodium.
-
Condensation: To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (1.0 eq) in anhydrous tetrahydrofuran, add sodium sulfite (1.2 eq) and (R)-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (1.2 eq). Add a composite Lewis acid catalyst (e.g., AlCl₃ and BF₃·OEt₂) and stir the mixture at 40°C.[1]
-
Acylation: After completion of the condensation, the resulting thioester adduct is acylated using allyl oxalyl chloride in the presence of a base (e.g., pyridine) to yield the acylated thioester intermediate.[1]
-
Intramolecular Wittig Cyclization: The acylated intermediate is then heated in triethyl phosphite to induce an intramolecular Wittig reaction, which forms the protected Faropenem allyl ester.[1]
-
Deprotection: The silyl protecting group on the hydroxyethyl side chain is removed using a fluoride source (e.g., TBAF) or acidic conditions.
-
Final Deprotection and Salt Formation: The allyl ester is deprotected using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of a nucleophile like sodium 2-ethylhexanoate. This step yields the sodium salt of Faropenem.[1] The crude product is then purified by crystallization.
Quantitative Data
| Step | Reactants | Product | Yield (%) |
| Condensation | 4-AA, Thioester | Thioester Adduct | ~70-80% |
| Acylation | Thioester Adduct, Allyl oxalyl chloride | Acylated Thioester | ~85-95% |
| Cyclization | Acylated Thioester | Protected Faropenem Ester | ~60-70% |
| Final Deprotection | Protected Faropenem Ester | Faropenem Sodium | ~80-90% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Application Note 2: Synthesis of Chiral Ligands for HIV-1 Protease Inhibitors
The tetrahydrofuran (THF) moiety is a key structural feature in several potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir . The bis-THF ligand in Darunavir makes critical hydrogen bond interactions with the backbone of the protease enzyme, contributing significantly to its high potency and resilience against drug resistance. While not directly synthesized from (S)-THFC, the principles of using chiral building blocks to construct these THF-containing ligands are highly relevant.
Synthetic Strategy for a Key Chiral THF-based Ligand
The synthesis of the bis-THF ligand for Darunavir and its analogs often starts from chiral precursors to ensure the correct stereochemistry, which is crucial for biological activity. A representative strategy involves the stereoselective synthesis of a functionalized tetrahydrofuran derivative that can be further elaborated.
Diagram of a Representative Synthesis of a Chiral bis-THF Ligand
Caption: Synthesis of a key bis-THF ligand.
Experimental Protocol: Synthesis of a bis-THF Ligand Precursor
This protocol describes a key transformation in the synthesis of a bis-THF ligand, highlighting the construction of the chiral tetrahydrofuran ring.
-
Preparation of an Allylic Alcohol: A chiral starting material, such as (S)-glyceraldehyde acetonide, is converted to an α,β-unsaturated ester via a Wittig reaction. Subsequent reduction of the ester provides the corresponding chiral allylic alcohol.
-
[2][3]-Sigmatropic Rearrangement: The allylic alcohol is subjected to a[2][3]-sigmatropic rearrangement. This can be achieved by various methods, for instance, by forming a corresponding ether and treating it with a strong base to generate a ylide that rearranges to a homoallylic alcohol with a new stereocenter.
-
Oxidative Cleavage and Cyclization: The terminal double bond of the rearranged product is oxidatively cleaved (e.g., using ozonolysis followed by a reductive workup) to an aldehyde, which then undergoes an acid-catalyzed intramolecular cyclization to form the bis-tetrahydrofuran ring system.
-
Functional Group Manipulation: The resulting hydroxyl group on the bis-THF core can then be activated (e.g., as a carbonate) for coupling with the main body of the protease inhibitor.
Relevance to (S)-THFC
Although this specific protocol does not start from (S)-THFC, the underlying principle of using a chiral precursor to control the stereochemistry of the tetrahydrofuran ring is directly applicable. (S)-THFC, with its inherent chirality, could potentially be elaborated into similar key intermediates for novel antiviral agents, making it a valuable building block for medicinal chemists exploring new chemical space for HIV-1 protease inhibitors and other antiviral targets. The exploration of (S)-tetrahydrofuran-2-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase further underscores the potential of this scaffold in antiviral drug discovery.
References
- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (S)-Tetrahydrofuran-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Tetrahydrofuran-2-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry and functional group make it a crucial intermediate in the development of drugs targeting a range of conditions. This document provides detailed protocols for the preparation of enantiomerically pure this compound and its derivatives, along with their applications in drug discovery, particularly as antiviral and other therapeutic agents. The tetrahydrofuran motif is present in several FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]
Applications in Drug Development
The chiral nature of this compound makes it an important synthon for creating complex molecules with specific biological activities.[2]
-
Antiviral Agents: Derivatives of this compound have been explored as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[2][3] The tetrahydrofuran scaffold is also a key component in potent HIV-1 protease inhibitors like darunavir, where it interacts with the backbone residues of the enzyme's active site.[4]
-
Benign Prostatic Hyperplasia (BPH) and Hypertension: This acid is a key intermediate in the synthesis of Alfuzosin, a drug used to treat BPH.[5]
-
Antibiotics: It serves as a chiral building block for the antibiotic Faropenem, which is effective against various bacterial infections.[6]
-
Neurodegenerative Diseases: Research has indicated its use as a starting material for chiral γ-aminobutyric acid (GABA) derivatives, which are potential therapeutic candidates for neurodegenerative disorders.[2][3]
Synthetic Protocols
Several methods exist for the preparation of enantiomerically pure this compound. The choice of method often depends on factors such as scale, cost, and desired purity.
Protocol 1: Optical Resolution of Racemic Tetrahydrofuran-2-carboxylic Acid
This classical method involves the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization and subsequent decomposition of the desired salt.
Experimental Protocol:
-
Salt Formation:
-
In a suitable reactor, dissolve (±)-tetrahydrofuran-2-furoic acid (11.61 g, 1.0 eq) in tetrahydrofuran (100 ml).[7]
-
Heat the mixture under reflux until complete dissolution is achieved.[7]
-
In a separate vessel, prepare a solution of (S)-(-)-1-phenylethylamine (12.12 g, 1.0 eq) in a minimal amount of tetrahydrofuran.[7]
-
Add the chiral amine solution dropwise to the heated solution of the racemic acid.[8]
-
-
Crystallization:
-
Recrystallization:
-
Decomposition of the Salt:
-
Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the optically active tetrahydro-2-furoic acid.[8] The (S)-enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.
-
Quantitative Data for Optical Resolution:
| Parameter | Value | Reference |
| Initial Optical Purity | Racemic (50:50 R/S) | [7] |
| Optical Purity after Recrystallization | 98.0% e.e. | [7] |
| Overall Yield of (S)-acid | Not explicitly stated, but depends on resolution efficiency. |
Protocol 2: Chemoenzymatic Synthesis via Enzymatic Resolution
This method utilizes an enzyme to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired acid.
Experimental Protocol:
-
Reaction Setup:
-
Enzymatic Hydrolysis:
-
Stir the reaction mixture at a controlled temperature for approximately 20 hours. The enzyme will selectively hydrolyze the (R)-ester to the (R)-carboxylic acid.[6]
-
-
Work-up and Separation:
-
After the reaction, acidify the mixture to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid will remain in the aqueous phase.
-
The (S)-ester can be isolated from the organic phase and subsequently hydrolyzed to obtain this compound.
-
-
Purification of the (S)-acid:
-
Isolate the (S)-ester from the organic phase by evaporation of the solvent.
-
Hydrolyze the (S)-ester using a standard base-catalyzed hydrolysis (e.g., with NaOH), followed by acidification to yield the pure this compound.
-
Quantitative Data for Enzymatic Resolution:
| Parameter | Value | Reference |
| Substrate | Ethyl (±)-tetrahydrofuran-2-carboxylate | [6] |
| Enzyme | Aspergillus melleus protease | [6] |
| Enantiomeric Excess (e.e.) of recovered (S)-ester | >99% | [6] |
| Overall Yield of (R)-acid (as an example of efficiency) | 22% (after salt precipitation for purification) | [6] |
Protocol 3: Manufacturing Method for High Purity Optically Active Acid
This protocol is based on a patented industrial process for producing high-purity (S)- or (R)-tetrahydrofuran-2-carboxylic acid.[5]
Experimental Protocol:
-
Salt Exchange and Amine Removal:
-
In a reaction vessel, dissolve the diastereomeric salt of this compound and an aromatic amine (e.g., benzylamine salt, 332.2g) in water (268.6g).[5]
-
Add an inorganic metal alkali (e.g., 32% aqueous sodium hydroxide solution, 189.7g) to facilitate the salt exchange.[5]
-
Add a hydrocarbon solvent such as toluene (173g) and stir to extract the liberated aromatic amine into the organic layer.[5]
-
Separate and discard the organic layer.
-
-
Acidification and Extraction:
-
Concentration and Distillation:
-
Combine the organic extracts and concentrate by distillation to remove the solvent.[5]
-
Filter the concentrated solution to remove any precipitated inorganic salts.[5]
-
Purify the resulting crude acid by thin-film distillation under reduced pressure (heat medium temperature: 130 °C) to obtain pure this compound (152.5g).[5]
-
Quantitative Data for Manufacturing Method:
| Parameter | Value | Reference |
| Chemical Purity | 99.4% | [5] |
| Optical Purity | 99.5% e.e. | [5] |
| Comprehensive Yield | 76.3% | [5] |
Preparation of this compound Derivatives
The carboxylic acid group of this compound can be readily converted into other functional groups, such as amides, to produce a variety of derivatives for drug development.
Protocol 4: Synthesis of (S)-Tetrahydrofuran-2-carboxamide
Experimental Protocol:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve this compound in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.
-
-
Amide Formation:
-
To the activated acid, add the desired amine (e.g., a solution of ammonia in an organic solvent or an aqueous solution of the amine).
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a dilute acid, followed by a dilute base, and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure amide derivative. For example, (S)-(-)-Tetrahydrofuran-2-carboxamide has a melting point of 82-86 °C.[9]
-
Visualizations
Synthetic Workflows
Caption: Workflow for the optical resolution of racemic tetrahydrofuran-2-carboxylic acid.
Caption: General workflow for the synthesis of (S)-Tetrahydrofuran-2-carboxamide derivatives.
Signaling Pathway Inhibition
Caption: Inhibition of the HIV-1 replication cycle by an integrase inhibitor.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 3. Buy this compound | 87392-07-2 [smolecule.com]
- 4. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2178864B1 - Process for the preparation of alfuzosin hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Improving yield and purity in (S)-Tetrahydrofuran-2-carboxylic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of (S)-Tetrahydrofuran-2-carboxylic acid. Our aim is to help you improve both the yield and purity of your final product through detailed protocols and targeted advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing optically active this compound?
A1: There are three main strategies to obtain the (S)-enantiomer:
-
Classical Racemic Resolution: This involves synthesizing a racemic mixture of (±)-tetrahydro-2-furoic acid and then using a chiral resolving agent, such as an optically active amine, to form diastereomeric salts. These salts have different solubilities, which allows for their separation by fractional crystallization.[1]
-
Enzymatic Resolution: This method uses an enzyme, like a lipase or protease, to selectively react with one enantiomer of a racemic ester of tetrahydro-2-furoic acid. This kinetic resolution allows for the separation of the desired (S)-acid from the unreacted (R)-ester (or vice-versa, depending on the enzyme's selectivity).
-
Asymmetric Synthesis: This approach involves either the asymmetric hydrogenation of 2-furoic acid using a chiral catalyst to directly produce the (S)-enantiomer or the oxidation of commercially available (S)-tetrahydrofurfuryl alcohol.
Q2: How is the racemic mixture of (±)-tetrahydro-2-furoic acid typically prepared?
A2: The most common method for preparing racemic (±)-tetrahydro-2-furoic acid is through the catalytic hydrogenation of 2-furoic acid. This reaction involves treating 2-furoic acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a palladium-cobalt oxide composite, to reduce the furan ring.[2]
Q3: What are some common chiral resolving agents for the classical resolution of (±)-tetrahydro-2-furoic acid?
A3: Optically active amines are frequently employed as resolving agents. Examples include (R)-(+)-1-phenylethylamine (to isolate the (S)-acid), benzylamine, and ephedrine.[3][4] These amines react with the racemic acid to create diastereomeric salts that can be separated by crystallization.[1]
Q4: How can I monitor the progress and determine the enantiomeric excess (e.e.) of my product?
A4: The enantiomeric excess of your final product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) after converting the carboxylic acid to a suitable derivative, such as a methyl or ethyl ester.
Troubleshooting Guides
Problem 1: Low Yield in the Hydrogenation of 2-Furoic Acid
| Possible Cause | Solution |
| Inactive or Poisoned Catalyst | Ensure the catalyst has been stored properly and is not expired. If catalyst poisoning is suspected (e.g., from sulfur-containing impurities in the starting material), consider purifying the 2-furoic acid before hydrogenation. |
| Suboptimal Reaction Conditions | Optimize the reaction parameters, including hydrogen pressure, temperature, and stirring rate. Insufficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, resulting in an incomplete reaction.[5] |
| Loss of Product During Workup | Tetrahydrofuran-2-carboxylic acid has some solubility in water. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
Problem 2: Poor Separation of Diastereomeric Salts in Classical Resolution
| Possible Cause | Solution |
| Incorrect Solvent System | The choice of solvent is critical for achieving good separation of diastereomeric salts. Experiment with different solvents or solvent mixtures (e.g., isopropanol, monochlorobenzene, or mixtures of methylene chloride and ethyl acetate) to find a system where the diastereomeric salts have significantly different solubilities.[1][6] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low optical purity. Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath if necessary, to promote the selective crystallization of the desired diastereomer.[6] |
| Inaccurate Stoichiometry of Resolving Agent | Use a precise 1:1 molar ratio of the chiral resolving agent to the racemic acid. An excess of the resolving agent can sometimes interfere with the crystallization process. |
Problem 3: Low Enantiomeric Excess (e.e.) in the Final Product
| Possible Cause | Solution |
| Impure Resolving Agent | The optical purity of the resolving agent directly affects the maximum achievable e.e. of the product. Ensure the chiral amine used has a high enantiomeric purity. |
| Insufficient Number of Recrystallizations | A single crystallization may not be sufficient to achieve high e.e. Perform one or more recrystallizations of the diastereomeric salt to enhance its optical purity before proceeding to the salt decomposition step.[1] |
| Incomplete Decomposition of the Diastereomeric Salt | To liberate the free carboxylic acid, the diastereomeric salt must be completely decomposed. This is typically achieved by treating the salt with a strong acid (e.g., HCl) to lower the pH of the aqueous phase to 1-2, followed by extraction of the free acid.[1] |
| Racemization During Workup | Although less common for this compound under standard conditions, avoid harsh conditions such as excessive heat during the workup, as this could potentially lead to racemization. |
Data Presentation
Table 1: Comparison of Different Solvents in Classical Resolution
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Optical Purity (e.e.) of Salt | Reference |
| (S)-(-)-1-phenylethylamine | Monochlorobenzene | 41% (primary crystals) | 74% | [6] |
| (S)-(-)-1-phenylethylamine | Methylene chloride / Ethyl acetate | 47% (primary crystals) | 59% | [6] |
| Benzylamine | 2-Propanol | 88.3% (S-body yield in salt) | 99.5% | [4] |
Table 2: Results from Enzymatic Resolution
| Enzyme | Substrate | Yield of (R)-acid | e.e. of (R)-acid | Reference |
| Aspergillus melleus protease | (±)-ethyl tetrahydrofuran-2-carboxylate | 22% (overall) | >99% (after salt formation) | [7] |
Experimental Protocols
Protocol 1: Hydrogenation of 2-Furoic Acid to (±)-Tetrahydro-2-furoic Acid
This protocol is a general representation based on common laboratory practices.
Materials:
-
2-Furoic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or another suitable solvent
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 2-furoic acid in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can range from 1-5 mol% of the substrate.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or as determined by your specific setup).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.[5]
-
Remove the solvent from the filtrate under reduced pressure to obtain crude (±)-tetrahydro-2-furoic acid, which can be used in the next step without further purification.
Protocol 2: Classical Resolution of (±)-Tetrahydro-2-furoic Acid
This protocol is adapted from patent literature to obtain the (S)-enantiomer.[4]
Materials:
-
(±)-Tetrahydro-2-furoic acid
-
(R)-(+)-1-phenylethylamine or Benzylamine
-
Isopropanol or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other extraction solvent
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve (±)-tetrahydro-2-furoic acid (1.0 eq) in a suitable solvent such as isopropanol and warm the solution (e.g., to 65 °C).
-
Slowly add the chiral resolving agent (e.g., benzylamine, 1.1 eq) to the heated solution.
-
After complete dissolution, gradually cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Allow the crystallization to proceed for several hours or overnight.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
(Optional but recommended) Recrystallize the diastereomeric salt from a fresh portion of the same solvent to improve optical purity.
-
To recover the free acid, suspend the purified salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to 1-2 with dilute HCl.
-
Separate the organic layer and extract the aqueous layer several times with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield optically enriched (S)-(-)-tetrahydro-2-furoic acid.
Protocol 3: Enzymatic Resolution of (±)-ethyl tetrahydrofuran-2-carboxylate
This protocol is based on a chemoenzymatic approach to obtain the (R)-acid. A similar approach with a different enzyme could potentially yield the (S)-acid.[1]
Materials:
-
(±)-ethyl tetrahydrofuran-2-carboxylate
-
Potassium phosphate buffer (1.5 M, pH 8)
-
Aspergillus melleus protease (or other suitable enzyme)
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other extraction solvent
Procedure:
-
Prepare a buffered solution of the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.
-
Initiate the reaction by adding the enzyme (e.g., Aspergillus melleus protease).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for a set period (e.g., 20 hours) until approximately 50% conversion is achieved. The enzyme will selectively hydrolyze one ester enantiomer to the corresponding acid.
-
Acidify the reaction mixture to a low pH to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent. The unreacted ester will be in the organic phase, while the acid will be in the aqueous phase.
-
Separate the layers and extract the aqueous layer with a suitable organic solvent to isolate the (R)-(+)-tetrahydro-2-furoic acid.
Visualizations
Caption: Workflow for Classical Resolution of (±)-Tetrahydro-2-furoic Acid.
Caption: Troubleshooting Decision Tree for Low Yield and Purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Tetrahydro-2-Furoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude tetrahydro-2-furoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude tetrahydro-2-furoic acid?
A1: Crude tetrahydro-2-furoic acid may contain several impurities depending on the synthetic route. Common impurities include unreacted starting material, 2-furoic acid, which can poison hydrogenation catalysts.[1][2] Side-products from the synthesis of 2-furoic acid, such as those from the Cannizzaro reaction of furfural, may also be present.[3][4] During the hydrogenation of 2-furoic acid, side-products like 5-hydroxyvaleric acid can be formed.[5] Additionally, thermal degradation of 2-furoic acid can introduce other impurities.[6]
Q2: What are the recommended primary purification methods for crude tetrahydro-2-furoic acid?
A2: The primary methods for purifying crude tetrahydro-2-furoic acid are:
-
Classical Racemic Resolution: This involves reacting the racemic mixture with a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, to form diastereomeric salts.[2] These salts have different solubilities, allowing for separation through fractional crystallization.[2]
-
Enzymatic Resolution: This highly stereoselective method uses enzymes like lipase to selectively react with one enantiomer, allowing for the separation of the desired optically active acid.[2][7] This can achieve high enantiomeric excess (e.e.), often greater than or equal to 98%.[7]
-
Distillation: Vacuum distillation can be used to purify the final optically active tetrahydro-2-furoic acid after the resolution and decomposition of the diastereomeric salt.[8][9]
Q3: How can I determine the purity and enantiomeric excess (e.e.) of my purified tetrahydro-2-furoic acid?
A3: The most common method for determining the purity and enantiomeric excess of tetrahydro-2-furoic acid is High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC.[2] For analysis, the carboxylic acid may be derivatized, for instance, by converting it to a methyl ester.[2] Reverse-phase HPLC with a C18 column is also a suitable analytical method.[9]
Q4: Is tetrahydro-2-furoic acid susceptible to thermal degradation?
A4: The precursor, 2-furoic acid, can undergo thermal decarboxylation at temperatures around 140-160°C.[6][10] While tetrahydro-2-furoic acid is generally stable under recommended storage conditions, prolonged exposure to high temperatures during distillation or other purification steps should be minimized to prevent potential degradation.[11]
Troubleshooting Guides
Crystallization Issues
Q: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" can occur when the solution is supersaturated and the solute's melting point is below the current temperature. To troubleshoot this:
-
Re-heat the solution: Add a small amount of the "soluble solvent" to the mixture and heat it until the oil redissolves completely.[8]
-
Slow cooling: Allow the solution to cool more gradually. Rapid cooling can promote oiling out.[8]
-
Agitation: Gentle stirring during the cooling process can encourage crystal nucleation.
-
Seed crystals: If available, add a few seed crystals of the desired diastereomeric salt to induce crystallization.[12]
-
Solvent system adjustment: You may need to adjust the solvent system. Sometimes, a different solvent or a solvent pair can prevent oiling out.[13]
Q: Crystallization of the diastereomeric salt is happening too quickly. Is this a problem and how can I fix it?
A: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[8] To slow down crystallization:
-
Add more solvent: Re-heat the mixture to dissolve the solid and add a small amount of additional hot solvent.[8]
-
Gradual cooling: Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered crystals.[8]
Q: No crystals are forming from the diastereomeric salt solution, even after cooling. What steps can I take?
A: If crystallization does not occur, the solution may not be sufficiently supersaturated. Try the following:
-
Induce nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[12]
-
Add seed crystals: Introduce a small crystal of the diastereomeric salt to initiate crystallization.[12]
-
Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt and then allow the solution to cool again.[12]
-
Cool to a lower temperature: If not already done, try cooling the solution in an ice bath.[12]
Purity and Yield Issues
Q: The yield of my optically active tetrahydro-2-furoic acid is low after classical resolution. What are the potential causes?
A: Low yield can result from several factors:
-
Incomplete salt formation or decomposition: Ensure the stoichiometry of the chiral resolving agent is correct and that the pH is adjusted appropriately (typically to 1-2 with a strong acid) during the decomposition of the diastereomeric salt to liberate the free acid.[2]
-
Losses during recrystallization: Multiple recrystallization steps to improve optical purity can lead to a decrease in the overall yield.
-
Suboptimal extraction: Ensure efficient extraction of the final product from the aqueous layer after salt decomposition by using an appropriate solvent and performing multiple extractions.[8][9]
Q: The enantiomeric excess (e.e.) of my final product is lower than expected. How can I improve it?
A: Low enantiomeric excess can be addressed by:
-
Purity of the resolving agent: Verify the optical purity of the chiral amine used for the resolution.[2]
-
Number of recrystallizations: The optical purity of the diastereomeric salt can be increased by performing one or more recrystallizations.[8][14] The progress can be monitored by HPLC analysis after each step.[14]
-
Incomplete decomposition of the salt: Ensure the complete decomposition of the diastereomeric salt by adjusting the pH to 1-2 before extraction.[2]
-
Avoid harsh conditions: While less common for this compound, avoid excessive heat during the workup to prevent any potential racemization.[2]
Data Presentation
Table 1: Examples of Classical Resolution of (±)-Tetrahydro-2-furoic Acid
| Resolving Agent | Solvent(s) | Yield (Primary Crystals) | Optical Purity (e.e.) of Crystals | Reference |
| (S)-(-)-1-phenylethylamine | Monochlorobenzene | 41% | 74% | [8][9] |
| (S)-(-)-1-phenylethylamine | Methylene chloride / Ethyl acetate | 47% | 59% | [8][9] |
| (S)-(-)-1-phenylethylamine | Tetrahydrofuran | - | 98.0% (after two recrystallizations) | [8][14] |
Table 2: Physical Properties of Tetrahydro-2-furoic Acid
| Property | Value | Reference |
| Boiling Point | 128-129 °C at 13 mmHg | |
| 237-243 °C | [11] | |
| Density | 1.209 g/mL at 25 °C | |
| Refractive Index | n20/D 1.46 | |
| Appearance | Colorless to yellow viscous liquid | [15] |
Experimental Protocols
Protocol 1: Classical Resolution of (±)-Tetrahydro-2-furoic Acid
This protocol is a generalized procedure based on established methods.[8][9][14]
1. Formation of the Diastereomeric Salt: a. In a suitable reaction vessel, dissolve (±)-tetrahydro-2-furoic acid (1.0 equivalent) in an appropriate solvent (e.g., monochlorobenzene, or a mixture of methylene chloride and ethyl acetate). b. Add (S)-(-)-1-phenylethylamine (1.0 equivalent) dropwise to the solution. c. Heat the mixture (e.g., to 65°C) with stirring until all solids dissolve.[8][9]
2. Crystallization: a. Gradually cool the solution to room temperature (e.g., over 2-6 hours) without agitation to allow for the selective precipitation of one diastereomeric salt.[8][9] b. Collect the precipitated crystals by filtration.
3. Recrystallization (Optional but Recommended): a. To enhance the optical purity, dissolve the collected crystals in a minimal amount of the hot solvent system used previously. b. Allow the solution to cool slowly to recrystallize the diastereomeric salt. c. Collect the purified crystals by filtration. Repeat this step as necessary to achieve the desired enantiomeric excess (e.g., >98%).[8][14]
4. Decomposition of the Diastereomeric Salt: a. Suspend the purified diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., methylene chloride). b. Adjust the pH of the aqueous layer to 1-2 using a mineral acid such as concentrated HCl to liberate the free tetrahydro-2-furoic acid.[2] c. Separate the organic layer.
5. Isolation of the Optically Active Product: a. Extract the aqueous layer multiple times with the organic solvent. b. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the optically active tetrahydro-2-furoic acid. c. For further purification, the product can be distilled under reduced pressure (e.g., 108°C at 10 mmHg).[8][9]
Visualizations
Caption: General workflow for the purification of crude tetrahydro-2-furoic acid.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tetrahydro-2-furoic acid, (-)- | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. westliberty.edu [westliberty.edu]
- 12. quora.com [quora.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 15. chembk.com [chembk.com]
Preventing racemization of optically active tetrahydrofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of optically active tetrahydrofuran-2-carboxylic acid during their experiments.
Troubleshooting Guides
Issue 1: Loss of Optical Purity After a Reaction
Question: I performed a reaction involving (R)- or (S)-tetrahydrofuran-2-carboxylic acid, and subsequent chiral HPLC analysis shows a significant decrease in enantiomeric excess (% ee). What could have caused this racemization, and how can I prevent it?
Answer: Racemization of tetrahydrofuran-2-carboxylic acid typically occurs through the formation of a planar enolate or carbanion intermediate at the chiral alpha-carbon.[1][2][3] This allows for reprotonation from either face, leading to a mixture of enantiomers.[1][4] The most common causes are exposure to harsh reaction conditions, particularly strong bases, strong acids, or high temperatures.[5][6][7]
Troubleshooting Steps:
-
Review Your Reaction Conditions: Compare your experimental parameters to the risk factors outlined in the table below.
-
Neutralize Conditions: If possible, adjust your reaction to be performed under neutral pH.
-
Optimize Base Selection: If a base is necessary, switch to a weaker, non-nucleophilic, or sterically hindered base.[6]
-
Control Temperature: Maintain the lowest possible temperature at which the reaction proceeds efficiently. Avoid prolonged heating.[6]
-
Minimize Reaction Time: Monitor the reaction's progress closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed.[6]
Table 1: Common Causes of Racemization and Preventative Measures
| Factor | High-Risk Condition | Recommended Action | Rationale |
| pH | Strong bases (e.g., NaOH, KOH, DBU) or strong acids.[5][8] | Use mild or non-nucleophilic bases (e.g., DIPEA, K₂CO₃) or mild acid catalysts (e.g., p-TsOH) in moderation.[6] | Strong bases readily deprotonate the alpha-carbon, forming a planar enolate intermediate that is prone to racemization.[4] |
| Temperature | Elevated temperatures (e.g., >100 °C), especially for extended periods.[5][6] | Run reactions at the lowest effective temperature. Consider room temperature or sub-ambient temperatures if feasible. | Heat provides the activation energy for the formation of the planar intermediate, accelerating racemization.[6] |
| Solvent | Polar solvents can facilitate racemization, especially in the presence of a strong base.[5] | Choose the least polar solvent that effectively dissolves the reactants and facilitates the reaction. | Solvent polarity can influence the stability of the charged intermediate, affecting the rate of racemization. |
| Reaction Time | Prolonged reaction times, even under seemingly mild conditions. | Monitor the reaction closely and work up the reaction as soon as it is complete.[6] | The longer the compound is exposed to potentially racemizing conditions, the greater the loss of optical purity. |
Issue 2: Inconsistent or Unreliable Chiral HPLC Results
Question: My chiral HPLC results for determining the enantiomeric excess of tetrahydrofuran-2-carboxylic acid are not reproducible. What could be the issue?
Answer: Inconsistent chiral HPLC results can stem from several factors related to sample preparation, the analytical method itself, or the stability of the compound in the analytical sample.
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Filter the sample to remove any particulates that could interfere with the column.
-
Check Method Parameters: Confirm that the chiral stationary phase (CSP), mobile phase composition, flow rate, and column temperature are appropriate and consistent with established or validated methods.
-
Assess Analyte Stability: Tetrahydrofuran-2-carboxylic acid could potentially racemize in the vial if the sample is dissolved in a basic or acidic solution and left for an extended period before analysis. Analyze samples as quickly as possible after preparation.
-
Column Equilibration: Ensure the chiral column is properly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration is a common source of shifting retention times and poor peak shape.
-
Peak Integration: Review the integration of your chromatogram. Improper baseline setting or integration of noisy peaks can lead to inaccurate % ee calculations. A resolution (Rs) of greater than 1.5 between the enantiomer peaks is recommended for accurate quantification.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for tetrahydrofuran-2-carboxylic acid?
A1: The primary mechanism is the deprotonation of the hydrogen atom on the chiral carbon at the 2-position (the alpha-carbon to the carboxyl group).[5] This is typically facilitated by a base, which abstracts the acidic proton to form a resonance-stabilized planar carbanion (enolate).[4][8] Reprotonation can then occur from either side of this planar intermediate, resulting in the formation of both enantiomers and thus, racemization.[1] Elevated temperatures and acidic conditions can also promote racemization through the formation of an enol intermediate.[1][2]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. EP0367515B1 - Method of racemization of optically active tetrahydrofuran 2-carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyzing Tetrahydrofuran Ring Formation
Welcome to the Technical Support Center for the catalytic synthesis of tetrahydrofuran (THF) rings. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing tetrahydrofuran rings?
A1: Several effective catalytic methods are employed for THF ring formation. The choice of method often depends on the available starting materials, desired substitution pattern, and required stereoselectivity. Common approaches include:
-
Intramolecular Hydroalkoxylation of Alkenols: This method involves the cyclization of an unsaturated alcohol, typically catalyzed by transition metals like palladium, platinum, gold, or strong Brønsted/Lewis acids.
-
Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes: A versatile method that can form both C-C and C-O bonds in a single step with high diastereoselectivity.[1][2]
-
Hydrogenation of Furan Derivatives: Furan and its derivatives can be reduced to THF using various catalysts, such as palladium on carbon (Pd/C) or nickel-based catalysts.[3]
-
Acid-Catalyzed Dehydration of 1,4-Diols: A straightforward method involving the intramolecular cyclization of a 1,4-diol, typically using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Q2: I am observing significant formation of byproducts in my reaction. What are the likely side reactions?
A2: The nature of byproducts is highly dependent on the chosen synthetic route. Some common side reactions include:
-
In Palladium-Catalyzed Reactions: Common side products include dehalogenated arenes (from reduction of aryl halide starting materials) and ethers resulting from O-arylation or O-vinylation of the alcohol substrate.[2]
-
In Acid-Catalyzed Dehydration: Over-acidification or high temperatures can lead to elimination reactions, forming unsaturated alcohols or dienes. Polymeric byproducts can also form, especially with prolonged reaction times.
-
In Hydrogenation of Furans: Incomplete hydrogenation can leave residual furan or partially hydrogenated intermediates. Conversely, harsh conditions can lead to ring-opening products.
Q3: How can I control the stereoselectivity of the tetrahydrofuran ring formation?
A3: Achieving high stereoselectivity is a critical aspect of many THF syntheses. Key factors influencing stereocontrol include:
-
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of metal and, crucially, the ligand plays a pivotal role. For instance, in palladium-catalyzed reactions of γ-hydroxy alkenes, the use of specific phosphine ligands like DPE-Phos has been shown to significantly improve diastereoselectivity.[2]
-
Substrate Conformation: The inherent stereochemistry and conformational preferences of the starting material can direct the stereochemical outcome of the cyclization.
-
Reaction Conditions: Temperature and solvent can influence the transition state energies of competing diastereomeric pathways, thereby affecting the stereochemical outcome.
Troubleshooting Guides
Problem 1: Low or No Product Yield
A low yield of the desired tetrahydrofuran product is a common issue that can stem from various factors. This guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow for Low Yield
References
Methods for removing residual impurities from (S)-tetrahydrofuroic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual impurities from (S)-tetrahydrofuroic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of (S)-tetrahydrofuroic acid?
A1: The primary impurities can be categorized as follows:
-
Enantiomeric Impurity: The most significant impurity is the undesired (R)-enantiomer of tetrahydrofuroic acid. Its presence directly impacts the optical purity (enantiomeric excess, e.e.) of the final product.
-
Process-Related Impurities: These can include residual starting materials, such as 2-furoic acid if the initial hydrogenation is incomplete.[1][2]
-
Reagent-Related Impurities: Residual chiral resolving agents (e.g., (S)-(-)-1-phenylethylamine) may be present if the decomposition and extraction steps are incomplete.[1][3]
-
By-products: Unwanted side-products from the synthesis process.
-
Residual Solvents: Organic solvents used during synthesis, crystallization, or extraction may remain in the final product.[4][5]
Q2: What is the primary method for purifying (S)-tetrahydrofuroic acid and removing the (R)-enantiomer?
A2: The most common industrial method is classical racemic resolution. This involves reacting racemic (±)-tetrahydro-2-furoic acid with a chiral resolving agent, typically an optically active amine like (S)-(-)-1-phenylethylamine, to form a mixture of diastereomeric salts.[1][3] These salts have different solubilities, allowing one to be selectively crystallized. This process is known as fractional crystallization.[1] Subsequent recrystallizations enhance the purity of the desired diastereomeric salt.[3]
Q3: How is the purified (S)-tetrahydrofuroic acid recovered from the diastereomeric salt?
A3: After separating the desired diastereomeric salt by filtration, it is treated with an acid (e.g., hydrochloric acid or sulfuric acid) to lower the pH to 1-2.[1][3][6] This decomposes the salt, protonating the carboxylic acid to yield the free (S)-tetrahydrofuroic acid and converting the chiral amine into its water-soluble salt. The free acid, being less soluble in the acidic aqueous solution, can then be extracted with an organic solvent.[1][3]
Q4: Which analytical techniques are recommended for determining the purity of (S)-tetrahydrofuroic acid?
A4: A combination of techniques is essential for comprehensive purity analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method for determining optical purity and quantifying the enantiomeric excess (e.e.).[]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying organic impurities.[9]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect and quantify trace elemental or inorganic impurities.[4][10][11]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product
| Potential Cause | Recommended Solution |
| Impure Chiral Resolving Agent | Verify the optical purity of the resolving agent before use. An impure agent will directly limit the maximum achievable e.e. of the product.[1] |
| Insufficient Number of Recrystallizations | The initial crystallization of the diastereomeric salt rarely yields a product with >98% e.e. Perform one or more subsequent recrystallizations from a suitable solvent to improve optical purity.[1][3] |
| Cooling Rate is Too Fast | Rapid cooling during crystallization can trap impurities within the crystal lattice.[12] Allow the solution to cool gradually to room temperature before further cooling in an ice bath to promote the formation of purer crystals.[3][13] |
| Incomplete Decomposition of the Diastereomeric Salt | Ensure the pH is adjusted to 1-2 with a mineral acid to completely liberate the free (S)-tetrahydrofuroic acid before extraction.[1][3] |
Issue 2: Poor Separation or Yield During Fractional Crystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent System | The choice of solvent is critical for achieving differential solubility between the diastereomeric salts. Test various solvents or solvent mixtures. Common systems include tetrahydrofuran (THF), monochlorobenzene, or mixtures like methylene chloride/ethyl acetate.[3] |
| Too Much Solvent Used | Using an excessive amount of solvent will reduce the yield as more of the desired diastereomeric salt will remain in the mother liquor.[12] Use the minimum amount of hot solvent required to fully dissolve the crude product.[13] |
| Product Loss During Workup | Significant product can be lost during filtration or transfer steps. Ensure filter paper and funnels are properly rinsed with a small amount of cold solvent to recover any adhering product.[12] |
| Premature Crystallization During Hot Filtration | If insoluble impurities are present and a hot gravity filtration is needed, premature crystallization can occur on the funnel or filter paper. Use a heated funnel and pre-warm the receiving flask to prevent this.[13] |
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Recrystallization
This protocol describes the purification of (S)-tetrahydrofuroic acid from a racemic mixture using (S)-(-)-1-phenylethylamine as the resolving agent.
-
Salt Formation:
-
In a suitable reactor, dissolve (±)-tetrahydro-2-furoic acid (1.0 eq) in a solvent such as tetrahydrofuran (THF) or a mixture of methylene chloride and ethyl acetate.[3]
-
Add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise to the solution.
-
Heat the mixture to reflux (e.g., 40-70°C) until all solids dissolve, forming a homogeneous solution.[3]
-
-
Fractional Crystallization:
-
Gradually cool the solution to room temperature (e.g., over 2-6 hours) to allow for the selective precipitation of the diastereomeric salt.[3]
-
Collect the precipitated primary crystals by vacuum filtration.
-
-
Recrystallization:
-
Transfer the collected crystals to a clean flask.
-
Add the minimum amount of hot recrystallization solvent (e.g., THF) to completely dissolve the crystals.[3][13]
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Repeat this step as necessary to achieve an optical purity of ≥98% e.e.[3]
-
-
Decomposition of the Salt and Product Isolation:
-
Suspend the purified diastereomer salt in water.
-
Add a mineral acid (e.g., dilute HCl or H₂SO₄) to adjust the aqueous phase to pH 1-2.[1][3]
-
Extract the liberated (S)-tetrahydrofuroic acid into an organic solvent (e.g., methylene chloride) multiple times.[3][6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified product.[6]
-
If required, the product can be further purified by distillation.[3]
-
Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the final product in the mobile phase to a known concentration.
-
For analyzing the diastereomeric salt, first, decompose a small sample with acid and extract the free acid as described in Protocol 1, Step 4, before dissolving in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is required. Derivatized cellulose, amylose, or macrocyclic glycopeptide phases are often effective for separating chiral acids.[14]
-
Mobile Phase: A typical mobile phase might consist of a mixture of hexane and a polar modifier like isopropanol with a small amount of an acidic additive (e.g., trifluoroacetic acid) to ensure the analyte is in its protonated form.
-
Detection: UV detection is commonly used.
-
Flow Rate & Temperature: Optimize for the best resolution between the enantiomer peaks.
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Data & Visualizations
Table 1: Effect of Solvent on Primary Crystal Purity in Diastereomeric Resolution
| Example | Solvent System | Yield (%) | Optical Purity (e.e. %) | Reference |
| 1 | Methylene Chloride / Ethyl Acetate | 47 | 59 | [3] |
| 2 | Monochlorobenzene | 41 | 74 | [3] |
| 3 | Tetrahydrofuran | N/A | 98.0 (after two recrystallizations) | [3] |
Note: Yield and purity can vary significantly based on the specific conditions like cooling rate and reaction scale.
Caption: Experimental workflow for purification via fractional crystallization.
Caption: Troubleshooting logic for low optical purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 3. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Process Related Impurities and Residuals Analysis [intertek.com]
- 6. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Home Page [chem.ualberta.ca]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of chemoenzymatic THFC preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of chemoenzymatic Tetrahydrofuranchalcone (THFC) preparation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemoenzymatic synthesis of THFC, presented in a question-and-answer format.
Issue 1: Low Yield in the Initial Claisen-Schmidt Condensation
-
Question: We are experiencing low yields of our chalcone intermediate during the initial chemical synthesis step. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in Claisen-Schmidt condensation for chalcone synthesis can stem from several factors. Here are the common causes and troubleshooting steps:
-
Suboptimal Base Catalyst: The choice and concentration of the base are critical. If the base is too weak, the reaction may not proceed to completion. Conversely, a base that is too strong can lead to side reactions.
-
Solution: Screen different bases such as NaOH, KOH, or Ca(OH)₂.[1] Optimize the concentration of the chosen base; typically, equimolar amounts to the reactants are a good starting point.
-
-
Poor Reaction Conditions: Temperature and reaction time significantly influence the outcome.
-
Solution: While many reactions are run at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve yields.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing reactants and intermediates.
-
Side Reactions: The formation of byproducts, such as Michael adducts, can reduce the yield of the desired chalcone.[2]
-
Solution: Carefully control the stoichiometry of reactants. Using a slight excess of the aldehyde may be beneficial. Lowering the reaction temperature can also help to minimize side reactions.
-
-
Issue 2: Low Enantioselectivity in the Enzymatic Reduction Step
-
Question: The enzymatic reduction of our chalcone to the corresponding dihydrochalcone is showing low enantiomeric excess (ee). How can we improve the stereoselectivity of this step?
-
Answer: Achieving high enantioselectivity in enzymatic reductions is key for the synthesis of chiral pharmaceuticals. Here are potential reasons for low ee and corresponding solutions:
-
Suboptimal Enzyme Choice: The selected ene-reductase may not be well-suited for the specific chalcone substrate.
-
Solution: Screen a panel of different ene-reductases from various microbial sources. Consider using a commercially available enzyme screening kit.
-
-
Inadequate Cofactor Regeneration: The recycling of the nicotinamide cofactor (NAD(P)H) is essential for the continuous activity of the reductase. An inefficient regeneration system can lead to poor conversion and selectivity.
-
Solution: Ensure an efficient cofactor regeneration system is in place. Common systems include glucose/glucose dehydrogenase or formate/formate dehydrogenase. The concentration of the cofactor and the regeneration system components should be optimized.
-
-
Unfavorable Reaction Conditions: pH, temperature, and co-solvents can significantly impact enzyme structure and function, thereby affecting enantioselectivity.
-
Solution: Perform a systematic optimization of the reaction pH and temperature. The optimal pH for many reductases is around 6.0-7.5. Screen different water-miscible co-solvents (e.g., DMSO, isopropanol) at varying concentrations (typically 5-20% v/v) to improve substrate solubility without denaturing the enzyme.
-
-
Product Inhibition: The dihydrochalcone product may inhibit the enzyme, leading to a decrease in both activity and selectivity over time.
-
Solution: Consider in-situ product removal (ISPR) techniques, such as liquid-liquid extraction or adsorption onto a resin, to keep the product concentration low in the reaction medium.
-
-
Issue 3: Enzyme Deactivation During Scale-Up
-
Question: We observed good enzyme stability at the lab scale, but upon scaling up the enzymatic reduction, the enzyme deactivates quickly. What could be the cause?
-
Answer: Enzyme deactivation during scale-up is a common challenge in biocatalysis. The transition from well-controlled small-scale reactions to larger reactors can introduce several stressors for the enzyme.[4][5]
-
Shear Stress: Increased agitation rates in larger reactors, necessary for proper mixing, can lead to higher shear forces that can denature the enzyme.[4]
-
Solution: Optimize the impeller design and agitation speed to ensure adequate mixing while minimizing shear stress. Consider using marine-type impellers which are known for gentle mixing. Immobilization of the enzyme can also protect it from shear forces.
-
-
Mass Transfer Limitations: In larger vessels, inefficient mixing can lead to localized gradients of pH, temperature, and substrate/product concentration, all of which can contribute to enzyme deactivation.[4][5]
-
Solution: Improve mixing efficiency through optimized reactor design and agitation. For oxygen-dependent cofactor regeneration systems, ensure adequate oxygen supply throughout the reactor volume.
-
-
Presence of Impurities: Trace impurities from the preceding chemical step or from lower-grade raw materials used at scale can act as enzyme inhibitors or denaturants.
-
Solution: Ensure thorough purification of the chalcone intermediate before the enzymatic step. Analyze the raw materials used at scale for any potential enzyme-inhibiting impurities.
-
-
Issue 4: Difficulties in Product Purification
-
Question: We are struggling to purify the final THFC product from the reaction mixture. The presence of residual enzyme, cofactors, and byproducts is complicating the downstream processing. What purification strategies can we employ?
-
Answer: Product purification is a critical step in any synthetic process, and chemoenzymatic reactions can present unique challenges due to the complex nature of the reaction mixture.
-
Enzyme Removal: The first step is typically the removal of the biocatalyst.
-
Solution: If using a free enzyme, methods like ultrafiltration or precipitation followed by centrifugation can be effective. However, for easier separation, it is highly recommended to use an immobilized enzyme, which can be easily removed by simple filtration.[6]
-
-
Separation of Product from Water-Soluble Components: Cofactors, buffer salts, and components of the cofactor regeneration system are water-soluble and need to be separated from the organic product.
-
Solution: Liquid-liquid extraction is a common method. Select an appropriate organic solvent that efficiently extracts the THFC while leaving the water-soluble impurities in the aqueous phase. A series of extractions may be necessary.
-
-
Removal of Unreacted Substrates and Byproducts: Unreacted chalcone, dihydrochalcone, and any side products from the chemical steps need to be removed.
-
Solution: Column chromatography is a powerful technique for purifying the final product. The choice of stationary and mobile phases will depend on the polarity of the THFC and the impurities. Crystallization is another effective method for obtaining a highly pure product, provided a suitable solvent system can be found.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of a chemoenzymatic approach for THFC synthesis compared to a purely chemical synthesis?
-
A1: The primary advantage lies in the high stereoselectivity offered by the enzymatic step, allowing for the synthesis of a single enantiomer of the chiral THFC. This is often difficult and costly to achieve with traditional chemical methods.[7] Biocatalysis also operates under mild reaction conditions (temperature, pH), which can reduce energy consumption and the formation of degradation byproducts.[8]
-
-
Q2: Is enzyme immobilization necessary for the scale-up of the enzymatic reduction step?
-
A2: While not strictly necessary, enzyme immobilization is highly recommended for industrial-scale processes. Immobilization facilitates easy separation of the enzyme from the reaction mixture, enabling its reuse and reducing purification costs.[6] It can also enhance the operational stability of the enzyme against temperature, pH, and shear stress.
-
-
Q3: How can we monitor the progress of the enzymatic reaction in real-time?
-
A3: High-Performance Liquid Chromatography (HPLC) with a chiral column is the most common and accurate method to monitor the depletion of the chalcone substrate and the formation of the dihydrochalcone product, as well as to determine the enantiomeric excess. For real-time monitoring, in-situ probes such as spectroscopic methods (e.g., UV-Vis or Raman) can be calibrated and used.
-
-
Q4: What are the key safety considerations when scaling up the chemoenzymatic synthesis of THFC?
-
A4: For the chemical steps, standard safety precautions for handling organic solvents and corrosive bases should be followed. For the enzymatic step, while enzymes are generally considered safe, some may cause allergic reactions upon inhalation of dust from powdered formulations. Therefore, appropriate personal protective equipment (PPE) should be used. If using a whole-cell biocatalyst, containment according to the biosafety level of the microorganism is necessary.
-
Data Presentation
Table 1: Typical Reaction Conditions for Claisen-Schmidt Condensation of Chalcones
| Parameter | Typical Range | Notes |
| Reactants | Substituted acetophenone and benzaldehyde | The nature of substituents can affect reactivity. |
| Base Catalyst | NaOH, KOH, Ca(OH)₂ | Concentration is typically equimolar to reactants. |
| Solvent | Ethanol, Methanol | Green solvent choices are preferred.[1] |
| Temperature | Room Temperature to 50°C | Higher temperatures may increase reaction rate but also side products.[2] |
| Reaction Time | 2 - 24 hours | Monitored by TLC for completion. |
| Typical Yield | 60 - 95% | Highly dependent on substrates and conditions. |
Table 2: Key Parameters for Optimizing Enzymatic Reduction of Chalcones
| Parameter | Typical Range | Importance |
| Enzyme | Ene-reductase | Choice of enzyme is critical for stereoselectivity. |
| Cofactor | NAD(P)H | Stoichiometric or catalytic with regeneration system. |
| Cofactor Regeneration | Glucose/GDH, Formate/FDH | Essential for cost-effective large-scale synthesis. |
| pH | 6.0 - 8.0 | Affects enzyme activity and stability. |
| Temperature | 25 - 40°C | Balance between enzyme activity and stability. |
| Co-solvent | 5 - 20% (v/v) DMSO, Isopropanol | To improve substrate solubility. |
| Substrate Loading | 10 - 100 g/L | Higher loading is desirable for process efficiency but can lead to inhibition. |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation
-
To a solution of the substituted benzaldehyde (1.0 eq) in ethanol (5 mL/mmol of aldehyde) in a round-bottom flask, add the substituted acetophenone (1.0 eq).
-
Slowly add an aqueous solution of NaOH (1.2 eq) dropwise while stirring at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: General Procedure for Enzymatic Reduction of Chalcone
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
In a temperature-controlled vessel, dissolve NADP⁺ (0.1 mM), glucose (100 mM), and the chalcone substrate (50 mM, may require a co-solvent like 10% DMSO for dissolution).
-
Add the glucose dehydrogenase (for cofactor regeneration, e.g., 10 U/mL) and the ene-reductase (e.g., 5 U/mL).
-
Stir the reaction mixture at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine substrate conversion and enantiomeric excess of the product.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude dihydrochalcone product for further purification.
Visualizations
References
- 1. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction [mdpi.com]
- 5. Enzymatic synthesis of the coenzyme A derivatives of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of palm olein-based fatty thiohydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues and challenges of Fischer–Tropsch synthesis catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing thermal decomposition of tetrahydro-2-furoic acid during distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetrahydro-2-furoic acid, with a focus on preventing thermal decomposition during distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of tetrahydro-2-furoic acid.
| Problem | Potential Cause | Suggested Solution |
| Low Distillation Yield | - Decomposition: The distillation temperature is too high, causing the acid to decompose. - Vacuum Leaks: The vacuum system is not maintaining the target pressure, leading to a higher required boiling temperature. - Incomplete Transfer: Material remains in the distillation flask or condenser. | - Reduce Pressure: Lower the pressure of the vacuum system to decrease the boiling point. - Check for Leaks: Inspect all joints and connections in the vacuum apparatus for leaks. - Optimize Apparatus: Ensure the distillation path is short and well-insulated to facilitate complete transfer. |
| Product Discoloration (Yellow to Brown) | - Thermal Decomposition: Overheating can lead to the formation of colored byproducts. - Contamination: Presence of impurities that are less thermally stable. | - Use a Lower Distillation Temperature: Employ a higher vacuum to distill at the lowest possible temperature. - Purify Before Distillation: Consider a pre-purification step like recrystallization if significant impurities are suspected. |
| Pressure Fluctuations During Distillation | - Outgassing: Dissolved gases or volatile impurities are being released from the crude material. - Bumping: Uneven boiling of the liquid. - Vacuum Pump Issues: The vacuum pump is not functioning correctly. | - Degas the Material: Gently warm and stir the crude acid under vacuum before starting the distillation. - Improve Agitation: Use a magnetic stir bar or an ebullator to ensure smooth boiling. - Service the Vacuum Pump: Check the pump oil and ensure it is in good working order. |
| Crystallization in the Condenser | - High Melting Point: Tetrahydro-2-furoic acid has a melting point of 21°C. - Coolant Temperature Too Low: The condenser is too cold, causing the distillate to solidify and block the apparatus. | - Adjust Coolant Temperature: Use a coolant at a temperature slightly above the melting point of the acid (e.g., 25-30°C water). - Heat Tracing: In some cases, gentle heating of the condenser with a heat gun or heating tape may be necessary to melt any solidified product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying tetrahydro-2-furoic acid?
A1: Vacuum distillation is a common and effective method for purifying tetrahydro-2-furoic acid.[1][2] This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition.
Q2: At what temperature does tetrahydro-2-furoic acid decompose?
Q3: What are the expected boiling points of tetrahydro-2-furoic acid under vacuum?
A3: The boiling point of tetrahydro-2-furoic acid is highly dependent on the pressure. The following table summarizes reported boiling points at different vacuum levels.
| Pressure (mmHg) | Boiling Point (°C) | Source |
| 10 | 108 | [1][2] |
| 13 | 128-129 | [6][7][8] |
| 760 (Atmospheric) | 237-243 | [8] |
| 760 (Atmospheric) | 244-251 | [9] |
Q4: Can I distill tetrahydro-2-furoic acid at atmospheric pressure?
A4: While a boiling point at atmospheric pressure is reported to be in the range of 237-251°C, distilling at this high temperature is not recommended due to the increased risk of thermal decomposition.[8][9] Vacuum distillation is the preferred method to ensure the integrity of the compound.
Q5: Are there any recommended stabilizers to add during the distillation of tetrahydro-2-furoic acid?
A5: The search results do not mention specific stabilizers for the distillation of tetrahydro-2-furoic acid. However, one commercial source indicates the presence of BHT (butylated hydroxytoluene) as an inhibitor, which is typically used to prevent peroxide formation in ethers.[8] For preventing thermal decomposition of the carboxylic acid, the most effective strategy is to minimize the distillation temperature and duration by using a high vacuum and efficient heating.
Q6: What are the potential byproducts of thermal decomposition?
A6: Based on the decomposition pathway of the related compound 2-furoic acid, a likely thermal decomposition pathway for tetrahydro-2-furoic acid is decarboxylation. This would result in the formation of tetrahydrofuran and carbon dioxide.
Experimental Protocol: Vacuum Distillation of Tetrahydro-2-Furoic Acid
This protocol is a general guideline for the vacuum distillation of tetrahydro-2-furoic acid.
Materials:
-
Crude tetrahydro-2-furoic acid
-
Round-bottom flask (distillation flask)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Pressure gauge (manometer)
-
Coolant source (water bath or circulator)
-
Glass wool or other insulating material
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Use high-vacuum grease on all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
-
Charging the Flask:
-
Charge the distillation flask with the crude tetrahydro-2-furoic acid, filling it to no more than two-thirds of its volume.
-
-
Initiating Vacuum:
-
Connect the vacuum pump to the distillation apparatus.
-
Slowly and carefully apply the vacuum. It is advisable to start the stirring at a low rate to prevent bumping.
-
Monitor the pressure using the manometer and aim for a stable pressure of 10-13 mmHg.
-
-
Heating and Distillation:
-
Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.
-
Increase the temperature gradually until the tetrahydro-2-furoic acid begins to boil and the vapor phase moves into the condenser.
-
Maintain a steady distillation rate by controlling the heat input. The head temperature should correspond to the boiling point at the operating pressure (e.g., 108°C at 10 mmHg or 128-129°C at 13 mmHg).[1][2][7]
-
-
Collection:
-
Ensure the condenser is supplied with a coolant at an appropriate temperature (e.g., 25-30°C) to prevent the distillate from solidifying.
-
Collect the purified tetrahydro-2-furoic acid in the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Disassemble the apparatus and collect the purified product.
-
Visualizations
Caption: Hypothetical thermal decomposition pathway of tetrahydro-2-furoic acid.
Caption: Experimental workflow for the vacuum distillation of tetrahydro-2-furoic acid.
References
- 1. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 2. EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-(+)-Tetrahydro-2-furoic acid | 87392-05-0 [chemicalbook.com]
- 7. 2-Tetrahydrofuroic acid | 16874-33-2 [chemicalbook.com]
- 8. テトラヒドロ-2-フロ酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (S)-(-)-Tetrahydro-2-furoic acid 98 87392-07-2 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with low enantioselectivity in asymmetric synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to help you diagnose and resolve common issues, ultimately leading to improved stereochemical outcomes in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My enantiomeric excess (% ee) is significantly lower than the literature reports for the same reaction. What is the first and most critical step I should take?
A1: The initial and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values. Before investigating reaction parameters, confirm the reliability of your analytical data.
Q2: I've validated my analytical method, but the enantioselectivity remains low. What should I investigate next?
A2: Once you have confidence in your analytical method, the next step is to systematically evaluate the purity of all your reaction components. Asymmetric reactions are highly sensitive to trace impurities, which can have a detrimental effect on enantioselectivity.
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.
-
Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the reaction. It is often best practice to use freshly distilled or commercially available anhydrous solvents.
-
Catalyst Purity and Integrity: The chemical and enantiomeric purity of your chiral catalyst is paramount. Impurities can act as catalyst poisons or interfere with the catalytic cycle. Ensure the catalyst is from a reliable source and has been handled and stored correctly, especially if it is sensitive to air or moisture.[1]
Q3: My reaction has a good yield, but the enantiomeric excess is low. What are the first reaction parameters I should optimize?
A3: A good yield with low enantioselectivity suggests that the catalyst is active but not providing adequate stereocontrol. In this scenario, the first parameters to investigate are typically the reaction temperature and the solvent.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[2][3]
-
Solvent: The solvent plays a critical role in the chiral induction process by influencing the geometry of the transition state.[4] A solvent screen is a high-impact experiment to perform early in your optimization process.
Q4: I am observing inconsistent enantioselectivity between different runs of the same reaction. What could be the cause?
A4: Inconsistent results are often due to subtle variations in experimental conditions or the degradation of reagents over time.
-
Atmospheric Contamination: Many organometallic catalysts are sensitive to air and moisture. Ensure that all reactions are set up under a consistently inert atmosphere (e.g., argon or nitrogen).
-
Reagent Stability: Some reagents or catalysts may degrade upon storage. Try running the reaction with freshly purchased or purified materials.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.[5] Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.
Q5: Can the structure of the chiral catalyst itself be the issue?
A5: Yes, even small structural modifications to the catalyst can significantly impact enantioselectivity. The electronic and steric properties of the substituents on the chiral ligand play a crucial role in defining the chiral environment around the metal center.[6] If you have access to a library of related chiral ligands, screening different catalyst structures can be a powerful optimization strategy.
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from the literature, illustrating the impact of solvent, temperature, and catalyst structure on the enantiomeric excess of various asymmetric reactions.
Table 1: Effect of Solvent on the Enantioselectivity of an Iridium-Catalyzed Asymmetric Hydrogenation [6]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 98 (R) |
| 2 | Dioxane | 93 | 98 (R) |
| 3 | Ethanol (EtOH) | 83 | 93 (S) |
This data illustrates that not only can the enantioselectivity be affected by the solvent, but in some cases, the absolute configuration of the major product can be inverted.[6][7]
Table 2: Effect of Temperature on an Asymmetric Diels-Alder Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 95 | 88 |
| 2 | 0 | 96 | 92 |
| 3 | -20 | 94 | 96 |
| 4 | -40 | 92 | >99 |
This table demonstrates the common trend where lower reaction temperatures lead to higher enantioselectivity.
Table 3: Catalyst Screening for an Asymmetric Michael Addition [8]
| Entry | Catalyst | Yield (%) | ee (%) |
| 1 | Catalyst A | 85 | 75 |
| 2 | Catalyst B | 92 | 88 |
| 3 | Catalyst C | 88 | 95 |
| 4 | Catalyst D | 75 | 60 |
This data highlights the significant impact that the choice of chiral catalyst can have on the enantioselectivity of a reaction.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and optimize the enantioselectivity of your asymmetric synthesis.
Protocol 1: Chiral HPLC Method Validation
Objective: To ensure the accuracy and reliability of the analytical method used to determine enantiomeric excess.
Methodology:
-
System Suitability:
-
Linearity:
-
Prepare a series of standard solutions of the racemate at different concentrations (e.g., 5-150% of the target analytical concentration).
-
Inject each solution in triplicate.
-
Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should ideally be ≥ 0.999.[11]
-
-
Accuracy:
-
Prepare samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50).
-
Analyze these samples using the chiral HPLC method.
-
The measured % ee should be in close agreement with the known values (e.g., within ±2%).
-
-
Precision (Repeatability):
-
Prepare at least six identical samples of the reaction product.
-
Inject each sample and determine the % ee.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD). The acceptance criterion for RSD is typically ≤ 2%.[12]
-
Table 4: Summary of Chiral HPLC Validation Parameters and Acceptance Criteria [10][11]
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Protocol 2: Solvent Screening
Objective: To identify the optimal solvent for achieving high enantioselectivity.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, methanol). Ensure all solvents are anhydrous and of high purity.[4]
-
Reaction Setup: In parallel, set up a series of identical reactions in each of the selected solvents. Keep all other parameters (catalyst, substrate concentration, temperature, and reaction time) constant.
-
Execution:
-
In separate, dry reaction vessels, dissolve the substrate in each of the chosen solvents under an inert atmosphere.
-
Add the chiral catalyst to each vessel.
-
Initiate the reactions by adding the final reagent.
-
-
Analysis:
-
Monitor the reactions by TLC or another suitable technique.
-
Upon completion, quench the reactions and work up each sample identically.
-
Determine the conversion and enantiomeric excess for each reaction using your validated chiral HPLC or GC method.
-
-
Selection: The solvent that provides the highest enantiomeric excess with acceptable conversion is considered optimal.
Protocol 3: Temperature Optimization
Objective: To determine the optimal reaction temperature for maximizing enantioselectivity.
Methodology:
-
Temperature Range Selection: Choose a range of temperatures to investigate (e.g., -78°C, -40°C, 0°C, room temperature). The stability of your reactants and catalyst will dictate the feasible temperature range.[4]
-
Reaction Setup: Prepare a set of identical reactions to be run at the different selected temperatures. Use the optimal solvent and catalyst identified from previous screens.
-
Execution:
-
Set up each reaction in a vessel equipped for precise temperature control (e.g., cryostat, ice bath, or oil bath).
-
Allow the reaction mixture to equilibrate to the target temperature before initiating the reaction.[4]
-
-
Analysis:
-
Run all reactions for the same amount of time or until the starting material is consumed (as determined by a suitable monitoring technique).
-
Quench and work up each reaction in the same manner.
-
Analyze the conversion and enantiomeric excess for each reaction.
-
-
Selection: Identify the temperature that provides the best balance of high enantioselectivity and a reasonable reaction rate.[2]
Protocol 4: Chiral Catalyst Screening
Objective: To identify the most effective chiral catalyst or ligand for the desired transformation.
Methodology:
-
Catalyst/Ligand Selection: If available, select a structurally diverse range of chiral catalysts or ligands from the same class or different classes.
-
Reaction Setup: In parallel, set up a series of small-scale reactions, each with a different chiral catalyst. Keep all other reaction parameters (solvent, temperature, concentration) constant based on the initial reaction conditions or previous optimization experiments.
-
Execution:
-
Under an inert atmosphere, add the substrate and solvent to each reaction vessel.
-
Add the respective chiral catalyst to each vessel.
-
Initiate the reactions by adding the final reagent.
-
-
Analysis:
-
After a set reaction time, quench all reactions.
-
Analyze the enantiomeric excess of the product in each reaction mixture.
-
-
Selection: The catalyst that provides the highest enantiomeric excess will be the lead candidate for further optimization.
Visualizing the Troubleshooting Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for troubleshooting low enantioselectivity and the interrelationship of key experimental parameters.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Caption: Interrelationship of key experimental parameters affecting enantioselectivity.[3]
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dujps.com [dujps.com]
Technical Support Center: Managing Solubility of Furan-2-Carboxylic Acid and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing solubility issues of furan-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My furan-2-carboxylic acid (or its derivative) is not dissolving in my chosen solvent. What should I do?
A1: Low solubility is a common challenge with furan-2-carboxylic acid and its derivatives due to their crystalline nature and the polarity imparted by the carboxylic acid group.[1] Here are several steps you can take to address this issue:
-
Increase Temperature: The solubility of most organic compounds, including furan-2-carboxylic acid, increases with temperature.[1] Gently heating the solvent while stirring can significantly improve dissolution.
-
pH Adjustment: As a carboxylic acid, the solubility of these compounds is highly pH-dependent.[1] In alkaline conditions (pH > pKa), the carboxylic acid group deprotonates to form a more soluble salt. Consider adding a base like sodium hydroxide or sodium bicarbonate to increase the pH and enhance solubility in aqueous solutions.[2][3]
-
Solvent Selection: If you are not constrained to a specific solvent, consider switching to one in which furan-2-carboxylic acid has higher reported solubility. Polar protic solvents like methanol and ethanol are often good choices.[1] For some derivatives, polar aprotic solvents like DMSO can be very effective.[4]
-
Use of Co-solvents: Employing a binary solvent system can significantly enhance solubility.[4][5] For example, mixtures of water with organic solvents like DMSO or THF have been shown to dramatically increase the solubility of related compounds like 2,5-furandicarboxylic acid (FDCA).[4]
-
Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area available for solvation, which can speed up the dissolution process.
Q2: I've dissolved my compound by heating, but it precipitates out of solution upon cooling. How can I prevent this?
A2: This indicates that you have created a supersaturated solution and the compound's solubility limit is exceeded at lower temperatures. To manage this:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the elevated temperature where the compound remains dissolved.
-
Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can help keep it in solution as it cools. The optimal ratio of co-solvents may need to be determined empirically.
-
Slow Cooling: Rapid cooling often leads to rapid precipitation of small, impure crystals.[3] Allowing the solution to cool slowly can sometimes result in the formation of larger, purer crystals while keeping more of the compound in solution. This is a key principle of recrystallization for purification.
Q3: How does pH affect the solubility of furan-2-carboxylic acid in aqueous solutions?
A3: The solubility of furan-2-carboxylic acid in water is significantly influenced by pH due to the presence of the carboxylic acid group.
-
Acidic to Neutral pH (pH < pKa): In acidic or neutral solutions, the carboxylic acid group remains protonated (-COOH). In this form, the compound is less polar and has lower water solubility.
-
Alkaline pH (pH > pKa): In basic solutions, the carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is much more polar and, therefore, significantly more soluble in water.[1][3]
This pH-dependent solubility is the basis for purification techniques like acid precipitation, where the compound is dissolved in a basic solution and then precipitated out by adding acid to lower the pH.
Q4: What are the best organic solvents for dissolving furan-2-carboxylic acid?
A4: The choice of solvent depends on the specific application. However, based on reported data, the solubility of furan-2-carboxylic acid in common organic solvents at a given temperature generally follows this trend: methanol > ethanol > acetone > methyl isobutyl ketone > acetonitrile > 1,2-dichloroethane > diisopropylether > toluene > hexane.[1][6][7]
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Reaction
Problem: A furan-2-carboxylic acid derivative unexpectedly precipitates from the reaction mixture, potentially halting the reaction or complicating product isolation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Change in Solvent Polarity | The reaction may be consuming a polar reactant or generating a less polar product, causing the overall solvent polarity to decrease and the starting material or an intermediate to precipitate. Solution: Add a small amount of a co-solvent with higher polarity in which your compound is known to be soluble. |
| Temperature Fluctuation | A slight drop in reaction temperature could lower the solubility of your compound below its concentration in the reaction mixture. Solution: Ensure consistent heating and monitoring of the reaction temperature. If precipitation occurs, gently warm the mixture to redissolve the solid. |
| pH Shift | Some reactions can generate acidic or basic byproducts that alter the pH of the medium, leading to the precipitation of a pH-sensitive compound. Solution: Monitor the pH of the reaction and add a buffer or a neutralizing agent as needed to maintain the desired pH for solubility. |
| Common Ion Effect | If your compound is in a salt form, the addition of a solution containing a common ion can decrease its solubility and cause precipitation. Solution: If possible, use reagents that do not introduce a common ion. |
Issue 2: Difficulty in Purifying by Recrystallization
Problem: Attempts to purify a furan-2-carboxylic acid derivative by recrystallization result in oiling out, no crystal formation, or very poor recovery.
Troubleshooting Recrystallization:
| Problem | Troubleshooting Steps |
| Oiling Out (Product separates as a liquid) | This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Solutions: 1. Re-heat the solution and add more of the "good" solvent to decrease the saturation. 2. Try a lower-boiling point solvent. 3. Add a small amount of a "poor" solvent to the hot solution to induce crystallization at a temperature below the compound's melting point.[8] |
| No Crystals Form Upon Cooling | The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth. Solutions: 1. Try scratching the inside of the flask with a glass rod to create nucleation sites. 2. Add a "seed crystal" of the pure compound to induce crystallization. 3. If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again. 4. Place the solution in an ice bath to further decrease the solubility.[3][8] |
| Low Recovery of Purified Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. Solutions: 1. Before filtering, cool the solution in an ice bath for a longer period to maximize crystal formation. 2. During the washing step, use ice-cold solvent to minimize dissolution of the crystals. 3. If too much solvent was initially used, you can evaporate some of it and re-cool to recover more product.[9] |
Quantitative Data
Table 1: Solubility of Furan-2-Carboxylic Acid in Various Solvents at Different Temperatures
| Temperature (K) | Methanol (mole fraction) | Methylisobutylketone (mole fraction) | Acetonitrile (mole fraction) | 1,2-Dichloroethane (mole fraction) | Diisopropylether (mole fraction) | Toluene (mole fraction) | Hexane (mole fraction) |
| 283.15 | 0.133 | 0.058 | 0.041 | 0.015 | 0.011 | 0.005 | 0.001 |
| 293.15 | 0.185 | 0.083 | 0.059 | 0.022 | 0.016 | 0.008 | 0.002 |
| 303.15 | 0.252 | 0.116 | 0.082 | 0.032 | 0.024 | 0.012 | 0.003 |
| 313.15 | 0.338 | 0.159 | 0.113 | 0.046 | 0.036 | 0.018 | 0.004 |
| 323.15 | 0.448 | 0.218 | 0.154 | 0.065 | 0.052 | 0.027 | 0.006 |
| 333.15 | 0.589 | 0.296 | 0.208 | 0.091 | 0.075 | 0.041 | 0.009 |
Data adapted from a study on the experimental determination of furan-2-carboxylic acid solubility.[6][7]
Table 2: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Pure Solvents at 293 K
| Solvent | Weight % |
| Dimethyl sulfoxide (DMSO) | 30.7 |
| Tetrahydrofuran (THF) | 7.2 |
| γ-Butyrolactone (GBL) | 1.8 |
| γ-Valerolactone (GVL) | 1.1 |
| Methanol (MeOH) | 0.9 |
| Acetonitrile (ACN) | 0.2 |
| Ethanol (EtOH) | 0.1 |
| Water (H₂O) | 0.1 |
Data adapted from a study on FDCA solubility, highlighting the effectiveness of DMSO and THF.[4]
Experimental Protocols
Protocol 1: Determination of Solubility by the Isothermal Saturation Method
This protocol outlines a standard procedure for determining the solubility of a furan-2-carboxylic acid derivative in a given solvent at a specific temperature.
-
Preparation: Add an excess amount of the solid furan-2-carboxylic acid derivative to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask).
-
Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Stop the stirring and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent precipitation during transfer.
-
Analysis: Determine the concentration of the solute in the sample using a suitable analytical method, such as:
-
Gravimetric analysis: Evaporate the solvent from the sample and weigh the remaining solid.
-
Spectrophotometry (UV-Vis or HPLC): Dilute the sample and measure its absorbance at a specific wavelength, then calculate the concentration based on a calibration curve.
-
-
Calculation: Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
Protocol 2: Purification by Acid Precipitation
This protocol describes a method for purifying furan-2-carboxylic acid and its derivatives based on their pH-dependent solubility.
-
Dissolution: Dissolve the impure solid in a dilute aqueous basic solution (e.g., 1 M NaOH) at room temperature with stirring. Use the minimum amount of basic solution required to completely dissolve the solid.
-
Filtration (optional): If there are any insoluble impurities, filter the basic solution to remove them.
-
Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the clear solution while stirring. Monitor the pH. As the pH drops below the pKa of the furan-2-carboxylic acid derivative, the pure compound will precipitate out as a solid. Continue adding acid until the pH is acidic (e.g., pH 2-3) to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of cold deionized water to remove any remaining salts or water-soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at an appropriate temperature.
Visualizations
Caption: A logical workflow for troubleshooting common dissolution problems.
Caption: The effect of pH on the form and solubility of furan-2-carboxylic acid.
Caption: A step-by-step workflow for determining compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. reddit.com [reddit.com]
- 4. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sweetstudy.com [sweetstudy.com]
Validation & Comparative
A Comparative Analysis of (S)- and (R)-Tetrahydrofuran-2-carboxylic Acid in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(S)- and (R)-Tetrahydrofuran-2-carboxylic acid (THFC) are pivotal chiral building blocks in modern organic synthesis, with their distinct stereochemistry dictating their roles in the construction of complex molecular architectures. While the (R)-enantiomer has garnered significant attention for its integral role in the synthesis of several marketed pharmaceuticals, the (S)-enantiomer is a versatile synthon for a variety of other chiral molecules. This guide provides a comparative analysis of the synthesis and applications of both enantiomers, supported by experimental data and detailed protocols.
Synthesis of Enantiomerically Pure (S)- and (R)-Tetrahydrofuran-2-carboxylic Acid
The preparation of enantiomerically pure THFC primarily relies on the resolution of the racemic mixture, which can be achieved through classical chemical resolution or more contemporary chemoenzymatic methods.
Chemical Resolution
Classical resolution involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization, followed by acidification to yield the desired enantiomer.
Table 1: Comparison of Chiral Resolving Agents for the Synthesis of (S)- and (R)-Tetrahydrofuran-2-carboxylic Acid
| Chiral Resolving Agent | Target Enantiomer | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Acid (%) |
| (S)-(-)-1-Phenylethylamine | (R)-(+)-THFC | Tetrahydrofuran | - | >98 |
| (+)-Ephedrine | (S)-(-)-THFC | Ethyl acetate | 59 | - |
| Brucine dihydrate | (R)-(+)-THFC | Ethyl acetate / Acetonitrile | 51 (after recrystallization) | - |
Data compiled from various sources.
Experimental Protocol: Chemical Resolution of (±)-Tetrahydrofuran-2-carboxylic Acid
-
Salt Formation: A solution of racemic tetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate or tetrahydrofuran) is treated with approximately 0.5 equivalents of a chiral resolving agent (e.g., (S)-(-)-1-phenylethylamine for the resolution of the (R)-acid).
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Recrystallization: The collected diastereomeric salt is recrystallized from a suitable solvent to improve diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is acidified (e.g., with HCl) to a pH of 1-2.
-
Extraction: The liberated enantiomerically enriched carboxylic acid is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure tetrahydrofuran-2-carboxylic acid.
Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative for obtaining enantiopure THFC. This method typically involves the enantioselective hydrolysis of a racemic ester of THFC, catalyzed by a lipase or protease. One enantiomer of the ester is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
Table 2: Chemoenzymatic Synthesis of (R)-Tetrahydrofuran-2-carboxylic Acid
| Enzyme | Substrate | Target Product | Reaction Conditions | Enantiomeric Excess (ee) | Overall Yield |
| Aspergillus melleus protease | Ethyl (±)-tetrahydrofuran-2-carboxylate | (R)-Tetrahydrofuran-2-carboxylic acid | 2 M substrate in 1.5 M potassium phosphate buffer (pH 8), 20 h | 94.4% | 22% (of the crystalline dicyclohexylamine salt with >99% ee) |
Data from a scalable chemoenzymatic preparation study.
Experimental Protocol: Enzymatic Resolution of (±)-Ethyl Tetrahydrofuran-2-carboxylate
-
Reaction Setup: Ethyl (±)-tetrahydrofuran-2-carboxylate is suspended in a potassium phosphate buffer (1.5 M, pH 8).
-
Enzymatic Hydrolysis: An Aspergillus melleus protease is added to the mixture, which is then stirred at a controlled temperature for approximately 20 hours. The reaction proceeds until about 50% conversion is achieved, resulting in the selective hydrolysis of the (R)-ester.
-
Work-up and Separation: The reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The unreacted (S)-ethyl tetrahydrofuran-2-carboxylate remains in the organic layer, while the (R)-tetrahydrofuran-2-carboxylic acid sodium salt is in the aqueous layer.
-
Isolation of (R)-THFC: The aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of 1-2. The (R)-tetrahydrofuran-2-carboxylic acid is then extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the product. For further purification and enhanced enantiomeric purity, the acid can be treated with N,N-dicyclohexylamine to form a crystalline salt, which can be recrystallized to >99% ee.
Comparative Applications in Asymmetric Synthesis
The utility of each enantiomer of tetrahydrofuran-2-carboxylic acid is dictated by the stereochemical requirements of the target molecule.
(R)-Tetrahydrofuran-2-carboxylic Acid: A Cornerstone in Pharmaceutical Synthesis
The (R)-enantiomer is a crucial chiral building block in the synthesis of several important drugs. Its specific stereochemistry is essential for the biological activity of the final active pharmaceutical ingredient (API).
Faropenem is a broad-spectrum β-lactam antibiotic. The synthesis utilizes (R)-(+)-thio-tetrahydrofuran-2-carboxylic acid, derived from (R)-THFC, which is condensed with a 4-acetoxyazetidin-2-one derivative.
Caption: Synthetic workflow for Faropenem.
Baloxavir marboxil is an antiviral medication used for the treatment of influenza. (R)-Tetrahydrofuran-2-carboxylic acid is employed as a chiral auxiliary to resolve a key intermediate in its synthesis.
Caption: Role of (R)-THFC in Baloxavir Marboxil synthesis.
(S)-Tetrahydrofuran-2-carboxylic Acid: A Versatile Chiral Building Block
While not as prominently featured in currently marketed blockbuster drugs, this compound is a valuable chiral starting material for the synthesis of a range of complex molecules, including derivatives of the neurotransmitter γ-aminobutyric acid (GABA) and other biologically active compounds.
(S)-THFC can be converted into chiral lactone carboxylic acids, which serve as versatile intermediates for the synthesis of various substituted tetrahydrofuran derivatives.
Caption: Synthetic pathway to chiral THF derivatives from (S)-THFC.
Comparative Summary
The distinct applications of (S)- and (R)-tetrahydrofuran-2-carboxylic acid highlight the critical role of stereochemistry in chemical synthesis and drug development.
Table 3: Comparative Overview of (S)- and (R)-Tetrahydrofuran-2-carboxylic Acid
| Feature | This compound | (R)-Tetrahydrofuran-2-carboxylic Acid |
| Primary Synthesis Method | Chemical or enzymatic resolution of the racemate. | Chemical or enzymatic resolution of the racemate. |
| Key Applications | Chiral building block for GABA derivatives, HIV-1 integrase inhibitors, and other complex molecules.[1] | Key chiral building block for the synthesis of Faropenem and as a resolving agent for Baloxavir Marboxil. |
| Commercial Significance | Utilized in research and development for novel chemical entities. | High commercial demand due to its use in the production of established pharmaceuticals. |
| Future Outlook | Potential for use in the synthesis of new classes of biologically active compounds. | Continued importance in the synthesis of existing and potentially new β-lactam antibiotics and other drugs. |
Conclusion
Both (S)- and (R)-tetrahydrofuran-2-carboxylic acid are valuable chiral synthons, each with a distinct and important role in synthetic chemistry. The extensive use of the (R)-enantiomer in the pharmaceutical industry underscores the significance of chirality in drug design and efficacy. As synthetic methodologies continue to advance, the applications for both enantiomers are likely to expand, further solidifying their importance as versatile building blocks for the creation of novel and complex molecules. The choice between the (S)- and (R)-enantiomer is entirely dependent on the specific stereochemical requirements of the final target molecule, making access to both enantiomers in high purity essential for the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-Tetrahydrofuroic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
(S)-tetrahydrofuroic acid is a valuable chiral building block in drug design, prized for its constrained five-membered ring structure and the presence of a carboxylic acid for target interaction. However, the quest for optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a variety of alternative chiral building blocks. This guide provides an objective comparison of prominent alternatives, including oxetane-3-carboxylic acid, (S)-azetidine-3-carboxylic acid, and (S)-pyrrolidine-3-carboxylic acid, supported by experimental data from the literature.
Performance Comparison of Chiral Building Blocks
The selection of a chiral building block is a critical decision in lead optimization, influencing a compound's three-dimensional shape, polarity, metabolic stability, and target engagement. The following tables summarize the key physicochemical properties and reported impacts on drug-like properties for (S)-tetrahydrofuroic acid and its alternatives. It is important to note that the presented data is a compilation from various sources and not from a single head-to-head comparative study.
Physicochemical Properties
| Building Block | Molecular Weight ( g/mol ) | logP (calculated) | pKa | Key Structural Features |
| (S)-Tetrahydrofuroic Acid | 116.12 | ~0.2 | ~3.6-4.5 | Five-membered saturated oxygen heterocycle |
| Oxetane-3-carboxylic Acid | 102.09 | ~ -0.5 | ~4.0 | Four-membered strained oxygen heterocycle |
| (S)-Azetidine-3-carboxylic Acid | 101.10 | ~ -1.5 | ~3.7 | Four-membered strained nitrogen heterocycle |
| (S)-Pyrrolidine-3-carboxylic Acid | 115.13 | ~ -1.0 | ~3.9 | Five-membered saturated nitrogen heterocycle |
Impact on Drug Properties and Biological Activity
| Building Block | Reported Advantages in Drug Design | Reported Disadvantages/Challenges | Example Applications |
| (S)-Tetrahydrofuroic Acid | Established building block, provides a constrained vector for substituents.[1] | Can be associated with metabolic liabilities and may not always provide optimal spatial projection of substituents. | Intermediate in the synthesis of drugs like Terazosin.[1] |
| Oxetane-3-carboxylic Acid | Increases polarity and aqueous solubility, improves metabolic stability, acts as a bioisostere for gem-dimethyl and carbonyl groups.[2][3][4] | Potential for chemical instability (isomerization to lactones), synthesis can be challenging.[5][6] | Used in the development of inhibitors for various enzymes and receptors to improve pharmacokinetic profiles.[2] |
| (S)-Azetidine-3-carboxylic Acid | Provides conformational rigidity, favorable stability, and is present in several approved drugs.[7][8] | Can be toxic by mimicking proline and being misincorporated into proteins.[9] | Building block for conformationally constrained analogs of amino acids and other bioactive molecules.[10] |
| (S)-Pyrrolidine-3-carboxylic Acid | Versatile scaffold with inherent chirality, used in enzyme inhibitors and as an organocatalyst.[11] | Can exhibit basicity due to the nitrogen atom, which may need to be modulated.[12] | Development of inhibitors for enzymes like DPP-4 and endothelin receptor antagonists.[7][11] |
| Spirocyclic Carboxylic Acids | Offer unique 3D-scaffolds, can improve potency, selectivity, and pharmacokinetic properties by exploring novel chemical space. | Synthetic complexity can be a significant hurdle. | Used to create rigid analogs of existing drugs to enhance their properties. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these chiral building blocks. Below are representative experimental protocols for the asymmetric synthesis of the discussed alternatives and a general protocol for a kinase inhibition assay, a common application for such compounds.
Asymmetric Synthesis of (S)-Pyrrolidine-3-carboxylic Acid Derivatives
This protocol describes the organocatalytic enantioselective Michael addition to form a precursor to 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[2][3][13]
Materials:
-
4-Alkyl-substituted 4-oxo-2-enoate
-
Nitroalkane
-
Organocatalyst (e.g., a chiral primary amine-thiourea catalyst)
-
Solvent (e.g., toluene)
-
Reducing agent (e.g., H₂, Pd/C)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equiv) and the organocatalyst (0.1 equiv) in the chosen solvent at the desired temperature (e.g., 0 °C), add the nitroalkane (1.2 equiv).
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the Michael adduct by column chromatography.
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol) and subject it to reduction (e.g., hydrogenation over Pd/C) to simultaneously reduce the nitro group and effect reductive amination to form the pyrrolidine ring.
-
Purify the final pyrrolidine-3-carboxylic acid derivative by appropriate methods, such as crystallization or chromatography.
Synthesis of Oxetane-3-carboxylic Acid
This protocol describes a general method for the synthesis of oxetane-3-carboxylic acid via saponification of its ester.
Materials:
-
Ethyl or methyl oxetane-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Sodium hydrogen sulfate (NaHSO₄)
-
Water
-
Standard laboratory glassware for reaction, extraction, and purification
Procedure:
-
Dissolve the ethyl or methyl oxetane-3-carboxylate in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a solution of sodium hydrogen sulfate until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetane-3-carboxylic acid.
Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid Analogs
This protocol is based on a zinc-mediated asymmetric addition of an allylic halide to a camphor sultam derivative of glyoxylic acid O-benzyl oxime.[10]
Materials:
-
Camphor sultam derivative of glyoxylic acid O-benzyl oxime
-
Allylic halide
-
Activated zinc
-
Solvent (e.g., THF)
-
Standard laboratory glassware for anhydrous reactions and purification
Procedure:
-
To a solution of the camphor sultam derivative in an anhydrous solvent under an inert atmosphere, add activated zinc.
-
Add the allylic halide dropwise at a controlled temperature.
-
Stir the reaction until the addition is complete, as monitored by TLC.
-
Work up the reaction by quenching with a suitable reagent and extract the product.
-
The resulting product, containing the newly formed stereocenter, can then be further elaborated through a series of steps (e.g., ozonolysis, reduction, and cyclization) to yield the desired enantiopure L-azetidine-2-carboxylic acid analog.
General Kinase Inhibition Assay Protocol
This protocol outlines a typical in vitro assay to evaluate the inhibitory activity of compounds containing the chiral building blocks against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the selection and evaluation of these chiral building blocks.
References
- 1. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 11. Modifying conformational distribution of chiral tetrahydro-2-furoic acid through its interaction with water: a rotational spectroscopic and theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements [morressier.com]
- 13. old.sk.ru [old.sk.ru]
A Comparative Guide to the Synthesis of Furan-based Carboxylic Acids: Routes, Mechanisms, and Performance
Furan-based carboxylic acids are a pivotal class of bio-derived platform chemicals with burgeoning applications in the synthesis of pharmaceuticals, agrochemicals, and sustainable polymers.[1][2][3][4] Their production from renewable biomass resources presents a compelling alternative to petroleum-based feedstocks, aligning with the principles of green chemistry. This guide provides a comprehensive comparison of the primary synthetic routes to key furan-based carboxylic acids, with a focus on 2-furoic acid and 2,5-furandicarboxylic acid (FDCA). We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and provide detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Synthesis of 2-Furoic Acid from Furfural
2-Furoic acid, a key derivative of furfural, is a versatile intermediate in organic synthesis.[1] The primary methods for its synthesis involve the oxidation of the aldehyde group of furfural.
The Cannizzaro Reaction: A Traditional Approach
The Cannizzaro reaction is a classic and industrially established method for the synthesis of 2-furoic acid from furfural, which lacks α-hydrogens.[2][5] This disproportionation reaction, induced by a strong base, simultaneously produces 2-furoic acid (oxidation product) and furfuryl alcohol (reduction product).[2]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution on one furfural molecule by a hydroxide ion, followed by a hydride transfer to a second furfural molecule.
Causality of Experimental Choices: The use of a concentrated strong base, such as sodium hydroxide, is crucial for promoting the disproportionation.[2] The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. The precipitation of the sodium salt of 2-furoic acid drives the reaction to completion.
Performance and Limitations: While robust, the Cannizzaro reaction has a significant drawback: a maximum theoretical yield of 50% for 2-furoic acid, as half of the furfural is converted to furfuryl alcohol.[5] This inherent atom inefficiency is a major limitation in the context of sustainable chemistry.
Experimental Protocol: Cannizzaro Reaction for 2-Furoic Acid [2]
-
Materials: Furfural, Sodium Hydroxide (33.3% solution), Ice, Decolorizing Carbon, Sulfuric Acid (concentrated).
-
Procedure:
-
In a 4-L copper can equipped with a mechanical stirrer, cool 1 kg of furfural to 5-8 °C using an ice bath.
-
Slowly add 825 g of 33.3% sodium hydroxide solution from a separatory funnel, ensuring the reaction temperature remains below 20 °C. The addition should take approximately 20-25 minutes.
-
Continue stirring for one hour after the addition is complete to allow for the precipitation of sodium 2-furancarboxylate.
-
Dissolve the precipitate by adding approximately 325 cc of water.
-
Separate the upper layer of furfuryl alcohol.
-
Acidify the aqueous solution with concentrated sulfuric acid to precipitate the crude 2-furoic acid.
-
For purification, dissolve the crude acid in 2300 cc of boiling water with about 60 g of decolorizing carbon and boil for 45 minutes.
-
Filter the hot solution and cool to 16-20 °C with stirring to crystallize the purified 2-furoic acid.
-
Filter the purified acid by suction. The expected yield of the light yellow product is 360-380 g (60-63% of the theoretical amount based on the disproportionation).[6]
-
Catalytic Oxidation: A Greener Alternative
To overcome the atom inefficiency of the Cannizzaro reaction, various catalytic oxidation systems have been developed. These methods utilize oxidants such as oxygen or hydrogen peroxide in the presence of a catalyst to selectively oxidize furfural to 2-furoic acid.[1][7]
Homogeneous Catalysis: Ruthenium pincer complexes have been shown to catalyze the direct homogeneous oxidation of furfural to furoic acid using alkaline water as the formal oxidant, simultaneously producing hydrogen gas.[8]
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability.[7] Gold-based catalysts, such as AuPd/Mg(OH)₂, have demonstrated high selectivity and activity for the oxidation of furfural to furoic acid under basic conditions.[7]
Causality of Experimental Choices: The choice of catalyst is critical for achieving high selectivity. The support material can also play a significant role in the catalytic activity. Basic conditions are often employed to facilitate the activation of the aldehyde group. The use of molecular oxygen as the oxidant is environmentally benign.
Experimental Protocol: Catalytic Oxidation of Furfural using AuPd/Mg(OH)₂ [2]
-
Materials: 1% AuPd/Mg(OH)₂ catalyst, Furfural, Sodium hydroxide (NaOH), Deionized water, Oxygen (O₂).
-
Procedure:
-
Add the 1% AuPd/Mg(OH)₂ catalyst to a 50 mL glass batch reactor.
-
Add 5 mL of 0.6 M NaOH solution and 5 mL of deionized water to the reactor and stir at 1000 rpm for 5 minutes.
-
Add furfural (0.240 mL) to the reactor with continuous stirring.
-
Purge the reactor three times with O₂ and then pressurize to 3 bar.
-
Maintain the reaction at the desired temperature (e.g., 30 °C) with continuous stirring.
-
Biocatalysis: A Mild and Selective Route
Biocatalytic transformations offer a highly selective and environmentally friendly approach to 2-furoic acid synthesis.[5] Whole-cell biocatalysts, such as Pseudomonas putida KT2440, can quantitatively oxidize furfural to furoic acid under mild conditions.[5]
Mechanism: The oxidation is typically catalyzed by aldehyde dehydrogenases present in the microorganisms.
Causality of Experimental Choices: The choice of microorganism is key, as is the optimization of culture conditions to maximize enzyme activity and cell viability in the presence of often-toxic furfural. The addition of inducers can enhance the expression of the required enzymes.[5]
Performance and Limitations: Biocatalysis can achieve very high selectivity and yield.[5] However, challenges include the potential toxicity of the substrate to the microorganisms and the need for sterile conditions.
Synthesis of 2,5-Furandicarboxylic Acid (FDCA)
FDCA is a highly valuable, bio-based monomer that is considered a sustainable replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene furanoate (PEF).[9][10]
Oxidation of 5-Hydroxymethylfurfural (HMF)
The most prevalent route to FDCA involves the oxidation of 5-hydroxymethylfurfural (HMF), which is itself derived from the dehydration of C6 sugars from biomass.[11][12] The oxidation of HMF to FDCA is a multi-step process involving two key intermediates: 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[9][12]
Chemo-catalysis: A variety of homogeneous and heterogeneous catalysts have been developed for this transformation, often using noble metals like Pt, Pd, and Au.[13] The reaction is typically carried out under pressure with air or oxygen as the oxidant.
Biocatalysis: Enzymatic and whole-cell biocatalytic systems have been engineered to convert HMF to FDCA with high selectivity under mild conditions.[13][14] For example, recombinant Pseudomonas putida S12 has been used to produce high titers of FDCA from HMF.[13]
Causality of Experimental Choices: The choice of catalyst and reaction conditions determines the reaction pathway and the selectivity towards FDCA. For instance, some catalysts may favor the oxidation of the alcohol group first, leading to DFF, while others may preferentially oxidize the aldehyde group to form HMFCA.[12]
Experimental Protocol: Oxidation of HMF to FDCA with KMnO₄ in Alkaline Medium [15]
-
Materials: 5-Hydroxymethylfurfural (HMF), Sodium hydroxide (NaOH), Potassium permanganate (KMnO₄).
-
Procedure:
-
Prepare a reaction mixture with optimal concentrations of NaOH (4-5%), KMnO₄ (5-6%), and HMF (1.8-2%).
-
Maintain the pH of the reaction mixture at 10.5 ± 0.5.
-
The reaction is typically complete within 5-10 minutes, achieving 100% HMF conversion and 100% FDCA yield as determined by HPLC.
-
Carboxylation of 2-Furoic Acid
An alternative and promising route to FDCA is the direct carboxylation of 2-furoic acid with carbon dioxide.[9][16] This approach is advantageous as 2-furoic acid can be produced from furfural, which is derived from inedible lignocellulosic biomass.[16]
Mechanism: The reaction typically involves the deprotonation of the C5 position of the furan ring by a strong base, followed by electrophilic attack by CO₂.
Causality of Experimental Choices: The reaction is often carried out in a molten salt medium, such as a mixture of alkali carbonates (e.g., Cs₂CO₃, K₂CO₃), which act as both the base and the reaction medium.[9][16] The use of cesium salts has shown high yields, and recent research has focused on using more abundant and less expensive alkali metal blends.[16][17] The removal of water, a byproduct of the reaction, is crucial to prevent decomposition pathways.[16]
Experimental Protocol: Carboxylation of Potassium Furoate to FDCA [18]
-
Materials: 2-Furoic acid, Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Carbon dioxide (CO₂).
-
Procedure:
-
Prepare a mixture of potassium furoate and a blend of potassium and cesium carbonates.
-
Heat the salt mixture to 260–290 °C in a reactor under a CO₂ atmosphere (e.g., 8 bars) for an extended period (e.g., 40 hours) in the absence of a solvent.
-
The resulting furan-2,5-dicarboxylate is then protonated with a strong acid (e.g., HCl) in water to yield FDCA.
-
Synthesis of Furan-3-carboxylic Acid
Furan-3-carboxylic acid is another important isomer with applications in pharmaceuticals and agrochemicals.[3][4] Its synthesis requires different strategies compared to the 2-substituted analogue due to the different reactivity of the furan ring positions. A common approach involves the aromatization of a dihydrofuran precursor followed by nucleophilic displacement.[19]
Comparative Summary of Synthesis Routes
| Furan Carboxylic Acid | Synthesis Route | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yield |
| 2-Furoic Acid | Cannizzaro Reaction | Furfural | Strong base (e.g., NaOH) | Simple, established industrial process | Maximum 50% theoretical yield, poor atom economy | 60-63% (of theoretical)[6] |
| Catalytic Oxidation | Furfural | O₂, H₂O₂, various catalysts (e.g., AuPd/Mg(OH)₂) | High selectivity, greener oxidant, catalyst reusability | Can require precious metal catalysts, optimization needed | High (>90%)[7] | |
| Biocatalysis | Furfural | Whole cells (e.g., P. putida) or enzymes | High selectivity, mild conditions, environmentally friendly | Substrate toxicity, sterile conditions required | Quantitative[5] | |
| 2,5-Furandicarboxylic Acid (FDCA) | HMF Oxidation | 5-Hydroxymethylfurfural (HMF) | O₂, various catalysts (e.g., Pt, Au), biocatalysts | High yields, multiple catalytic options | HMF can be unstable, may require harsh conditions | ~97% (biocatalytic)[13], >95% (chemo-catalytic) |
| Carboxylation of 2-Furoic Acid | 2-Furoic Acid | CO₂, molten alkali carbonates (e.g., Cs₂CO₃/K₂CO₃) | Utilizes C5 feedstock, avoids HMF instability | High temperatures and pressures, can require expensive reagents | 89%[16] |
Visualizing the Synthesis Pathways
Workflow for 2-Furoic Acid Synthesis from Furfural
Caption: Key synthetic routes to 2-furoic acid from furfural.
Reaction Pathways to 2,5-Furandicarboxylic Acid (FDCA)
Caption: Major synthetic pathways to 2,5-furandicarboxylic acid (FDCA).
Conclusion
The synthesis of furan-based carboxylic acids has evolved significantly, moving from traditional stoichiometric reactions to more sustainable catalytic and biocatalytic methods. For the production of 2-furoic acid, catalytic oxidation of furfural offers a superior alternative to the Cannizzaro reaction by avoiding the co-production of furfuryl alcohol. For the synthesis of the highly sought-after FDCA, both the oxidation of HMF and the carboxylation of 2-furoic acid present viable and promising routes. The choice of a specific synthetic pathway will depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and catalysts. As research continues to advance, the development of even more efficient, selective, and sustainable methods for the production of these valuable bio-based chemicals is anticipated.
References
- 1. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Frontiers | Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation [frontiersin.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic production of 2,5-furandicarboxylic acid: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2,5-Furandicarboxylic Acid from Natural Raw Materials | Scientific.Net [scientific.net]
- 16. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. shokubai.org [shokubai.org]
- 19. researchgate.net [researchgate.net]
Spectroscopic comparison between different tetrahydrofuran isomers
An In-Depth Spectroscopic Comparison of Tetrahydrofuran and its Methylated Isomers: A Guide for Researchers
Introduction
Tetrahydrofuran (THF) is a ubiquitous solvent in organic synthesis and polymer science, prized for its polarity and wide liquid range.[1][2] However, in various chemical processes, particularly those involving biomass conversion or catalytic reforming, a variety of methylated THF isomers can be formed. These include 2-methyltetrahydrofuran (2-MeTHF), 3-methyltetrahydrofuran (3-MeTHF), and 2,5-dimethyltetrahydrofuran (2,5-diMeTHF). While structurally similar, their physical and chemical properties can differ, making unambiguous identification crucial for process optimization, quality control, and mechanistic studies.
This guide provides a comprehensive spectroscopic comparison of these common THF isomers. As a senior application scientist, my goal is not just to present data, but to explain the causal relationships between molecular structure and spectral output. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the theoretical grounding, comparative data, and validated experimental protocols necessary for confident isomer differentiation in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides a direct map of the unique chemical environments of protons (¹H) and carbons (¹³C) within a molecule. The symmetry, or lack thereof, introduced by methyl substitution is the primary determinant of the spectral complexity.
Causality Behind Spectral Differences
The parent THF molecule possesses a high degree of symmetry (C₂ point group), meaning the four protons at the α-positions (C2 and C5) are chemically equivalent, as are the four protons at the β-positions (C3 and C4).[3] This results in a simple spectrum. Introducing a methyl group breaks this symmetry.
-
2-Methyltetrahydrofuran: The methyl group at C2 makes all other positions on the ring (C3, C4, C5) and their attached protons chemically distinct.
-
3-Methyltetrahydrofuran: Placing the methyl group at C3 also breaks the ring's symmetry, leading to five unique carbon environments.
-
2,5-Dimethyltetrahydrofuran: The spectrum depends on the stereochemistry. The trans isomer has a C₂ axis of symmetry, making the two methyl groups, the two methine carbons (C2/C5), and the two methylene carbons (C3/C4) equivalent. The cis isomer has a Cₛ plane of symmetry, also resulting in equivalent methyl, methine, and methylene positions. While both stereoisomers have the same number of signals, the precise chemical shifts can differ slightly.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the approximate chemical shifts for each isomer. Note that exact values can vary slightly depending on the solvent and concentration.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | H2 | H3 | H4 | H5 | Methyl Proton(s) |
|---|---|---|---|---|---|
| THF | ~3.75 (m) | ~1.85 (m) | ~1.85 (m) | ~3.75 (m) | N/A |
| 2-MeTHF | ~3.95 (m) | ~1.85 (m), ~1.55 (m) | ~1.90 (m), ~1.70 (m) | ~3.80 (m), ~3.65 (m) | ~1.20 (d) |
| 3-MeTHF | ~3.80 (m), ~3.60 (m) | ~2.20 (m) | ~1.95 (m), ~1.40 (m) | ~3.75 (m), ~3.50 (m) | ~1.05 (d) |
| 2,5-diMeTHF | ~3.90 (m) | ~1.90 (m), ~1.50 (m) | ~1.90 (m), ~1.50 (m) | ~3.90 (m) | ~1.18 (d) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Methyl Carbon(s) |
|---|---|---|---|---|---|
| THF [4] | 68.7 | 26.2 | 26.2 | 68.7 | N/A |
| 2-MeTHF [5][6] | 75.1 | 35.2 | 26.0 | 67.5 | 21.6 |
| 3-MeTHF [7] | 74.2 | 33.8 | 34.5 | 67.1 | 15.5 |
| 2,5-diMeTHF | ~75.0 | ~35.0 | ~35.0 | ~75.0 | ~21.5 |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol ensures reproducible, high-quality data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the THF isomer sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for these ethers and has well-defined residual solvent peaks.[8]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a spectral width of approximately 12-15 ppm.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Apply a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Switch to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
Use a wider spectral width, typically 0-220 ppm.
-
A greater number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and analyze the multiplicities and chemical shifts for both spectra to determine the structure.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For THF isomers, the key distinguishing features lie in the C-H and C-O-C stretching and bending regions.
Causality Behind Spectral Differences
All THF isomers will show two characteristic and strong absorption bands:
-
C-H Stretching: Aliphatic C-H stretches typically appear just below 3000 cm⁻¹.[9] The presence of CH₃ groups in the isomers introduces specific symmetric and asymmetric stretching and bending modes.
-
C-O-C Stretching: The defining feature of an ether is a strong, prominent C-O-C asymmetric stretching band, typically found between 1150 and 1050 cm⁻¹. The exact position and shape of this band can be subtly influenced by the substitution pattern on the ring.
While IR is less definitive than NMR for isomer differentiation, it serves as a rapid and effective confirmation of the cyclic ether core structure.
Comparative IR Data
The following table highlights the principal absorption bands.
Table 3: Key Infrared Absorption Frequencies (cm⁻¹)
| Compound | C-H Stretch (sp³) | CH₂/CH₃ Bending | C-O-C Asymmetric Stretch |
|---|---|---|---|
| THF [10] | 2975, 2860 | ~1460 | ~1070 |
| 2-MeTHF [6] | 2970, 2865 | ~1460, ~1380 | ~1090 |
| 3-MeTHF [10][11] | 2960, 2870 | ~1460, ~1380 | ~1095 |
| 2,5-diMeTHF [12][13] | 2970, 2870 | ~1455, ~1375 | ~1090 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for liquid samples, requiring minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid THF isomer directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with a soft, solvent-dampened wipe.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of these fragments creates a unique pattern that is highly dependent on the molecule's structure. For cyclic ethers, fragmentation is typically initiated by ionization at the oxygen atom, followed by cleavage of adjacent (alpha) bonds.[14][15]
Causality Behind Fragmentation Differences
The position of the methyl substituent(s) creates preferential sites for fragmentation, as cleavage will occur to form the most stable carbocation or radical.
-
Tetrahydrofuran (m/z 86): The molecular ion is often weak. A primary fragmentation involves the loss of a hydrogen atom followed by ring opening and loss of ethylene (C₂H₄), leading to a prominent peak at m/z 42.
-
2-Methyltetrahydrofuran (m/z 86): This isomer undergoes a highly characteristic α-cleavage, losing the C2-methyl group to form a very stable oxonium ion at m/z 71 .[14] This is often the base peak in the spectrum.
-
3-Methyltetrahydrofuran (m/z 86): Lacking a substituent at the α-position, it fragments differently. A common pathway leads to a prominent fragment at m/z 56 , corresponding to the loss of formaldehyde (CH₂O).[11]
-
2,5-Dimethyltetrahydrofuran (m/z 100): Similar to 2-MeTHF, it readily undergoes α-cleavage, losing a methyl group to form a fragment at m/z 85 . Another significant peak can be observed at m/z 43.
Comparative Mass Spectrometry Data
Table 4: Characteristic EI-MS Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Base Peak |
|---|---|---|---|---|
| THF [16] | 72 (weak) | 42 | 71 (M-1) | 42 |
| 2-MeTHF [14] | 86 (moderate) | 71 (M-15) | 43 | 71 |
| 3-MeTHF [11] | 86 (moderate) | 56 (M-30) | 41 | 56 |
| 2,5-diMeTHF | 100 (weak) | 85 (M-15) | 43 | 43 or 85 |
Experimental Protocol: GC-MS with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like THF isomers.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or diethyl ether.
-
-
GC Method:
-
Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the injection port temperature to 250°C.
-
Program the oven temperature, for example: hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C. This will ensure separation of the isomers if they are in a mixture.
-
Use helium as the carrier gas with a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Set the ion source to Electron Ionization (EI) mode.
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Scan a mass range from m/z 35 to 200.
-
-
Data Analysis:
-
Analyze the chromatogram to find the retention time of the compound(s).
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Compare the molecular ion and fragmentation pattern to reference libraries (e.g., NIST) and the data in this guide to confirm the isomer's identity.
-
Conclusion
The unambiguous identification of tetrahydrofuran isomers is readily achievable through a systematic application of standard spectroscopic techniques.
-
NMR Spectroscopy stands as the most definitive method, providing a clear distinction based on the number of signals and their unique chemical shifts and coupling patterns, which are a direct consequence of molecular symmetry.
-
Mass Spectrometry offers highly characteristic and diagnostic fragmentation patterns, with base peaks at m/z 71 for 2-MeTHF and m/z 56 for 3-MeTHF serving as reliable identifiers.
-
Infrared Spectroscopy , while less specific for isomerism, quickly confirms the presence of the core cyclic ether functional group through its strong C-O-C stretching absorption.
References
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. nmrs.io [nmrs.io]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Alkane - Wikipedia [en.wikipedia.org]
- 10. Furan, tetrahydro-3-methyl- [webbook.nist.gov]
- 11. 3-Methyltetrahydrofuran | C5H10O | CID 98230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-DIMETHYLTETRAHYDROFURAN(1003-38-9) IR Spectrum [m.chemicalbook.com]
- 13. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Tetrahydrofuran [webbook.nist.gov]
A Comparative Guide to Bio-based Furanic Monomers and their Petroleum-Based Precursors
The imperative shift towards a sustainable chemical industry has catalyzed significant research into bio-based alternatives to petroleum-derived platform chemicals. Among the most promising candidates are furanic monomers, derived from renewable biomass, which offer the potential to replace their petroleum-based counterparts in the synthesis of high-performance polymers. This guide provides an objective comparison of the synthesis, performance, and properties of key bio-based furanic monomers and their established petroleum-based chemical precursors, supported by experimental data and detailed methodologies. This information is tailored for researchers, scientists, and drug development professionals seeking to evaluate and implement sustainable chemical technologies.
From Biomass to Bio-based Monomers: The Furanic Pathway
The primary route to bio-based furanic monomers begins with the dehydration of C6 sugars, such as fructose and glucose, derived from non-edible biomass. A key intermediate in this process is 5-(hydroxymethyl)furfural (HMF). HMF serves as a versatile platform chemical that can be catalytically converted into a variety of furanic monomers, most notably 2,5-furandicarboxylic acid (FDCA). FDCA is the bio-based analogue to terephthalic acid, a major component in the production of polyethylene terephthalate (PET).
The Incumbent: Petroleum-Based Precursors
The conventional production of monomers for widely used polyesters like PET relies on petroleum refining. The key precursor for PET is terephthalic acid, which is synthesized from p-xylene, a product of catalytic reforming of naphtha derived from crude oil.[1]
Performance Showdown: Furan-Based Polymers vs. Petroleum-Based Polymers
The true test of bio-based furanic monomers lies in the performance of the polymers they produce. Polyethylene furanoate (PEF), synthesized from FDCA and ethylene glycol, has emerged as a direct bio-based alternative to PET.[2] Extensive studies have demonstrated that PEF not only matches but in many aspects, surpasses the performance of PET.
Quantitative Performance Data
The following tables summarize the key performance indicators of PEF compared to PET. The data represents typical values and can vary based on polymer grade, processing conditions, and specific experimental setups.
Table 1: Thermal Properties
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |
| Glass Transition Temperature (Tg) | 75 - 87 °C[3] | 74 - 79 °C[3] |
| Melting Temperature (Tm) | 210 - 235 °C[3] | 234 - 265 °C[3] |
| Decomposition Temperature (Td) | ~350 °C[3] | ~400 °C[3] |
Table 2: Mechanical Properties
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |
| Young's Modulus | Higher than PET | Standard |
| Tensile Strength | Comparable to PET | Standard |
| Elongation at Break | Lower than PET | Standard |
Table 3: Barrier Properties
| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Improvement Factor |
| Oxygen (O₂) Barrier | ~10-11 times lower permeability | Standard | ~10-11x |
| Carbon Dioxide (CO₂) Barrier | ~19-31 times lower permeability | Standard | ~19-31x |
| Water Vapor (H₂O) Barrier | ~2.1 times lower permeability | Standard | ~2.1x |
The superior barrier properties of PEF are attributed to the unique molecular structure of the furan ring, which exhibits suppressed ring-flipping dynamics compared to the phenyl ring in PET. This reduced chain mobility leads to a lower gas diffusion coefficient.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments cited in the comparison.
Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Fructose
This one-pot, two-step method provides a viable route for FDCA production from a readily available bio-based feedstock.[4]
Step 1: Fructose Dehydration to HMF and AMF
-
Catalyst : Amberlyst-15
-
Solvent : Acetic Acid (HOAc)
-
Procedure : Fructose is catalytically converted into 5-hydroxymethylfurfural (HMF) and 5-acetoxymethylfurfural (AMF) in acetic acid over the Amberlyst-15 catalyst.[4]
-
Separation : After the reaction, the solid Amberlyst-15 catalyst is separated.[4]
Step 2: Oxidation to FDCA
-
Catalysts : Homogeneous Co/Mn/Br catalysts.[4]
-
Oxidant : Air (Oxygen).
-
Procedure : The in situ-formed HMF and AMF are catalytically oxidized to FDCA by air over the Co/Mn/Br catalysts.[4]
Synthesis of Terephthalic Acid from p-Xylene
The AMOCO process is the most widespread technology for producing terephthalic acid.[5]
-
Reactant : p-xylene
-
Solvent : Acetic acid
-
Catalyst : A combination of cobalt, manganese, and bromide ions.[5]
-
Oxidant : Air
-
Reaction Conditions : The oxidation of p-xylene occurs in the liquid phase at temperatures of approximately 175–225 °C and pressures of 15–30 bar.[5]
Polymer Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of polymers, applicable to both bio-based and petroleum-based materials.
Standardized Testing Methodologies
Tensile Properties (ASTM D638)
-
Procedure : Specimens are placed in the grips of a universal testing machine and pulled at a constant crosshead speed until failure.[2][7]
-
Data Acquired : Tensile strength, Young's modulus, and elongation at break are determined from the stress-strain curve.[6]
Thermal Analysis - Differential Scanning Calorimetry (DSC) (ASTM D3418)
-
Purpose : To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[8]
-
Procedure : A small sample (5-10 mg) is heated at a controlled rate (e.g., 10 or 20 °C/min) in a nitrogen atmosphere. A heat-cool-heat cycle is often employed to erase the thermal history.[8]
Thermal Analysis - Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Purpose : To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[9]
-
Procedure : The mass of a sample is measured as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[9]
Gas Permeability (ISO 15105)
-
Purpose : To measure the transmission rate of gases (e.g., O₂, CO₂, H₂O) through a polymer film.
-
Procedure : A film of the material separates two chambers. One chamber contains the test gas at a specific pressure, and the other is at a lower pressure. The rate of pressure increase in the low-pressure chamber is measured to determine the gas transmission rate.[10][11]
Conclusion
Bio-based furanic monomers, particularly FDCA, present a compelling and sustainable alternative to their petroleum-based precursors. The resulting polymers, such as PEF, demonstrate not only comparable but often superior performance characteristics, especially in terms of barrier properties, when compared to their conventional counterparts like PET. While challenges in scaling up production and achieving cost-competitiveness remain, the ongoing advancements in catalytic processes and biorefinery integration are paving the way for the widespread adoption of furan-based materials. For researchers and professionals in materials science and drug development, the exploration of furanic monomers offers a promising avenue for creating innovative, high-performance, and sustainable products.
References
- 1. atslab.com [atslab.com]
- 2. infinitalab.com [infinitalab.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. alpinepolytech.com [alpinepolytech.com]
- 11. global.saicheng.cn [global.saicheng.cn]
A Comparative Guide: Catalytic Oxidation versus the Cannizzaro Reaction for Furoic Acid Production
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-furoic acid, a vital building block for pharmaceuticals and other fine chemicals, is a critical consideration. The primary feedstock for this valuable compound is furfural, a renewable platform chemical derived from biomass. The two predominant methods for the conversion of furfural to furoic acid are the traditional Cannizzaro reaction and the more modern catalytic oxidation. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visual representations of the underlying chemical pathways.
The Cannizzaro reaction, a classic method for the disproportionation of non-enolizable aldehydes, offers a well-established route to furoic acid. In the presence of a strong base, two molecules of furfural react to produce one molecule of furoic acid and one molecule of furfuryl alcohol.[1] A significant drawback of this method is the theoretical maximum yield of 50% for furoic acid due to this inherent stoichiometry.[2][3]
Catalytic oxidation, on the other hand, presents a more atom-economical alternative with the potential for significantly higher yields and selectivities. This approach utilizes a catalyst and an oxidant, such as oxygen or hydrogen peroxide, to directly convert the aldehyde functional group of furfural into a carboxylic acid.[1] A diverse range of catalytic systems, including those based on noble metals like gold and palladium, as well as non-noble metal oxides, have been developed, demonstrating high conversions and selectivities under optimized conditions.[2][4]
Quantitative Performance Comparison
The following tables summarize key performance data from various experimental studies, offering a direct comparison between the two methods.
Table 1: Catalytic Oxidation of Furfural to Furoic Acid
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Furfural Conversion (%) | Furoic Acid Yield (%) | Furoic Acid Selectivity (%) | Reference |
| 1% AuPd/Mg(OH)₂ | O₂ (3 bar) | 30 | 4 | >95 | 84.5 | >90 | [4][5] |
| δ-MnO₂ | O₂ | 120 | - | 99.04 | - | 100 | [2] |
| MnO₂@CeO₂ | O₂ (0.8 MPa) | 130 | 4 | >95 | >95 | 100 | [3] |
| Amine/H₂O₂ | H₂O₂ | 70 | - | >96 | 98 | - | [6] |
| Ag/TiO₂ | Air (15 bar) | 25 | - | - | 96 | 100 | [7] |
| Ru-pincer complex | H₂O | 135 | 48 | - | >95 | - | [8][9] |
Table 2: Cannizzaro Reaction of Furfural to Furoic Acid
| Base | Temperature (°C) | Time (h) | Furfural Conversion (%) | Furoic Acid Yield (%) | Key Byproduct | Reference |
| NaOH | <20 | 1 | - | 60-63 | Furfuryl Alcohol | [1][10] |
| NaOH | 55 | 0.17 | 52 | 27 | Furfuryl Alcohol | [6] |
Reaction Pathways and Experimental Workflows
To visualize the chemical transformations and the general experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Relative Stability of Furanones and Furan-2-carboxamides
For researchers and professionals in drug development, the stability of a molecule is a critical parameter influencing its viability as a therapeutic agent. This guide provides an objective comparison of the relative stability of two important heterocyclic scaffolds: furanones and furan-2-carboxamides. This analysis is supported by available experimental insights and detailed methodologies for assessing chemical stability.
Executive Summary
Furan-2-carboxamides are often designed as more stable bioisosteric replacements for the chemically labile furanone ring.[1] The replacement of the endocyclic ester in the furanone ring with a more stable exocyclic amide linkage in furan-2-carboxamides generally leads to enhanced chemical stability. This increased stability is crucial for improving the pharmacokinetic profile and shelf-life of drug candidates.
Comparative Stability Analysis
While direct head-to-head quantitative stability data under identical conditions is limited in publicly available literature, the consensus in medicinal chemistry points towards the superior stability of furan-2-carboxamides over furanones.
Qualitative Stability Comparison:
| Stability Parameter | Furanones | Furan-2-carboxamides | Rationale |
| Hydrolytic Stability | Generally low, susceptible to ring-opening. | Generally high. | The ester bond in the furanone ring is more susceptible to hydrolysis than the amide bond in furan-2-carboxamides. |
| Thermal Stability | Variable, can undergo decomposition and isomerization.[2] | Generally high. | The amide bond is thermally more robust than the ester bond. |
| Metabolic Stability | Can be susceptible to metabolic degradation. | Generally more resistant to metabolism. | The amide bond is often less prone to enzymatic cleavage than the ester bond. |
Note: The stability of both furanones and furan-2-carboxamides can be significantly influenced by the nature and position of substituents on the furan ring.
Degradation Pathways
The primary degradation pathway for furanones, particularly under acidic conditions, is acid-catalyzed ring opening.[3] This process is initiated by protonation of the furan ring, leading to the formation of unstable intermediates that ultimately result in acyclic dicarbonyl compounds.[3] Thermal degradation of furanones can also lead to isomerization and decomposition into smaller fragments.[2]
Furan-2-carboxamides, on the other hand, are generally more resistant to such degradation pathways due to the inherent stability of the amide bond. While the furan ring itself can undergo degradation, such as through oxidation or ozonolysis, the amide functional group is less likely to be the point of initial degradation under typical physiological or storage conditions.[4][5] Photodegradation of furan carboxamides can occur, with the furan ring being the primary site of reaction with singlet oxygen.
Experimental Protocols for Stability Assessment
To quantitatively assess the relative stability of furanones and furan-2-carboxamides, a series of standardized experimental protocols can be employed.
Hydrolytic Stability Testing
This experiment evaluates the stability of the compounds in aqueous solutions at different pH values.
Protocol:
-
Solution Preparation: Prepare buffer solutions at various pH levels (e.g., pH 2, 7.4, and 9).
-
Sample Incubation: Dissolve a known concentration of the test compound (furanone or furan-2-carboxamide) in each buffer solution. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: If necessary, quench the degradation reaction by adding a suitable solvent (e.g., acetonitrile) or by freezing the sample.
-
Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the natural logarithm of the compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.
Thermal Stability Testing
This protocol assesses the stability of the compounds at elevated temperatures.
Protocol:
-
Sample Preparation: Place a known amount of the solid compound or a solution in a sealed vial.
-
Incubation: Incubate the vials at one or more elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Analysis: At specified time points, remove a vial and allow it to cool to room temperature.
-
Analysis: Dissolve the sample in a suitable solvent and analyze for the parent compound and any potential degradation products using methods like HPLC, LC-MS, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point and temperature.
Metabolic Stability Assessment (In Vitro)
This experiment evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution, and the test compound.
-
Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time-Point Sampling: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance of the compound.
Visualizing the Assessment Workflow
The following diagram illustrates a logical workflow for the comparative stability assessment of furanones and furan-2-carboxamides.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic analysis of 2-furoyl chloride reactions for comparative reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 2-furoyl chloride's reactivity with various nucleophiles, offering a framework for its application in organic synthesis, particularly in the development of pharmaceutical intermediates. Due to its high reactivity, 2-furoyl chloride is a valuable reagent for introducing the 2-furoyl moiety into a molecule.[1] This document summarizes available quantitative kinetic data, details relevant experimental protocols, and visualizes reaction workflows to provide a comprehensive understanding of its chemical behavior relative to other acylating agents.
Introduction to 2-Furoyl Chloride Reactivity
2-Furoyl chloride is an acyl chloride derivative of 2-furancarboxylic acid. The furan ring is an electron-rich aromatic system, which influences the reactivity of the acyl chloride group. The general order of reactivity for derivatives of 2-furancarboxylic acid is:
2-Furoyl Chloride > Methyl 2-Furoate > 2-Furancarboxylic Acid > 2-Furanamide
As an acyl chloride, 2-furoyl chloride is the most reactive of these derivatives. The chloride ion is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack. Consequently, its reactions with nucleophiles such as alcohols and amines are typically rapid and often exothermic. The reactivity of 2-furoyl chloride is often considered analogous to that of benzoyl chloride, a commonly used acylating agent.[2]
Quantitative Kinetic Data
| Acyl Chloride | Solvent System | Rate Constant (k) at 25°C (s⁻¹) |
| 5-Nitro-2-furoyl chloride | Not specified | 7.42 x 10⁻³ |
| Benzoyl Chloride (for comparison) | 97% Acetone | 1.5 x 10⁻⁴ |
Note: The data for benzoyl chloride is provided as a general reference point for a common acyl chloride and was not obtained under the same experimental conditions as the 5-nitro-2-furoyl chloride data. Direct comparison of absolute values should be made with caution. The key takeaway is the order of magnitude of the rate constants.
Experimental Protocols
The determination of reaction kinetics for 2-furoyl chloride with various nucleophiles can be achieved through several established methods. The choice of method often depends on the nature of the nucleophile and the desired precision.
Protocol 1: Spectrophotometric Analysis of Aminolysis
This method is suitable for reactions with chromophoric amines, where the change in concentration of the reactant or product can be monitored over time using a UV-Vis spectrophotometer.
Objective: To determine the rate constant for the reaction of 2-furoyl chloride with an aromatic amine (e.g., aniline).
Materials:
-
2-Furoyl chloride
-
Aniline
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Syringes and needles
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare a stock solution of aniline of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of 2-furoyl chloride in the same solvent immediately before use, due to its reactivity with atmospheric moisture.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, place a known volume of the aniline solution and dilute with the solvent to the final reaction volume.
-
Initiate the reaction by rapidly injecting a small, known volume of the 2-furoyl chloride stock solution into the cuvette. The concentration of the amine should be in large excess compared to the 2-furoyl chloride to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at a wavelength where the product (2-furoyl anilide) has a significant absorbance, and the reactants have minimal absorbance.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data versus time to a first-order exponential equation. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the amine.
Protocol 2: Chromatographic Analysis of Alcoholysis
For non-chromophoric nucleophiles like alcohols, the reaction progress can be monitored by withdrawing aliquots at specific time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Objective: To determine the rate constant for the reaction of 2-furoyl chloride with an alcohol (e.g., ethanol).
Materials:
-
2-Furoyl chloride
-
Anhydrous ethanol
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard (a non-reactive compound for chromatographic quantification)
-
Quenching solution (e.g., a solution of a primary amine in a non-reactive solvent)
-
HPLC or GC instrument with a suitable column and detector
-
Thermostatted reaction vessel
-
Syringes and needles
Procedure:
-
Prepare a solution of anhydrous ethanol and an internal standard in the chosen anhydrous solvent in a thermostatted reaction vessel.
-
Prepare a stock solution of 2-furoyl chloride in the same solvent.
-
Initiate the reaction by adding a known volume of the 2-furoyl chloride solution to the ethanol solution with vigorous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. The quenching reagent will rapidly react with any remaining 2-furoyl chloride, stopping the reaction.
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the product (ethyl 2-furoate) or the remaining 2-furoyl chloride relative to the internal standard.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the rate constant by fitting the concentration-time data to the appropriate integrated rate law (e.g., first or second order).
Visualization of Experimental Workflow and Reactivity Comparison
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of 2-furoyl chloride reactions.
Comparative Reactivity of Acyl Chlorides
References
Evaluating the performance of different catalysts in furoic acid hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of furoic acid, a biomass-derived platform chemical, presents a versatile route to a range of valuable downstream products, including tetrahydrofuroic acid, furfuryl alcohol, and valeric acid. The choice of catalyst is paramount in directing the reaction towards the desired product with high efficiency and selectivity. This guide provides a comprehensive comparison of the performance of various catalysts in furoic acid hydrogenation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.
Performance of Heterogeneous Catalysts
The performance of a catalyst in the hydrogenation of furoic acid is critically dependent on the active metal, the support material, and the reaction conditions. Noble metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), as well as non-noble metals like nickel (Ni), have been extensively investigated.
Noble Metal Catalysts
Noble metal catalysts generally exhibit high activity for the hydrogenation of the furan ring in furoic acid, leading to tetrahydrofuroic acid as the primary product.
-
Palladium (Pd): Palladium, typically supported on carbon (Pd/C) or alumina (Pd/Al₂O₃), is a highly effective and commonly used catalyst for the hydrogenation of furoic acid to tetrahydrofuroic acid. It often provides high conversion and selectivity under relatively mild conditions. Some studies have shown that bimetallic Pd-Ni catalysts on γ-Al₂O₃ can achieve up to 96.8% conversion of furoic acid with 100% selectivity to tetrahydrofuroic acid at 200°C and 2.5 MPa H₂ pressure[1]. The stability of Pd-based catalysts is also noteworthy, with some systems showing no deactivation after extended periods of operation[1].
-
Platinum (Pt): Platinum-based catalysts are also highly active for the hydrogenation of furoic acid. Supported on materials like ZSM-5, Pt nanoparticles have been shown to catalyze the conversion of furoic acid to a mixture of tetrahydrofuroic acid and 5-hydroxyvaleric acid[2]. This highlights the potential of Pt catalysts to promote ring-opening reactions in addition to furan ring saturation.
-
Rhodium (Rh) and Ruthenium (Ru): Rhodium and Ruthenium catalysts, often supported on carbon or alumina, are also effective for the hydrogenation of furoic acid to tetrahydrofuroic acid. Studies have reported high conversions (76-100%) for both Rh/Al₂O₃ and Ru/C at 40°C and 30 bar H₂ pressure[3]. Ruthenium catalysts, in particular, have demonstrated excellent stability and reusability in various hydrogenation reactions[4][5][6].
Non-Noble Metal Catalysts
While generally requiring more forcing reaction conditions (higher temperatures and pressures) compared to their noble metal counterparts, non-noble metal catalysts, particularly those based on nickel, offer a cost-effective alternative.
-
Nickel (Ni): Nickel-based catalysts, such as Raney Ni and supported Ni catalysts, are active for the hydrogenation of furanic compounds. In the context of furoic acid hydrogenation, Ni catalysts can promote the formation of tetrahydrofurfuryl alcohol, indicating the hydrogenation of both the furan ring and the carboxylic acid group[7][8][9][10]. The selectivity of Ni catalysts can be tuned by the choice of support and the addition of promoters[11][12]. Bimetallic catalysts, such as Pd-Ni, have shown enhanced performance and stability[1].
Quantitative Performance Data
The following tables summarize the performance of various catalysts in the hydrogenation of furoic acid under different experimental conditions.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to Tetrahydrofuroic Acid (%) | Reference |
| Pd-Ni | γ-Al₂O₃ | 200 | 25 | Water | 96.8 | 100 | [1] |
| Pd/C | - | 100 | 40 | - | >99 | 89 | [13] |
| Pd(OH)₂/C | - | 40 | 30 | Not Specified | 76-100 | High | [3] |
| Pd/Al₂O₃ | - | Room Temp | 30 | Not Specified | High | High (Yield 95%) | [3] |
| Pt/ZSM-5 | - | 45 | In situ (NaBH₄) | Water | ~90 | ~45 (to THFA), ~45 (to 5-HVA) | [2] |
| Rh/Al₂O₃ | - | 40 | 30 | Not Specified | 76-100 | High | [3] |
| Rh/C | - | 100 | 40 | - | 93 | 60 | [13] |
| Ru/C | - | 40 | 30 | Not Specified | 76-100 | High | [3] |
| Ru/C | - | 100 | 40 | - | >99 | 80 | [13] |
Table 1: Performance of Various Catalysts in the Hydrogenation of Furoic Acid.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of catalytic performance. Below are representative methodologies for catalyst preparation and hydrogenation reactions.
Catalyst Preparation (Example: Impregnation Method for Pd/C)
-
Support Preparation: Activated carbon is washed with deionized water until a neutral pH is achieved and then dried in an oven at 120°C overnight.
-
Impregnation: A solution of a palladium precursor (e.g., palladium chloride, H₂PdCl₄) in an appropriate solvent (e.g., dilute HCl) is prepared. The activated carbon support is added to this solution with constant stirring.
-
Drying: The solvent is evaporated under reduced pressure or by heating, leaving the palladium precursor deposited on the carbon support.
-
Reduction: The dried material is then reduced to metallic palladium. This is typically achieved by heating under a flow of hydrogen gas at a specific temperature for several hours.
-
Washing and Drying: The final catalyst is washed with deionized water to remove any remaining impurities and then dried.
Hydrogenation of Furoic Acid (General Procedure)
-
Reactor Setup: A high-pressure autoclave or a glass reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is used.
-
Charging the Reactor: The catalyst and a solution of furoic acid in a suitable solvent (e.g., water, ethanol) are charged into the reactor.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature with vigorous stirring. The reaction is allowed to proceed for a specified time.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
Product Analysis: The catalyst is separated from the reaction mixture by filtration. The liquid product is then analyzed using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) to determine the conversion of furoic acid and the selectivity to various products.
Visualizing Reaction Pathways and Workflows
Understanding the reaction pathways and the experimental workflow is essential for catalyst evaluation and process optimization.
Caption: Reaction pathways in furoic acid hydrogenation.
The hydrogenation of furoic acid can proceed through several pathways depending on the catalyst and reaction conditions. The primary route involves the hydrogenation of the furan ring to yield tetrahydrofuroic acid. Subsequent reduction of the carboxylic acid group can lead to tetrahydrofurfuryl alcohol. Alternatively, the carboxylic acid group of furoic acid can be reduced first to form furfuryl alcohol, which can then be hydrogenated to tetrahydrofurfuryl alcohol. Ring-opening of tetrahydrofuroic acid can also occur, leading to the formation of valeric acid.
Caption: General experimental workflow for catalyst evaluation.
This workflow outlines the key steps involved in the preparation, testing, and analysis of catalysts for furoic acid hydrogenation. A systematic approach is essential for obtaining reliable and comparable data on catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild Hydrogenation of 2-Furoic Acid by Pt Nanoparticles Dispersed in a Hierarchical ZSM-5 Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium catalysts for hydrogenation of biomass-based levulinic acid for efficient γ-valerolactone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental study for liquid phase hydrogenation of furfuryl alcoholto tetrahydrofurfuryl alcohol on a Nisupported catalyst [journal.buct.edu.cn]
- 9. Study of the Catalysts for Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Tetrahydrofuran-2-carboxylic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of (S)-Tetrahydrofuran-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the substance. This includes chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield (minimum 8-inch), and a lab coat.[3][4][5]
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors or mists.[4][6]
-
Incompatible Materials: Store this acid away from strong oxidizing agents and bases.[2][7]
Quantitative Data Summary
This table summarizes key identifiers and hazard information for Tetrahydrofuran-2-carboxylic acid.
| Property | Value |
| Chemical Name | Tetrahydrofuran-2-carboxylic acid |
| CAS Number | 16874-33-2 |
| Molecular Formula | C5H8O3 |
| Hazard Classification | Skin Corrosion/Irritation (Category 1B) |
| Hazard Classification | Serious Eye Damage/Eye Irritation (Category 1) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
Source: Merck Millipore SDS, Fisher Scientific SDS[1][2]
Spill and Contamination Management
In the event of a spill, immediate and proper management is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[8]
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[1][3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and contaminated debris into a suitable, sealable, and properly labeled container for hazardous waste.[4][7]
-
Decontamination: Clean the affected area thoroughly.[1] Dispose of all cleaning materials as hazardous waste.[4]
-
Large Spills: For spills larger than one liter, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[4][8]
Step-by-Step Disposal Protocol
The primary and mandated disposal method for this compound is through an approved hazardous waste disposal service.[1][2][6][7] Do not dispose of this chemical down the drain or in regular trash.[5][9][10]
-
Do Not Mix: Keep chemical waste in its original container whenever possible.[1] Do not mix it with other waste streams to avoid potentially hazardous reactions.[1]
-
Container Management: Ensure the waste container is in good condition, tightly closed, and properly sealed to prevent leakage.[2][5][6] If the original container is compromised, transfer the waste to a suitable, compatible, and clearly labeled container.
-
Labeling: Label the waste container clearly with a hazardous waste tag, identifying the contents as "this compound" and including any known hazards (e.g., "Corrosive").
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[4] This area should be secure, well-ventilated, and away from incompatible materials.[2] Store the container locked up.[1][2][3][7]
-
Arrange for Pickup: Contact your institution's EHS office or designated hazardous waste disposal provider to schedule a pickup.[9][10] Follow their specific procedures for waste collection and documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. umdearborn.edu [umdearborn.edu]
Personal protective equipment for handling (S)-Tetrahydrofuran-2-carboxylic acid
This guide provides immediate and essential safety protocols for laboratory professionals handling (S)-Tetrahydrofuran-2-carboxylic acid. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Understanding the Hazards
This compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3][4][5] It is crucial to handle this chemical with appropriate care to prevent exposure. Ingestion may cause severe swelling and damage to delicate tissues.[1][3]
Personal Protective Equipment (PPE)
The use of proper personal protective equipment is mandatory to prevent contact with the chemical.[6] Different situations may require different levels of protection.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield.[4][6] | To protect against splashes and vapors. Must conform to NIOSH (US) or EN 166 (EU) standards.[6] |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber) and a fully buttoned lab coat or chemical-resistant apron.[6][7][8][9] | Impervious clothing should be worn to prevent any skin contact.[6] Always inspect gloves for damage before use and wash hands thoroughly after handling.[4][10] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator.[6] | Required when working with large quantities, if vapors or aerosols are generated, or in areas with inadequate ventilation.[2][6][7][9] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.[4] |
Safe Handling and Storage Protocol
A methodical approach in a controlled environment is essential for safe handling.
Operational Plan:
-
Designated Area : All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[6][8]
-
Emergency Equipment : Before starting work, verify that a safety shower and eyewash station are unobstructed and readily accessible.[8][11][12]
-
Don PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling :
-
Storage :
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate and Ventilate : Alert others in the vicinity and ensure the area is well-ventilated.[6]
-
Don PPE : Wear all required PPE, including respiratory protection.[6]
-
Containment : Do not let the product enter drains.[2][4] Cover drains if necessary.[2]
-
Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, diatomaceous earth).[4][13]
-
Collection : Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3][4]
Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2][3]
-
Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2]
Emergency and First-Aid Measures
Immediate action is required in case of accidental exposure.
-
In Case of Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2][3] Immediately call a poison center or doctor.[1][2][5]
-
In Case of Skin Contact : Take off immediately all contaminated clothing and rinse the skin with water or shower.[1][2][3] Call a physician immediately.[2]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][2][3] Call a poison center or doctor immediately.[2][5]
-
If Swallowed : Rinse the mouth with water.[1][2][3] Do NOT induce vomiting.[1][2][3] Call a physician or poison control center immediately.[1][5]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 8. iigtchem.com [iigtchem.com]
- 9. leelinework.com [leelinework.com]
- 10. echemi.com [echemi.com]
- 11. actenviro.com [actenviro.com]
- 12. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
